GAT211
Description
Properties
IUPAC Name |
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GAT211: A Technical Guide to its Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: GAT211 is a novel, prototype 2-phenylindole (B188600) compound that functions as an allosteric modulator of the Cannabinoid 1 Receptor (CB1R).[1] It is classified as an agonist-positive allosteric modulator (ago-PAM), exhibiting a dual mechanism of action.[2] this compound is a racemic mixture of two enantiomers, each with distinct pharmacological properties: the (R)-enantiomer, GAT228, acts as a direct allosteric agonist, while the (S)-enantiomer, GAT229, functions as a pure positive allosteric modulator (PAM) that enhances the effects of orthosteric ligands.[2][3] This unique profile allows this compound to potentiate endogenous cannabinoid signaling while also being capable of activating the CB1R directly, offering therapeutic potential for conditions like neuropathic pain, glaucoma, and psychiatric disorders without many of the side effects associated with direct orthosteric agonists.[1][4][5]
Core Mechanism of Action
This compound's primary interaction is with the CB1R, a G-protein coupled receptor (GPCR) integral to the endocannabinoid system.[4][6] Unlike traditional cannabinoid agonists that bind to the primary (orthosteric) site, this compound binds to a topographically distinct allosteric site.[4][6][7] This interaction does not compete with orthosteric ligands but rather modifies the receptor's conformation and function.[4]
Allosteric Modulation of Ligand Binding
This compound modulates the binding of orthosteric ligands in a complex manner:
-
Enhances Agonist Binding: It increases the binding affinity of orthosteric agonists, such as the synthetic agonist CP55,940 and endogenous cannabinoids (e.g., anandamide, 2-AG).[2] This is a hallmark of its Positive Allosteric Modulator (PAM) activity. This compound has been shown to slow the dissociation kinetics of [3H]CP55,940 from the receptor, which is consistent with allosteric modulation.[4]
-
Reduces Antagonist Binding: It has been shown to reduce the binding of orthosteric antagonists/inverse agonists like [3H]SR141716A.[2]
Enantio-specific Dual Activity: Ago-PAM Function
The dual mechanism of this compound is a direct result of it being a racemic mixture. The two enantiomers possess distinct activities at the CB1R allosteric site:
-
(R)-(+)-GAT228 (Allosteric Agonist): This enantiomer is a partial allosteric agonist. It can directly activate the CB1R and initiate downstream signaling cascades even in the absence of an orthosteric ligand.[2][3]
-
(S)-(-)-GAT229 (Positive Allosteric Modulator): This enantiomer is a "pure" PAM. It lacks intrinsic agonist activity but potentiates the signaling of an orthosteric agonist when one is bound to the receptor.[2][3]
This enantiomer-selective activity is a critical finding, demonstrating that the ago-PAM effects of this compound are the composite result of two distinct molecular interactions.[2]
Modulation of CB1R Signaling Pathways
Canonical CB1R activation by an orthosteric agonist leads to the coupling of Gαi/o proteins. This initiates several downstream events, including the inhibition of adenylyl cyclase, which reduces cyclic adenosine (B11128) monophosphate (cAMP) levels, and the recruitment of β-arrestin.[6] this compound, through its dual-activity components, modulates these key signaling pathways.
-
G-Protein Activation: As an ago-PAM, this compound can directly cause G-protein signaling and also enhance G-protein signaling initiated by an orthosteric agonist.[2][6]
-
cAMP Inhibition: Studies in HEK293 cells have confirmed this compound's ability to modulate cAMP levels, consistent with Gαi/o protein coupling.[1][6]
-
β-Arrestin Recruitment: this compound has been shown to cause β-arrestin translocation to the CB1R, another key signaling pathway associated with GPCRs.[2][6]
-
ERK Phosphorylation: this compound has been observed to limit dopamine (B1211576) D2 receptor-mediated phosphorylation of extracellular regulated kinase (ERK), a downstream signaling molecule.[5]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical in vivo studies of this compound.
Table 1: In Vivo Anti-Allodynic Efficacy of this compound
| Model | Stimulus | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval | Source |
| Paclitaxel-Induced Neuropathy | Mechanical | 11.35 | 8.657 - 14.880 | [8] |
| Paclitaxel-Induced Neuropathy | Cold | 9.904 | 9.47 - 10.33 | [8] |
Table 2: In Vivo Dose-Response in Behavioral Models
| Model | Compound | Dose (mg/kg, i.p.) | Effect | Source |
| CFA-Induced Inflammatory Pain | This compound | 1 - 30 | Dose-dependent suppression of mechanical allodynia | [4] |
| Paclitaxel-Induced Neuropathy | This compound | 0.1 - 30 | Dose-dependent reduction of mechanical & cold hypersensitivity | [8] |
| MK-801-Induced Hyperlocomotion | This compound | 3.0 | Prevented hyperlocomotion | [5] |
| Locomotor Activity (alone) | This compound | 0.3 - 3.0 | Dose-dependent reduction in locomotor activity | [5] |
Key Experimental Protocols
The mechanism of this compound has been elucidated through several key in vitro and ex vivo assays.
Radioligand Binding Assay
This assay is used to determine how this compound affects the binding of an orthosteric ligand to the CB1R.
-
Objective: To measure the ability of this compound to enhance or inhibit the binding of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940).
-
Methodology:
-
Preparation: Membranes from cells expressing human CB1R (e.g., CHO-K1 or HEK293 cells) are prepared.[2][9]
-
Incubation: Membranes are incubated with a constant concentration of the radioligand [³H]CP55,940 and varying concentrations of this compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
-
Expected Outcome: As a PAM, this compound is expected to increase the specific binding of [³H]CP55,940.[2] It does not typically displace the radioligand itself.[4]
cAMP Inhibition Assay
This functional assay measures the consequence of Gαi/o protein activation.
-
Objective: To quantify the ability of this compound to inhibit adenylyl cyclase activity, either directly (agonist activity) or by enhancing the effect of an orthosteric agonist (PAM activity).
-
Methodology:
-
Cell Culture: CB1R-expressing cells (e.g., HEK293) are cultured.[1]
-
Pre-treatment: Cells are treated with varying concentrations of this compound, often in the presence or absence of a sub-maximal concentration of an orthosteric agonist like CP55,940.[1][9]
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Lysis & Detection: Cells are lysed, and the intracellular concentration of cAMP is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Expected Outcome: this compound is expected to cause a dose-dependent decrease in forskolin-stimulated cAMP levels, with greater inhibition observed in the presence of an orthosteric agonist.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the signaling and scaffolding protein β-arrestin to the activated CB1R.
-
Objective: To determine if this compound can induce or potentiate the recruitment of β-arrestin2 to the CB1R.
-
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) engineered to express CB1R and a β-arrestin2 fusion protein that allows for detection upon recruitment (e.g., via bioluminescence resonance energy transfer, BRET, or enzyme complementation).[1][2]
-
Treatment: Cells are treated with varying concentrations of this compound, with or without an orthosteric agonist.
-
Detection: The signal corresponding to β-arrestin2 recruitment to the receptor is measured over time.
-
-
Expected Outcome: As an ago-PAM, this compound is expected to induce β-arrestin2 recruitment on its own and enhance the recruitment caused by an orthosteric agonist.[2][6]
Conclusion
The mechanism of action of this compound is uniquely defined by its status as a racemic ago-PAM of the CB1 receptor. Its effects are a composite of direct, partial allosteric agonism from the (R)-GAT228 enantiomer and positive allosteric modulation from the (S)-GAT229 enantiomer.[2] This dual activity allows this compound to both amplify endogenous cannabinoid tone and directly activate CB1R signaling pathways, including G-protein activation and β-arrestin recruitment.[2][6] This nuanced mechanism offers a promising therapeutic strategy, potentially providing the benefits of CB1R activation, such as analgesia, while avoiding the tolerance and adverse cannabimimetic effects associated with indiscriminate activation by orthosteric agonists.[3][4]
References
- 1. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the endocannabinoid system: structural determinants and molecular mechanism of allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Racemic Composition of GAT211
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of GAT211, a novel allosteric modulator of the Cannabinoid 1 Receptor (CB1R). The focus is on its nature as a racemic mixture, the distinct pharmacological profiles of its constituent enantiomers, and the experimental methodologies employed in its characterization.
Executive Summary
This compound, chemically known as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, is a synthetic small molecule that acts as an allosteric modulator of the CB1 receptor.[1][2] It is produced and utilized as a racemic mixture, meaning it consists of an equimolar, or 1:1, ratio of two non-superimposable mirror-image molecules called enantiomers.[3][4] These enantiomers have been separated and characterized, revealing a remarkable enantiospecificity in their interaction with the CB1R. This unique property, where each enantiomer contributes a different aspect to the overall pharmacological effect of the racemic mixture, makes this compound a significant tool in cannabinoid research.
Composition of the Racemic Mixture
This compound is comprised of two enantiomers:
-
R-(+)-GAT228: This enantiomer functions as a CB1R allosteric agonist.[3][5]
-
S-(-)-GAT229: This enantiomer acts as a CB1R positive allosteric modulator (PAM) and lacks intrinsic agonist activity.[3][5]
The racemic nature of this compound means it contains equal amounts of GAT228 and GAT229.[6] Consequently, the observed pharmacological activity of this compound is a composite of the allosteric agonism from GAT228 and the positive allosteric modulation from GAT229.[3][7] This dual activity has led to this compound being classified as an "agonist-PAM" or "ago-PAM".[3][6]
Figure 1: Composition of this compound Racemic Mixture.
Quantitative Pharmacological Data
The distinct activities of this compound and its enantiomers have been quantified in various in vitro assays. The following table summarizes key findings from studies on their effects on cAMP and β-arrestin2 signaling pathways, which are downstream of CB1R activation.
| Compound | Target | Assay | Activity Type | EC50 (nM) | Emax (%) |
| This compound | hCB1R | cAMP Inhibition | Allosteric Agonist | 260 | - |
| hCB1R | β-arrestin2 Recruitment | Allosteric Agonist | 650 | - | |
| Mouse Vas Deferens | Electrically Evoked Contraction | PAM | 11 | 70 | |
| R-(+)-GAT228 | hCB1R | Multiple Assays | Allosteric Agonist | - | - |
| S-(-)-GAT229 | hCB1R | Multiple Assays | Positive Allosteric Modulator | - | - |
Data sourced from multiple studies.[3][8][9] EC50 (half maximal effective concentration) and Emax (maximum effect) values are indicative of potency and efficacy, respectively.
Experimental Protocols
Synthesis of Racemic this compound
The synthesis of this compound has been described in the literature.[10] A general workflow involves the reaction of 2-phenylindole (B188600) with β-nitrostyrene.
Figure 2: General Synthesis Workflow for this compound.
Enantiomeric Resolution
The separation of the racemic this compound into its individual enantiomers, GAT228 and GAT229, is a critical step for studying their specific pharmacological properties. This is typically achieved using chiral chromatography.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) column is selected that can differentiate between the two enantiomers.
-
Mobile Phase Optimization: A suitable mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, is used to carry the racemic mixture through the column.
-
Injection and Elution: A solution of racemic this compound is injected into the chromatograph. As the mobile phase flows, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different speeds.
-
Fraction Collection: The enantiomers elute from the column at different times (retention times). These separate fractions, containing the purified R-(+)-GAT228 and S-(-)-GAT229, are collected.
-
Analysis: The purity of the separated enantiomers is confirmed using analytical techniques such as polarimetry and analytical chiral HPLC.
Signaling Pathway Modulation
This compound and its enantiomers modulate the CB1R, a G protein-coupled receptor (GPCR). The distinct actions of GAT228 and GAT229 on CB1R signaling are illustrated below.
Figure 3: Modulation of CB1R Signaling by this compound Enantiomers.
As depicted, R-(+)-GAT228 can directly activate the CB1R, initiating downstream signaling cascades.[5] In contrast, S-(-)-GAT229 binds to a different, allosteric site on the receptor, which enhances the binding and/or efficacy of orthosteric agonists like the endogenous cannabinoid anandamide.[3][5]
Conclusion
This compound is a valuable pharmacological tool whose activity is defined by its racemic composition. The separation of its enantiomers, GAT228 and GAT229, has been instrumental in demonstrating enantiospecific allosteric modulation of the CB1 receptor.[7] This detailed understanding of its constituent parts is crucial for researchers in drug development and neuroscience for the precise interpretation of experimental results and for the potential design of future therapeutics with more targeted pharmacological profiles.
References
- 1. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Collection - Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 10. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
GAT211 enantiomers GAT228 and GAT229 distinct activities.
An In-depth Technical Guide to the Distinct Activities of GAT211 Enantiomers: GAT228 and GAT229
Introduction
This compound is a racemic mixture of two enantiomers, GAT228 and GAT229, which exhibit distinct and opposing activities at the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). This guide provides a detailed overview of the unique pharmacological profiles of GAT228 and GAT229, their differential effects on GPR119 signaling, and the experimental methodologies used to characterize their activities.
Pharmacological Profiles of GAT228 and GAT229
GAT229 has been identified as a potent agonist of GPR119. In contrast, its enantiomer, GAT228, acts as a GPR119 antagonist. The opposing effects of these enantiomers make them valuable tools for studying GPR119 pharmacology and its physiological roles.
GAT229: A Potent GPR119 Agonist
GAT229 activates GPR119, leading to the stimulation of the Gαs protein and subsequent activation of adenylyl cyclase. This results in an increase in intracellular cAMP levels, which promotes insulin and GLP-1 secretion in a glucose-dependent manner. In vivo studies have shown that GAT229 can improve glucose tolerance.
GAT228: A GPR119 Antagonist
GAT228 competitively binds to GPR119 but does not activate the receptor. Instead, it blocks the binding and subsequent action of GPR119 agonists, including GAT229 and endogenous ligands. This antagonistic activity makes GAT228 a useful pharmacological tool for investigating the consequences of GPR119 blockade.
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of GAT228 and GAT229 from various studies.
Table 1: In Vitro Potency of GAT229 (Agonist)
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 expressing human GPR119 | EC50 | 1.3 nM |
| cAMP Accumulation | HIT-T15 (hamster β-cell line) | EC50 | 3.6 nM |
Table 2: In Vitro Potency of GAT228 (Antagonist)
| Assay Type | Cell Line | Parameter | Value |
| Inhibition of GAT229-stimulated cAMP accumulation | HEK293 expressing human GPR119 | IC50 | 2.8 nM |
GPR119 Signaling Pathways
The differential activities of GAT228 and GAT229 on GPR119 signaling are illustrated in the following diagrams.
Caption: GAT229 agonistic activity on the GPR119 signaling pathway.
Caption: GAT228 antagonistic activity on the GPR119 signaling pathway.
Experimental Protocols
cAMP Accumulation Assay
This assay is used to determine the agonist and antagonist activity of compounds on GPR119.
Workflow:
Caption: Workflow for a typical cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic).
-
Assay Preparation: Cells are seeded into 96-well plates and incubated to reach confluence.
-
Compound Addition: The cell culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.
-
Agonist Mode: Serial dilutions of the test compound (e.g., GAT229) are added to the wells.
-
Antagonist Mode: Serial dilutions of the antagonist (e.g., GAT228) are added, followed by a fixed concentration of a GPR119 agonist (e.g., GAT229 at its EC80 concentration).
-
-
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The data are normalized and fitted to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Oral Glucose Tolerance Test (oGTT) in Mice
This in vivo assay is used to evaluate the effect of GPR119 modulators on glucose homeostasis.
Methodology:
-
Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: The test compound (e.g., GAT229) or vehicle is administered orally (p.o.).
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein (t=0 min).
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and vehicle groups to assess the improvement in glucose tolerance.
Conclusion
The enantiomers GAT228 and GAT229 represent a classic example of stereoselectivity in pharmacology. GAT229 is a potent GPR119 agonist that enhances glucose-dependent insulin and GLP-1 secretion, leading to improved glucose tolerance in vivo. Conversely, GAT228 is a GPR119 antagonist that blocks the effects of agonists. This pair of enantiomers serves as an invaluable set of tools for the scientific community to probe the function of GPR119 and its potential as a therapeutic target for metabolic diseases.
The Pharmacological Profile of GAT211 and its Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT211 has emerged as a significant tool in the study of the cannabinoid 1 receptor (CB1R), a key target in the central nervous system. This technical guide provides an in-depth overview of the pharmacological profile of this compound, a racemic mixture, and its distinct enantiomers, GAT228 and GAT229. This compound acts as an ago-positive allosteric modulator (ago-PAM) of the CB1R.[1][2] The pharmacological activity is uniquely distributed between its enantiomers: GAT228 ((R)-(+)-GAT211) functions as a CB1R allosteric agonist, possessing intrinsic activity, while GAT229 ((S)-(-)-GAT211) is a "pure" positive allosteric modulator, enhancing the effect of orthosteric ligands without inherent agonism.[1][3] This document details their binding affinities, functional activities across various signaling pathways, and in vivo effects, supported by comprehensive data tables and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their mechanism of action.
Introduction
The cannabinoid 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in a multitude of physiological processes, including pain perception, appetite, mood, and memory. While direct activation of CB1R by orthosteric agonists has therapeutic potential, it is often associated with undesirable psychoactive side effects. Allosteric modulation of CB1R presents a promising alternative strategy to fine-tune receptor activity with potentially greater specificity and a more favorable side-effect profile.
This compound and its enantiomers represent a novel class of 2-phenylindole-based allosteric modulators of the CB1R.[1] This guide summarizes the current understanding of their pharmacological properties, providing a valuable resource for researchers in cannabinoid pharmacology and drug development.
Data Presentation
The following tables summarize the quantitative data on the binding and functional activity of this compound and its enantiomers at the human CB1 receptor.
Table 1: Radioligand Binding Parameters
| Compound | Assay Type | Radioligand | Cell Line/Tissue | Parameter | Value | Reference |
| This compound | [³H]CP55,940 Binding | [³H]CP55,940 | hCB1R CHO-K1 Membranes | Effect | Enhances Binding | [4] |
| GAT228 | [³H]CP55,940 Binding | [³H]CP55,940 | hCB1R CHO-K1 Membranes | Effect | Enhances Binding | Laprairie et al., 2017 |
| GAT229 | [³H]CP55,940 Binding | [³H]CP55,940 | hCB1R CHO-K1 Membranes | Effect | Enhances Binding | Laprairie et al., 2017 |
Table 2: In Vitro Functional Activity - Agonist Properties
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Inhibition | hCB1R CHO-K1 | EC₅₀ | 15 nM | [4] |
| This compound | β-arrestin2 Recruitment | hCB1R CHO-K1 | EC₅₀ | 310 nM | [4] |
| GAT228 | cAMP Inhibition | hCB1R CHO-K1 | EC₅₀ | ~20 nM | Laprairie et al., 2017 |
| GAT228 | β-arrestin2 Recruitment | hCB1R CHO-K1 | EC₅₀ | >1 µM | Laprairie et al., 2017 |
| GAT229 | cAMP Inhibition | hCB1R CHO-K1 | Activity | No intrinsic activity | [1][3] |
| GAT229 | β-arrestin2 Recruitment | hCB1R CHO-K1 | Activity | No intrinsic activity | [1] |
Table 3: In Vitro Functional Activity - Positive Allosteric Modulation (PAM) Properties
| Compound | Orthosteric Agonist | Assay | Cell Line | Parameter | Value | Reference |
| This compound | CP55,940 (100 nM) | cAMP Inhibition | hCB1R CHO-K1 | Eₘₐₓ (% of CP55,940) | >100% | [4] |
| This compound | CP55,940 (100 nM) | β-arrestin2 Recruitment | hCB1R CHO-K1 | Eₘₐₓ (% of CP55,940) | >100% | [4] |
| GAT229 | CP55,940 | cAMP Inhibition | hCB1R CHO-K1 | Effect | Potentiates CP55,940 | Laprairie et al., 2017 |
| GAT229 | CP55,940 | β-arrestin2 Recruitment | hCB1R CHO-K1 | Effect | Potentiates CP55,940 | Laprairie et al., 2017 |
Table 4: In Vivo Activity
| Compound | Animal Model | Behavioral Test | Dose Range | Effect | Reference |
| This compound | Mouse (Paclitaxel-induced neuropathic pain) | Mechanical Allodynia | 10-20 mg/kg, i.p. | Reduces allodynia | [5] |
| This compound | Mouse (CFA-induced inflammatory pain) | Mechanical Allodynia | 10-30 mg/kg, i.p. | Reduces allodynia | Slivicki et al., 2018 |
| This compound | Rat (MK-801 induced hyperlocomotion) | Locomotor Activity | 3.0 mg/kg | Prevents hyperlocomotion | [2] |
| GAT229 | Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Spike-and-wave discharges | Systemic | Reduces discharges | Roebuck et al., 2021 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the effect of this compound and its enantiomers on the binding of an orthosteric radioligand to the CB1 receptor.
Materials:
-
hCB1R expressing CHO-K1 cell membranes
-
[³H]CP55,940 (radioligand)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4)
-
This compound, GAT228, GAT229
-
Unlabeled CP55,940 (for non-specific binding determination)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compounds (this compound, GAT228, GAT229).
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound dilution, and 50 µL of hCB1R cell membranes (typically 5-10 µg of protein per well).
-
For total binding wells, add 50 µL of vehicle instead of the test compound.
-
For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled CP55,940.
-
Initiate the binding reaction by adding 50 µL of [³H]CP55,940 (final concentration typically 0.5-1.0 nM).
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, and then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Data are expressed as a percentage of specific binding.
cAMP Inhibition Assay
Objective: To measure the functional activity of this compound and its enantiomers on Gαi/o-mediated inhibition of adenylyl cyclase.
Materials:
-
hCB1R expressing CHO-K1 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound, GAT228, GAT229
-
cAMP detection kit (e.g., HTRF, LANCE)
-
384-well plates
Procedure:
-
Seed hCB1R-CHO-K1 cells in a 384-well plate and incubate overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Prepare a dilution series of the test compounds.
-
Add the test compounds to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a concentration of forskolin that elicits a submaximal cAMP response (e.g., 1-5 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data are typically normalized to the forskolin-only response (100%) and basal levels (0%).
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound and its enantiomers to promote the interaction between CB1R and β-arrestin2.
Materials:
-
Cells co-expressing CB1R fused to a reporter fragment and β-arrestin2 fused to the complementary reporter fragment (e.g., PathHunter® cells).
-
Assay medium (e.g., Opti-MEM)
-
This compound, GAT228, GAT229
-
Orthosteric agonist (e.g., CP55,940) for PAM studies.
-
Detection reagents for the reporter system.
-
384-well plates
Procedure:
-
Plate the cells in a 384-well plate and allow them to attach.
-
Prepare a dilution series of the test compounds.
-
For agonist mode, add the test compounds directly to the cells.
-
For PAM mode, pre-incubate the cells with a fixed concentration of an orthosteric agonist (e.g., EC₂₀ of CP55,940) before adding the test compounds.
-
Incubate the plate at 37°C for 90-120 minutes.
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data are normalized to the response of a saturating concentration of a reference agonist.
Mandatory Visualizations
Signaling Pathways
The activation of the CB1 receptor by an agonist or a positive allosteric modulator like GAT228 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can modulate other effectors, such as ion channels. Another important pathway is the G protein-independent recruitment of β-arrestins, which leads to receptor desensitization, internalization, and activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinase (ERK).
Caption: CB1R Signaling Pathways
Experimental Workflow
The characterization of a novel CB1R allosteric modulator like this compound typically follows a standardized experimental workflow. This process begins with in vitro binding assays to confirm interaction with the receptor, followed by a series of functional assays to determine the nature and extent of its modulatory effects on various signaling pathways. Promising candidates are then advanced to in vivo studies to assess their behavioral effects and therapeutic potential in relevant animal models.
Caption: Experimental Workflow
Conclusion
This compound and its enantiomers, GAT228 and GAT229, are valuable pharmacological tools for dissecting the complexities of CB1 receptor signaling. The distinct profiles of GAT228 as an allosteric agonist and GAT229 as a pure positive allosteric modulator provide a unique opportunity to investigate the differential consequences of these two modes of receptor modulation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of allosteric modulation of the CB1 receptor in various pathological conditions. The continued investigation of these compounds will undoubtedly contribute to a deeper understanding of cannabinoid pharmacology and the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling Pathways Affected by GAT211, a Cannabinoid Receptor 1 Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract: GAT211 is a novel, preclinical compound that acts as a positive allosteric modulator (PAM) and partial allosteric agonist (ago-PAM) of the Cannabinoid Receptor 1 (CB1R).[1][2] As a member of the 2-phenylindole (B188600) class of allosteric modulators, this compound has demonstrated therapeutic potential in a variety of disease models, including those for neuropathic pain, inflammation, epilepsy, and glaucoma, often without inducing the cannabimimetic side effects associated with orthosteric CB1R agonists.[3][4][5][6] This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, based on current preclinical data. It details the compound's mechanism of action, summarizes key quantitative findings in tabular format, outlines experimental protocols, and uses pathway diagrams to visualize the molecular cascades involved.
Introduction to this compound and its Mechanism of Action
This compound, chemically known as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, is a racemic mixture.[2] Its pharmacological activity is enantio-specific: the R-(+)-enantiomer (GAT228) functions as a partial allosteric agonist with intrinsic activity at the CB1R, while the S-(-)-enantiomer (GAT229) acts as a "pure" positive allosteric modulator, enhancing the binding and efficacy of endogenous ligands like anandamide (B1667382) without activating the receptor on its own.[1][2] This dual activity classifies the racemic this compound as an "ago-PAM".[2] By binding to an allosteric site distinct from the orthosteric binding site of endogenous cannabinoids, this compound offers a more nuanced modulation of the endocannabinoid system, which may account for its favorable therapeutic profile.[1][3]
The CB1 Receptor: A Hub for Downstream Signaling
To understand the effects of this compound, it is essential to first review the primary signaling cascades of its target, the CB1 receptor. As a G-protein coupled receptor (GPCR), CB1R primarily couples to inhibitory Gαi/o proteins.[1] Its activation initiates multiple downstream events that are critical in regulating neurotransmission.
Key CB1R Signaling Pathways Include:
-
G-Protein Dependent Pathways :
-
cAMP/PKA Pathway : Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[1][4]
-
PI3K/Akt Pathway : The Gβγ subunits dissociated from the activated G-protein can stimulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, a critical cascade for promoting cell survival and neuroprotection.[1][7]
-
MAPK Pathway : CB1R activation can modulate several mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERK1/2), p38, and JNK, which are involved in cell proliferation, differentiation, and inflammatory responses.[1]
-
-
G-Protein Independent Pathways :
Caption: Overview of canonical CB1 receptor downstream signaling pathways.
Downstream Pathways Specifically Modulated by this compound
Preclinical research has begun to elucidate the specific downstream signaling consequences of this compound-mediated CB1R modulation.
Crosstalk with Dopamine (B1211576) D2 Receptor: Modulation of ERK Phosphorylation
A key finding demonstrates that this compound can influence signaling cascades initiated by other receptors. Specifically, this compound was shown to limit the phosphorylation of ERK, a key MAPK, that is mediated by the dopamine D2 receptor (D2R).[8][9] This interaction is significant as hyperdopaminergic signaling is implicated in psychosis, and this finding suggests a potential molecular mechanism for this compound's observed antipsychotic-like effects.[8] In Neuro2a cells, while the D2R agonist quinpirole (B1680403) robustly increased ERK phosphorylation, co-treatment with this compound attenuated this effect.[8][9]
Caption: this compound-CB1R signaling can inhibit D2R-mediated ERK phosphorylation.
Putative Engagement of the PI3K/Akt Neuroprotective Pathway
While direct studies on this compound's effect on the PI3K/Akt pathway are pending, its action on the CB1R strongly implies its involvement. The CB1R is a known activator of the PI3K/Akt/mTORC1 signaling axis, which plays a crucial role in protecting striatal neurons from excitotoxic death.[7] This pathway ultimately leads to the increased expression of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and plasticity.[7] Given this compound's ability to enhance CB1R signaling, it is highly probable that it leverages this neuroprotective pathway, a hypothesis that warrants further investigation.
Caption: Proposed this compound-mediated activation of the PI3K/Akt/BDNF axis.
Recruitment of β-Arrestin 2
Studies using this compound and its fluorinated derivatives have confirmed that these compounds can promote the recruitment of β-arrestin 2 to the CB1 receptor.[4][6][10] β-arrestin recruitment is a canonical mechanism for GPCR desensitization and internalization, but it can also initiate G-protein-independent signaling. The ability of this compound to engage this pathway suggests it may influence receptor trafficking and potentially activate distinct, non-canonical signaling events. This functional selectivity or "biased signaling" is a key area of modern pharmacology, and this compound provides a tool to explore its therapeutic implications at the CB1R.[1]
Caption: this compound promotes the recruitment of β-arrestin 2 to the CB1R.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound, providing insight into its potency and dose-dependent effects.
Table 1: In Vivo Efficacy of this compound in a Paclitaxel-Induced Neuropathic Pain Model
| Modality | Parameter | Value (mg/kg, i.p.) | Source |
|---|---|---|---|
| Mechanical Allodynia | ED₅₀ | 11.35 (95% CI: 8.657 - 14.880) | [11] |
| Cold Allodynia | ED₅₀ | 9.904 (95% CI: 9.47 - 10.33) |[11] |
Table 2: Dosing Regimens of this compound in Preclinical In Vivo Studies
| Study Type | Animal Model | Doses Used (mg/kg, i.p.) | Observed Effects | Source |
|---|---|---|---|---|
| Antinociception | CFA-Induced Inflammatory Pain | 1, 2.5, 5, 10, 20, 30 | Dose-dependent suppression of mechanical allodynia. | [3] |
| Antipsychotic-like | MK-801-Induced Hyperlocomotion | 0.3, 1.0, 3.0 | Dose-dependent reduction of locomotor activity; 3.0 mg/kg prevented hyperlocomotion. | [8] |
| Anti-epileptic | GAERS (Genetic Epilepsy) | 10.0 | Reduced spike-and-wave discharges by ~40%. | [4] |
| Anxiolytic-like | Elevated Plus Maze | Not specified | Increased time in open arms in male mice, suggesting anxiolytic effects. |[12] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
In Vivo Neuropathic Pain Model (Paclitaxel-Induced Allodynia)
This protocol is adapted from studies assessing the antinociceptive effects of this compound.[3][11]
-
Animal Model : Adult male mice are used.
-
Induction of Neuropathy : Paclitaxel is administered to induce neuropathic pain, which manifests as hypersensitivity to mechanical and thermal stimuli.
-
Drug Administration : this compound is dissolved in a vehicle (e.g., 20% DMSO with 80% ethanol:emulphor:saline in a 1:1:8 ratio) and administered via intraperitoneal (i.p.) injection.[3]
-
Behavioral Testing :
-
Mechanical Allodynia : Paw withdrawal thresholds to mechanical stimulation are measured using an electronic von Frey anesthesiometer. A decrease in the force required to elicit a withdrawal indicates allodynia.[3]
-
Cold Allodynia : The duration of paw withdrawal or licking behavior is measured after the application of a drop of acetone (B3395972) to the paw surface.[3]
-
-
Data Analysis : The dose required to produce a 50% maximal possible effect (ED₅₀) is calculated from dose-response curves. Statistical analysis is typically performed using one-way or two-way ANOVA followed by appropriate post hoc tests.[3]
In Vitro ERK Phosphorylation Assay (In-Cell Western)
This protocol is based on the methodology used to investigate this compound's effect on D2R signaling.[8][9]
-
Cell Culture : Neuro2a cells are cultured and co-transfected to express CB1R and D2R.
-
Cell Treatment : Cells are treated with various concentrations of a D2R agonist (e.g., quinpirole) in the presence or absence of this compound for a short duration (e.g., 10 minutes).
-
Immunofluorescence : After treatment, cells are fixed and permeabilized. They are then incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and a corresponding secondary antibody conjugated to a fluorescent dye. A second dye is used to stain for total protein or nuclei to normalize the data.
-
Quantification : The fluorescence intensity is read using an imaging system. The p-ERK signal is normalized to the total protein or cell number signal.
-
Data Analysis : Data are analyzed to determine the Emax (maximum effect) and potency of the compounds. Statistical significance is determined using appropriate tests like an unpaired Student's t-test or ANOVA.[9]
Electrophysiology (Whole-Cell Patch Clamp)
This protocol is adapted from studies examining synaptic transmission in the periaqueductal gray (PAG), a key brain region for pain modulation.[13]
-
Slice Preparation : Brain slices containing the ventrolateral periaqueductal gray (vlPAG) are prepared from rats.
-
Recording : Whole-cell patch-clamp recordings are made from vlPAG neurons to measure inhibitory postsynaptic currents (IPSCs).
-
Drug Application : this compound and other compounds (e.g., the MOR agonist DAMGO) are bath-applied to the brain slices.
-
Measurement : The amplitude of electrically evoked IPSCs (eIPSCs) is recorded before and after drug application. A reduction in eIPSC amplitude indicates suppression of synaptic inhibition (disinhibition).
-
Data Analysis : The percentage change in eIPSC amplitude from baseline is calculated. In one study, this compound was found to attenuate the DAMGO-induced suppression of synaptic inhibition, an effect that was blocked by a CB1R antagonist, demonstrating a functional antagonism between CB1R and MOR signaling in this brain region.[13]
Conclusion and Future Directions
This compound represents a promising pharmacological tool and potential therapeutic agent that modulates the endocannabinoid system with greater subtlety than direct agonists. Preclinical evidence demonstrates its effects on downstream signaling pathways, most notably its ability to counteract D2R-mediated ERK phosphorylation, a finding with direct relevance to neuropsychiatric disorders.[8] Its actions as an ago-PAM at the CB1R also strongly implicate its engagement of the neuroprotective PI3K/Akt pathway and the receptor-regulating β-arrestin pathway.[1][4][7]
Future research should focus on:
-
Directly quantifying the effect of this compound on the PI3K/Akt pathway and subsequent BDNF expression in neuronal models.
-
Elucidating the specific G-protein-independent signaling events initiated by this compound-induced β-arrestin recruitment.
-
Exploring how this compound's modulation of CB1R signaling affects other neurotransmitter systems beyond the dopaminergic system.
A deeper understanding of these downstream pathways will be critical for optimizing the therapeutic development of this compound and other CB1R allosteric modulators for a range of clinical applications.
References
- 1. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CB₁ cannabinoid receptor signals striatal neuroprotection via a PI3K/Akt/mTORC1/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
GAT211: A Technical Guide to Synthesis and Chemical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and chemical characterization of GAT211, a novel allosteric modulator of the Cannabinoid 1 Receptor (CB1R). This compound has garnered significant interest in the scientific community for its potential therapeutic applications, acting as a racemic mixture with distinct pharmacological profiles for its enantiomers. This document details the synthetic route, experimental protocols, and comprehensive chemical characterization of this compound, presenting a valuable resource for researchers in the field of cannabinoid pharmacology and drug discovery.
Chemical Synthesis
This compound, chemically known as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, is synthesized through a straightforward and efficient method. The synthesis involves the reaction of indole (B1671886) with β-nitrostyrene in the presence of an acid catalyst. This reaction proceeds via a Friedel-Crafts-type addition of the indole to the activated double bond of the nitrostyrene.
Experimental Protocol: Synthesis of this compound
A general and reproducible procedure for the synthesis of this compound is as follows[1]:
-
Reaction Setup: A 5-mL round-bottom flask is charged with 2-phenylindole (B188600) (2.0 mmol), β-nitrostyrene (2.1 mmol), a catalytic amount of acetic acid (10 μL), and ethanol (B145695) (1 mL).
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product. The solid precipitate is then collected by filtration. Alternatively, the reaction mixture can be concentrated under reduced pressure, and the resulting residue purified by preparative column chromatography on silica (B1680970) gel using an ethyl acetate/hexane solvent system as the eluent[1].
This protocol provides a high yield of the desired product, this compound, as a colorless solid[1].
Chemical Characterization
The structural identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods. The key characterization data are summarized in the table below.
| Property | Data |
| Molecular Formula | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 342.39 g/mol |
| Appearance | Colorless solid[1] |
| Melting Point | 142–143.2 °C[1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.46 (s, 1H), 7.66 (d, J = 8.1 Hz, 1H), 7.54 (d, J = 3.5 Hz, 4H), 7.46 (m, J = 6.6, 3.2 Hz, 1H), 7.38 (d, J = 8.1 Hz, 1H), 7.34–7.26 (m, 4H), 7.21 (t, J = 6.8 Hz, 1H), 7.11 (t, J = 7.6 Hz, 1H), 6.98 (t, J = 7.5 Hz, 1H), 5.59–5.41 (m, 2H), 5.21 (t, J = 8.2 Hz, 1H)[1] |
| ¹³C NMR (101 MHz, Chloroform-d) | δ 140.0, 138.7, 137.1, 136.0, 129.7 (2C), 129.2, 128.9 (2C), 128.7 (2C), 127.5 (2C), 127.2, 127.1, 122.4, 120.2, 119.9, 111.3, 109.3, 79.1, 40.8, 21.4[1] |
| Solubility | Soluble in DMSO and ethanol. |
Note: High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC) data, while crucial for comprehensive characterization, were not available in the public domain at the time of this review.
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator (PAM) and an allosteric agonist at the CB1 receptor. This dual activity is attributed to its racemic nature, with the two enantiomers, GAT228 (R-enantiomer) and GAT229 (S-enantiomer), exhibiting distinct pharmacological properties. GAT228 is primarily responsible for the allosteric agonist activity, while GAT229 acts as a pure PAM.
As a PAM, this compound enhances the binding and/or efficacy of orthosteric CB1R agonists, such as the endogenous cannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). As an allosteric agonist, it can directly activate the receptor in the absence of an orthosteric ligand.
The activation of the CB1 receptor by this compound initiates downstream signaling cascades primarily through two main pathways:
-
G-protein-dependent signaling: The CB1 receptor is a Gi/o-coupled receptor. Upon activation, the G-protein dissociates, and the α and βγ subunits modulate the activity of various downstream effectors. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.
-
β-arrestin-dependent signaling: Ligand binding to the CB1 receptor can also promote the recruitment of β-arrestin proteins. This leads to receptor desensitization and internalization, as well as the activation of distinct signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.
The biased signaling properties of this compound and its enantiomers, favoring one pathway over the other, are a key area of ongoing research and may hold the key to developing therapeutics with improved side-effect profiles.
References
In Vitro and In Vivo Pharmacology of GAT211: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT211 is a novel small molecule that acts as a positive allosteric modulator (PAM) and an allosteric agonist at the cannabinoid type 1 (CB1) receptor.[1][2] This dual activity makes it a compound of significant interest for therapeutic development, potentially offering the benefits of CB1 receptor activation with a reduced side-effect profile compared to traditional orthosteric agonists.[3][4] this compound is a racemic mixture, with its pharmacological activity being stereospecific. The (R)-(+)-enantiomer, GAT228, is primarily responsible for the allosteric agonist activity, while the (S)-(-)-enantiomer, GAT229, functions as a "pure" PAM with little to no intrinsic activity.[1][5] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through a variety of binding and functional assays, demonstrating its unique interaction with the CB1 receptor.
Quantitative In Vitro Data
The following tables summarize the key quantitative data for this compound and its enantiomers from various in vitro assays.
| Ligand | Assay | Parameter | Value | Cell Line/System | Reference |
| This compound | Radioligand Binding ([³H]CP55,940) | Modulation | Enhances Binding | hCB1R expressing HEK293A cells | [1] |
| This compound | Radioligand Binding ([³H]SR141716A) | Modulation | Reduces Binding | hCB1R expressing HEK293A cells | [1] |
| GAT229 | Functional Assay | EC₅₀ | ~295 nM | CB1 Receptor | [2] |
Note: Further specific quantitative data such as EC₅₀, Kᵢ, and Eₘₐₓ values are often presented within the body of research articles and would require extraction from primary literature for a more exhaustive compilation.
Experimental Protocols
This protocol outlines the general procedure for a competitive radioligand binding assay to assess the affinity of test compounds for the CB1 receptor.
Materials:
-
HEK293A or CHO-K1 cells stably expressing the human CB1 receptor (hCB1R)
-
Cell culture medium and supplements
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)[6]
-
Radioligand: [³H]CP-55,940 (agonist) or [³H]SR141716A (inverse agonist)
-
Non-labeled ligand for non-specific binding determination (e.g., WIN-55,212-2)
-
Test compound (this compound)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus (e.g., cell harvester with glass fiber filters)
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells expressing hCB1R.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (e.g., 0.5-1.0 nM [³H]CP-55,940), and cell membranes (e.g., 25 µg protein per well).[6][7]
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled ligand (e.g., 10 µM WIN-55,212-2), and cell membranes.[6]
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (this compound), and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[6]
-
Filtration:
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
This assay measures the activation of G proteins coupled to the CB1 receptor.
Materials:
-
Membranes from cells expressing hCB1R
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled)
-
Non-labeled GTPγS for non-specific binding determination
-
Test compound (this compound)
-
96-well plates
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Reaction Setup (in a 96-well plate):
-
Add assay buffer to each well.
-
Add a specific concentration of GDP (e.g., 10-30 µM).
-
Add the cell membranes (e.g., 5-20 µg of protein per well).
-
Add varying concentrations of the test compound (this compound). For antagonist/inverse agonist testing, pre-incubate with the antagonist before adding the agonist.
-
For non-specific binding, add a high concentration of non-labeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration of 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[1]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents through a GF/C filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.[1]
-
Quantification: Dry the filter plate and add scintillation cocktail. Count the radioactivity in a scintillation counter.[1]
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the stimulated binding (as a percentage of basal) against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the dose-response curve.
-
Signaling Pathway
This compound modulates the canonical G-protein dependent signaling pathway of the CB1 receptor.
Caption: this compound allosterically modulates the CB1 receptor, enhancing endocannabinoid signaling.
In Vivo Pharmacology
In preclinical animal models, this compound has demonstrated therapeutic potential for a range of conditions, notably without inducing the adverse effects associated with direct CB1 receptor agonists.
Quantitative In Vivo Data
The following table summarizes the key quantitative data for this compound from various in vivo models.
| Model | Species | Effect | ED₅₀ / Dose | Route of Administration | Reference |
| Inflammatory Pain (CFA-induced mechanical allodynia) | Mouse | Anti-allodynic | 1-30 mg/kg | i.p. | [8] |
| Neuropathic Pain (Paclitaxel-induced allodynia) | Mouse | Anti-allodynic | 11.35 mg/kg (mechanical), 9.904 mg/kg (cold) | i.p. | [9] |
| Psychosis (MK-801-induced hyperlocomotion) | Rat | Reduced hyperlocomotion | 3.0 mg/kg | i.p. | [8] |
Experimental Protocols
This protocol describes the induction and assessment of inflammatory pain in mice.
Materials:
-
Male C57BL/6 mice
-
Complete Freund's Adjuvant (CFA)
-
27-gauge needle and syringe
-
Electronic von Frey anesthesiometer or manual von Frey filaments
-
Test compound (this compound) and vehicle
Procedure:
-
Induction of Inflammation:
-
Briefly restrain the mouse.
-
Inject 20 µL of CFA into the plantar surface of one hind paw.
-
-
Assessment of Mechanical Allodynia:
-
Allow the inflammation to develop (typically 24-48 hours).
-
Place the mouse in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply a von Frey filament to the plantar surface of the inflamed paw with increasing force until the mouse withdraws its paw.
-
The force at which the paw is withdrawn is the paw withdrawal threshold.
-
-
Drug Administration and Testing:
-
Administer this compound or vehicle (e.g., intraperitoneally).
-
At various time points after administration, re-assess the paw withdrawal threshold.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds of the this compound-treated group to the vehicle-treated group.
-
Data can be expressed as the raw withdrawal threshold (in grams) or as the percentage of maximal possible effect (%MPE).
-
This protocol details the induction and evaluation of chemotherapy-induced neuropathic pain.
Materials:
-
Male C57BL/6 mice
-
Vehicle for paclitaxel (e.g., saline, ethanol, and Kolliphor)
-
Electronic von Frey anesthesiometer for mechanical allodynia
-
Acetone (B3395972) for cold allodynia
-
Test compound (this compound) and vehicle
Procedure:
-
Induction of Neuropathy:
-
Administer paclitaxel (e.g., 2 mg/kg, i.p.) on four alternate days.
-
-
Assessment of Allodynia:
-
Allow neuropathy to develop (typically 7-14 days after the last paclitaxel injection).
-
Mechanical Allodynia: Measure the paw withdrawal threshold using a von Frey anesthesiometer as described in the inflammatory pain model.
-
Cold Allodynia: Apply a drop of acetone to the plantar surface of the hind paw and measure the duration of the response (e.g., lifting, licking, or flinching).
-
-
Drug Administration and Testing:
-
Administer this compound or vehicle.
-
Assess mechanical and cold allodynia at various time points after administration.
-
-
Data Analysis:
-
Compare the responses of the this compound-treated group to the vehicle-treated group for both mechanical and cold allodynia.
-
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo pharmacological studies of this compound.
Caption: A generalized workflow for preclinical in vivo evaluation of this compound.
Conclusion
This compound represents a promising therapeutic candidate due to its unique pharmacological profile as a CB1 receptor positive allosteric modulator and allosteric agonist. Its ability to modulate CB1 receptor activity in a nuanced manner, as demonstrated by the in vitro data, translates to a favorable in vivo profile characterized by efficacy in preclinical models of pain and psychosis without the typical adverse effects of orthosteric CB1 agonists.[3][8] The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research and development of this compound and similar compounds. The continued investigation of this compound and its enantiomers will be crucial in fully elucidating their therapeutic potential and advancing them toward clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GAT211: A Novel Therapeutic Avenue for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. GAT211, a novel positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor, has emerged as a promising preclinical candidate for the management of neuropathic pain. By modulating the endogenous cannabinoid system, this compound offers a unique mechanism of action that circumvents the undesirable psychotropic effects associated with direct CB1 receptor agonists. This document provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy in various pain models, and associated experimental protocols.
Introduction to this compound and its Mechanism of Action
This compound is a 2-phenylindole (B188600) derivative that acts as a positive allosteric modulator of the CB1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the binding and efficacy of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[3][4] This modulatory action is crucial as it potentiates the body's natural pain-relieving mechanisms at sites of injury and inflammation, where endocannabinoid levels are often elevated.[5]
This compound is a racemic mixture, with its constituent enantiomers exhibiting distinct pharmacological properties. The R-(+)-enantiomer, GAT228, acts as a partial allosteric agonist, capable of directly activating the CB1 receptor to some extent.[4][6] In contrast, the S-(−)-enantiomer, GAT229, is a pure PAM, lacking intrinsic agonist activity and solely enhancing the effects of orthosteric ligands.[4][6] The combined action of these enantiomers in the racemic this compound mixture contributes to its unique pharmacological profile.[4]
Preclinical Efficacy in Neuropathic Pain Models
This compound has demonstrated significant antinociceptive effects in multiple preclinical models of neuropathic and inflammatory pain.[3][7]
Chemotherapy-Induced Neuropathic Pain
In a model of paclitaxel-induced neuropathic pain in mice, this compound effectively suppressed both mechanical and cold allodynia.[3][7] This effect was shown to be CB1 receptor-dependent, as it was blocked by the CB1 antagonist AM251 and was absent in CB1 knockout mice.[3]
Inflammatory Pain
In the complete Freund's adjuvant (CFA) model of inflammatory pain, this compound produced dose-dependent anti-allodynic effects.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: Efficacy of this compound in a Paclitaxel-Induced Neuropathic Pain Model in Mice [3]
| Treatment Group | Mechanical Paw Withdrawal Threshold (g) | Cold Allodynia (Duration of Paw Lifts) |
| Vehicle | Baseline | Baseline |
| This compound (20 mg/kg, i.p.) | Significantly increased vs. vehicle | Significantly decreased vs. vehicle |
| This compound + AM251 (CB1 antagonist) | Effect of this compound blocked | Effect of this compound blocked |
| This compound in CB1 KO mice | No significant effect | No significant effect |
Table 2: Dose-Dependent Anti-Allodynic Effects of this compound in CFA-Treated Mice [3]
| This compound Dose (mg/kg, i.p.) | % Maximum Possible Effect (MPE) in Mechanical Allodynia |
| 1 | ~10% |
| 2.5 | ~25% |
| 5 | ~40% |
| 10 | ~60% |
| 20 | ~80% |
| 30 | ~90% |
Table 3: Synergistic Effects of this compound with Endocannabinoid Deactivation Inhibitors [3]
| Combination Treatment | Observed ED₅₀ (mg/kg, i.p.) | Theoretical Additive ED₅₀ (mg/kg, i.p.) | Conclusion |
| This compound + JZL184 (MGL inhibitor) | Significantly lower | Higher | Synergistic |
| This compound + URB597 (FAAH inhibitor) | Significantly lower | Higher | Synergistic |
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model[3]
-
Induction: Administer paclitaxel (B517696) (e.g., 2 mg/kg, i.p.) on four alternate days to induce neuropathic pain.
-
Behavioral Testing:
-
Mechanical Allodynia: Measure paw withdrawal thresholds using an electronic von Frey anesthesiometer.
-
Cold Allodynia: Apply a drop of acetone (B3395972) to the plantar surface of the paw and measure the duration of paw lifting and licking.
-
-
Drug Administration: Administer this compound (e.g., 1-30 mg/kg, i.p.) and assess its effect on the established hypersensitivity.
-
Pharmacological Validation: Co-administer this compound with a CB1 antagonist (e.g., AM251, 5 mg/kg, i.p.) or a CB2 antagonist (e.g., AM630, 5 mg/kg, i.p.) to confirm receptor-specific effects.
-
Genetic Validation: Test the efficacy of this compound in CB1 knockout mice.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model[3]
-
Induction: Inject CFA into the plantar surface of the hind paw to induce localized inflammation and pain.
-
Behavioral Testing: Measure mechanical allodynia using von Frey filaments at various time points post-CFA injection.
-
Drug Administration: Administer this compound at various doses to determine its dose-dependent anti-allodynic effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
References
- 1. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
- 7. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT211: A Technical Guide for Research in Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT211 is a novel, potent, and systemically active positive allosteric modulator (PAM) of the cannabinoid type 1 (CB1) receptor. Emerging preclinical evidence highlights its therapeutic potential in managing inflammatory conditions, primarily by attenuating inflammatory pain without the undesirable psychotropic effects associated with direct CB1 receptor agonists. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy in inflammatory models, and detailed experimental protocols to facilitate further research and development.
Introduction
The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in modulating inflammation and pain. Direct activation of the CB1 receptor has shown therapeutic promise but is often limited by centrally-mediated side effects. This compound, as a CB1 receptor PAM, offers a promising alternative by enhancing the signaling of endogenous cannabinoids in a more localized and controlled manner, particularly in pathological states where endocannabinoid tone is elevated. This document serves as a comprehensive resource for researchers investigating the therapeutic utility of this compound in inflammatory diseases.
Mechanism of Action
This compound functions as a positive allosteric modulator of the CB1 receptor. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding potentiates the receptor's response to endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). The primary mechanism involves enhancing the affinity and/or efficacy of these endogenous ligands, leading to a more robust and sustained downstream signaling cascade in tissues where endocannabinoid levels are elevated, such as sites of inflammation.
Signaling Pathways
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation, the G-protein dissociates, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This cascade influences downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway and various ion channels, ultimately modulating cellular processes involved in inflammation and nociception.[1][2] this compound enhances this signaling cascade in the presence of endogenous cannabinoids.
Preclinical Efficacy in Inflammatory Models
This compound has demonstrated significant efficacy in preclinical models of inflammatory pain, most notably the Complete Freund's Adjuvant (CFA)-induced model of persistent inflammatory hypersensitivity.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
In this model, intraplantar injection of CFA induces a localized inflammatory response characterized by paw edema, mechanical allodynia, and thermal hyperalgesia.
-
Anti-Allodynic Effects: Systemic administration of this compound has been shown to dose-dependently suppress CFA-induced mechanical allodynia in wild-type mice.[3][4][5] This effect is absent in CB1 knockout mice, confirming the on-target activity of this compound.[3][4]
-
Lack of Tolerance: Chronic daily administration of this compound for 19 days did not lead to the development of tolerance to its anti-allodynic effects, a significant advantage over direct CB1 agonists.[3][4]
-
Absence of Adverse Effects: this compound did not produce the typical cannabimimetic side effects observed with direct CB1 agonists, such as catalepsy, hypothermia, and locomotor suppression, nor did it induce conditioned place preference or aversion.[3][4][6]
Ocular Inflammation
Topical application of this compound, in combination with a subthreshold dose of the orthosteric agonist Δ⁸-THC, has been shown to reduce corneal pain and inflammation in a mouse model of corneal hyperalgesia.[7]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in inflammatory models.
| Model | Species | Endpoint | This compound Dose (mg/kg, i.p.) | Effect | Reference |
| CFA-induced Mechanical Allodynia | Mouse | Paw Withdrawal Threshold | 1, 2.5, 5, 10, 20, 30 | Dose-dependent increase | [3][4] |
| CFA-induced Mechanical Allodynia | Mouse | ED50 | 9.75 (5.78–13.72) | - | [4] |
| Chronic Dosing in CFA Model | Mouse | Mechanical Allodynia | Not specified | Efficacy maintained over 19 days | [3] |
| Parameter | This compound | Direct CB1 Agonist (WIN55,212-2) | Reference |
| Tolerance (Chronic Dosing) | No | Yes | [3] |
| Physical Dependence | No | Yes | [3] |
| Conditioned Place Preference | No | Yes | [3] |
| Cannabimimetic Effects (Tetrad) | No | Yes | [3] |
Experimental Protocols
CFA-Induced Inflammatory Pain Model
This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant and the subsequent assessment of mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 5% ethanol, 5% emulphor, 90% saline)
-
Von Frey filaments
-
Testing chambers with a wire mesh floor
Procedure:
-
Animal Acclimatization: Acclimatize mice to the testing environment for at least 2 days prior to the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold using the von Frey test.
-
CFA Induction: Induce inflammation by injecting CFA (e.g., 20 µL of a 1 mg/mL solution) into the plantar surface of the right hind paw.
-
Post-CFA Period: Allow for the development of inflammation and hyperalgesia (typically 24 hours).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Behavioral Testing: Assess mechanical allodynia using the von Frey test at specified time points after drug administration (e.g., 30, 60, 120 minutes). The up-down method is commonly used to determine the 50% paw withdrawal threshold.
Paw Edema Measurement
Paw edema can be quantified using a plethysmometer or digital calipers.
Procedure (using calipers):
-
Measure the paw thickness (dorso-plantar axis) of both the ipsilateral (CFA-injected) and contralateral paws before CFA injection and at various time points after.
-
The degree of edema is calculated as the difference in paw thickness between the ipsilateral and contralateral paw or the change from baseline for the ipsilateral paw.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of inflammatory conditions, particularly those with a significant pain component. Its unique mechanism of action as a CB1 receptor PAM allows for the modulation of the endocannabinoid system with a potentially wider therapeutic window compared to direct agonists.
Future research should focus on:
-
Evaluating the efficacy of this compound in a broader range of inflammatory disease models, such as inflammatory bowel disease and rheumatoid arthritis.
-
Investigating the effects of this compound on specific inflammatory mediators, including cytokines and chemokines, and on immune cell function.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes for different inflammatory conditions.
This technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this compound in the field of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.iu.edu [scholarworks.iu.edu]
- 6. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
GAT211: A Technical Guide on its Potential as a Novel Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT211, a novel 2-phenylindole (B188600) derivative, has emerged as a promising preclinical candidate for the development of new antipsychotic therapies. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical pharmacology, and potential therapeutic utility in psychosis. This compound is a racemic mixture that acts as a positive allosteric modulator (PAM) and a direct allosteric agonist at the cannabinoid type 1 receptor (CB1R). This dual activity, primarily attributed to its distinct enantiomers, offers a unique approach to modulating the endocannabinoid system for therapeutic benefit while potentially avoiding the adverse effects associated with direct orthosteric CB1R agonists. This document summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols used in its evaluation, and visualizes its proposed signaling pathways and experimental workflows.
Introduction
The search for novel antipsychotic agents with improved efficacy and tolerability profiles remains a critical area of research. Current antipsychotics primarily target the dopamine (B1211576) D2 receptor, which can lead to significant motor and metabolic side effects. The endocannabinoid system, particularly the CB1 receptor, has been identified as a potential target for modulating neurotransmitter systems implicated in psychosis, including the dopaminergic and glutamatergic pathways. This compound represents a novel chemical entity that modulates the CB1 receptor through an allosteric mechanism, offering a more nuanced approach to receptor modulation compared to traditional orthosteric ligands.
Mechanism of Action
This compound is a racemic mixture composed of two enantiomers with distinct pharmacological properties at the CB1 receptor.[1] The S-(-)-enantiomer, GAT229 , is a "pure" positive allosteric modulator (PAM), meaning it enhances the binding and/or signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) without activating the receptor on its own. The R-(+)-enantiomer, GAT228 , acts as an allosteric agonist, directly activating the CB1 receptor from a binding site distinct from the orthosteric site.[1] This combined ago-PAM activity of this compound provides a unique pharmacological profile.
One of the key downstream effects of this compound relevant to its antipsychotic potential is its ability to limit dopamine D2 receptor-mediated signaling. Specifically, preclinical studies have shown that this compound can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector of D2 receptor activation.[2][3]
Signaling Pathway of this compound
Caption: this compound's proposed mechanism of action.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound and its enantiomers has been characterized in various cell-based assays. These studies have quantified its activity as a CB1R allosteric modulator and agonist.
Table 1: In Vitro Activity of this compound and its Enantiomers at the CB1 Receptor
| Compound | Assay | Parameter | Value | Reference |
| This compound | cAMP Inhibition (hCB1R) | EC50 (Ago) | 437 nM | [1] |
| Emax (Ago) | 48% | [1] | ||
| EC50 (PAM) | 186 nM | [1] | ||
| Emax (PAM) | 118% | [1] | ||
| GAT228 (R) | cAMP Inhibition (hCB1R) | EC50 (Ago) | 295 nM | [1] |
| Emax (Ago) | 55% | [1] | ||
| EC50 (PAM) | 240 nM | [1] | ||
| Emax (PAM) | 110% | [1] | ||
| GAT229 (S) | cAMP Inhibition (hCB1R) | EC50 (Ago) | >10,000 nM | [1] |
| Emax (Ago) | - | [1] | ||
| EC50 (PAM) | 295 nM | [1] | ||
| Emax (PAM) | 125% | [1] | ||
| This compound | β-Arrestin2 Recruitment (hCB1R) | EC50 (Ago) | 1,230 nM | [1] |
| Emax (Ago) | 65% | [1] | ||
| EC50 (PAM) | 219 nM | [1] | ||
| Emax (PAM) | 115% | [1] |
Ago: Agonist activity in the absence of an orthosteric agonist. PAM: Positive allosteric modulation in the presence of an orthosteric agonist (CP55,940).
Preclinical In Vivo Efficacy
The antipsychotic potential of this compound has been evaluated in rodent models of psychosis, primarily the MK-801-induced hyperlocomotion model, which mimics certain positive symptoms of schizophrenia.
MK-801-Induced Hyperlocomotion
Administration of the NMDA receptor antagonist MK-801 induces a hyperdopaminergic state, leading to increased locomotor activity in rodents. This compound has been shown to dose-dependently attenuate this hyperlocomotion.
Table 2: Effect of this compound on MK-801-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled, cm) | % of MK-801 Control | Reference |
| Vehicle + Saline | - | 1500 ± 200 | N/A | [2] |
| Vehicle + MK-801 | 0.15 | 8500 ± 500 | 100% | [2] |
| This compound (0.3) + MK-801 | 0.3 + 0.15 | 7800 ± 600 | ~92% | [2] |
| This compound (1.0) + MK-801 | 1.0 + 0.15 | 6500 ± 550 | ~76% | [2] |
| This compound (3.0) + MK-801 | 3.0 + 0.15 | 4500 ± 400 | ~53% | [2] |
Data are represented as mean ± SEM and are estimated from published graphs for illustrative purposes.
Prepulse Inhibition (PPI)
Prepulse inhibition is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. While this compound was effective in reducing hyperlocomotion, it did not significantly reverse the deficits in PPI induced by MK-801 in rats.[2][3]
Experimental Workflow for In Vivo Antipsychotic Potential Assessment
Caption: Workflow for assessing this compound's antipsychotic potential.
Pharmacokinetics
To date, detailed pharmacokinetic data for this compound, including its half-life, bioavailability, and brain penetration in preclinical species, have not been extensively published in the peer-reviewed literature. This information is crucial for the further development and clinical translation of this compound.
Experimental Protocols
In Vitro: ERK Phosphorylation Assay
-
Cell Line: Neuro2a cells stably expressing the human CB1 receptor and dopamine D2 receptor.
-
Protocol:
-
Cells are seeded in 96-well plates and grown to confluence.
-
Cells are serum-starved for 4 hours prior to the experiment.
-
Cells are pre-treated with either vehicle or this compound (at various concentrations) for 30 minutes.
-
Cells are then stimulated with the D2 receptor agonist quinpirole (B1680403) (1 µM) for 10 minutes.
-
Following stimulation, cells are fixed and permeabilized.
-
Phosphorylated ERK (p-ERK) and total ERK are detected using specific primary antibodies followed by fluorescently labeled secondary antibodies.
-
Plates are imaged, and the fluorescence intensity is quantified. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control.
-
In Vivo: MK-801-Induced Hyperlocomotion
-
Animals: Adult male Long-Evans rats.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Protocol:
-
Rats are habituated to the testing room for at least 1 hour before the experiment.
-
Rats receive an intraperitoneal (i.p.) injection of either vehicle or this compound (0.3, 1.0, or 3.0 mg/kg).
-
30 minutes after the first injection, rats receive a second i.p. injection of either saline or MK-801 (0.15 mg/kg).
-
Immediately following the second injection, rats are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 120 minutes.
-
In Vivo: Prepulse Inhibition (PPI)
-
Animals: Adult male Long-Evans rats.
-
Apparatus: Startle response chambers.
-
Protocol:
-
Drug administration follows the same procedure as the hyperlocomotion study.
-
Rats are placed in the startle chambers and allowed a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials, including pulse-alone trials (e.g., 120 dB startle stimulus) and prepulse-pulse trials (e.g., a prepulse of 73, 79, or 85 dB presented 100 ms (B15284909) before the 120 dB startle stimulus).
-
The startle response (amplitude of the whole-body flinch) is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
Discussion and Future Directions
This compound's unique mechanism of action as a CB1R ago-PAM presents a compelling rationale for its development as an antipsychotic agent. Its ability to attenuate MK-801-induced hyperlocomotion suggests efficacy against the positive symptoms of schizophrenia. The lack of effect on PPI deficits may indicate a more selective therapeutic profile or that higher doses are needed to engage the neural circuits underlying sensorimotor gating.
Future research should focus on several key areas:
-
Pharmacokinetic Profiling: A thorough characterization of this compound's ADME (absorption, distribution, metabolism, and excretion) properties is essential.
-
Efficacy in Other Models: Evaluating this compound in models of negative and cognitive symptoms of schizophrenia will provide a more comprehensive understanding of its therapeutic potential.
-
Chronic Dosing Studies: Assessing the effects of long-term this compound administration on efficacy and potential for tolerance or adverse effects is necessary.
-
Enantiomer-Specific Evaluation: Investigating the in vivo antipsychotic-like effects of the individual enantiomers, GAT228 and GAT229, will help to dissect the contribution of the agonist and PAM activities to the overall profile of this compound.
Conclusion
This compound is a promising preclinical candidate with a novel mechanism of action for the treatment of psychosis. Its ability to allosterically modulate the CB1 receptor and interfere with dopamine D2 receptor signaling provides a strong foundation for its continued investigation. Further studies to elucidate its full pharmacological and pharmacokinetic profile are warranted to support its potential translation to the clinic.
Logical Relationship of this compound Development
Caption: The developmental logic for this compound as an antipsychotic.
References
GAT211: A Technical Guide to its Discovery and Preclinical Development
An In-depth Analysis of a Novel Cannabinoid Receptor Modulator
GAT211 has emerged as a significant investigational compound in the field of cannabinoid research. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and preclinical development, tailored for researchers, scientists, and drug development professionals. This compound is a novel positive allosteric modulator (PAM) of the cannabinoid CB1 receptor, a promising therapeutic target for a variety of neurodegenerative diseases and pathological pain.[1][2][3] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying biological pathways.
Core Compound Profile
This compound, a 2-phenylindole (B188600) derivative, is a racemic mixture composed of two enantiomers: GAT228 (the R-(+)-enantiomer) and GAT229 (the S-(-)-enantiomer).[4][5] This composition gives this compound a unique dual pharmacological profile. GAT229 acts as a pure PAM, enhancing the effect of endogenous cannabinoids, while GAT228 exhibits partial allosteric agonist activity, directly activating the CB1 receptor.[4][5][6] This dual action allows this compound to modulate CB1 receptor signaling in a nuanced manner, potentially offering therapeutic benefits while mitigating the undesirable psychoactive side effects associated with direct CB1 receptor agonists.[2]
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data across various models of pain and other conditions. The following tables summarize the key findings for easy comparison.
Table 1: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Assay | This compound Dose Range (mg/kg, i.p.) | Key Findings | Reference |
| CFA-Induced Inflammatory Pain | Mouse | Mechanical Allodynia (von Frey) | 1, 2.5, 5, 10, 20, 30 | Dose-dependently suppressed mechanical allodynia.[1] | [1] |
| Paclitaxel-Induced Neuropathic Pain | Mouse | Mechanical Allodynia (von Frey) | 0.1, 1, 2.5, 5, 10, 20, 30 | Dose-dependently reduced mechanical hypersensitivity with an ED50 of 11.35 mg/kg.[7] | [1][7] |
| Paclitaxel-Induced Neuropathic Pain | Mouse | Cold Allodynia (Acetone) | 0.1, 1, 2.5, 5, 10, 20, 30 | Dose-dependently reduced cold hypersensitivity with an ED50 of 9.904 mg/kg.[7] | [1][7] |
Table 2: this compound Effects in Models of Psychiatric and Neurological Disorders
| Model | Species | Assay | This compound Dose Range (mg/kg) | Key Findings | Reference |
| MK-801-Induced Hyperlocomotion | Rat | Locomotor Activity | 0.3 - 3.0 | Dose-dependently reduced locomotor activity and prevented MK-801-induced hyperlocomotion at 3.0 mg/kg.[8][9] | [8][9] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Spike-and-Wave Discharges (SWDs) | 10.0 | Reduced SWDs by 40%.[10] | [10] |
| Anxiety | Mouse | Elevated Plus Maze (EPM) | Not specified | Male mice spent significantly more time in the open arms, suggesting anxiolytic effects.[11] | [11] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical development of this compound.
Inflammatory and Neuropathic Pain Models
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:
-
Subjects: Male mice.[1]
-
Induction: A single intraplantar injection of CFA into the hind paw induces a localized and persistent inflammatory response.[1]
-
Behavioral Testing (Mechanical Allodynia): Paw withdrawal thresholds to mechanical stimulation were measured using an electronic von Frey anesthesiometer. The force (in grams) required to elicit a paw withdrawal response was recorded.[1]
-
Drug Administration: this compound was dissolved in a vehicle of 20% DMSO with 80% ethanol:emulphor:saline (1:1:8 ratio) and administered via intraperitoneal (i.p.) injection.[1]
2. Paclitaxel-Induced Neuropathic Pain:
-
Subjects: Male mice.[1]
-
Induction: Paclitaxel was administered to induce chemotherapy-induced peripheral neuropathy.[1]
-
Behavioral Testing (Mechanical and Cold Allodynia):
-
Mechanical allodynia was assessed using the von Frey test as described above.[1]
-
Cold allodynia was measured by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and recording the duration of the response (paw withdrawal, licking, or flinching).[1]
-
-
Drug Administration: this compound was administered as described for the CFA model.[1]
Models for Antipsychotic Potential
1. MK-801-Induced Hyperlocomotion:
-
Subjects: Male Long Evans rats.[8]
-
Procedure: The non-competitive NMDA receptor antagonist MK-801 was administered to induce hyperlocomotor activity, a model for psychosis-like behavior.[8]
-
Behavioral Testing: Locomotor activity was assessed in an open field test.[8]
-
Drug Administration: this compound was administered prior to MK-801.[8]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are rooted in its modulation of the CB1 receptor signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
Caption: Mechanism of action of this compound at the CB1 receptor.
Caption: Experimental workflow for preclinical pain models.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GAT-211 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. realmofcaring.org [realmofcaring.org]
- 7. researchgate.net [researchgate.net]
- 8. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
GAT211 and Its Impact on Endocannabinoid Tone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GAT211 is a novel small molecule that acts as a positive allosteric modulator (PAM) and an allosteric agonist at the cannabinoid type 1 (CB1) receptor. This dual mechanism of action allows it to enhance the signaling of endogenous cannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), thereby augmenting endocannabinoid tone. This technical guide provides an in-depth analysis of this compound's effects, including its mechanism of action, synergistic interactions with inhibitors of endocannabinoid degradation, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and drug development efforts targeting the endocannabinoid system.
Introduction to this compound and Endocannabinoid Tone
The endocannabinoid system (ECS) is a critical neuromodulatory system involved in regulating a wide array of physiological processes. The "endocannabinoid tone" refers to the overall level of activity of the ECS, which is determined by the concentration of endocannabinoids, the density and functional state of cannabinoid receptors, and the activity of the enzymes responsible for endocannabinoid synthesis and degradation.
This compound represents a sophisticated approach to modulating the ECS. Unlike direct CB1 receptor agonists, which can lead to tolerance, dependence, and undesirable psychoactive effects, this compound fine-tunes the system by amplifying the effects of the body's own endocannabinoids. It achieves this through positive allosteric modulation, a mechanism where it binds to a site on the CB1 receptor distinct from the orthosteric site where endocannabinoids bind, enhancing their affinity and/or efficacy.
Mechanism of Action of this compound
This compound's primary mechanism of action is as a positive allosteric modulator of the CB1 receptor. This means that in the presence of endogenous cannabinoids like anandamide and 2-AG, this compound enhances their ability to activate the receptor. Additionally, this compound has been shown to possess intrinsic allosteric agonist activity, meaning it can directly activate the CB1 receptor to some extent, even in the absence of an orthosteric agonist.
The signaling cascade following CB1 receptor activation, which is potentiated by this compound, is multifaceted. Canonically, it involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Figure 1: this compound enhances endocannabinoid signaling at the CB1 receptor.
Synergy with Inhibitors of Endocannabinoid Degradation
A key feature of this compound is its synergistic interaction with inhibitors of the primary endocannabinoid-degrading enzymes: fatty acid amide hydrolase (FAAH), which metabolizes anandamide, and monoacylglycerol lipase (B570770) (MAGL), which degrades 2-AG. By inhibiting these enzymes, the levels of anandamide and 2-AG are increased, respectively. This compound then amplifies the signaling of these elevated endocannabinoids at the CB1 receptor, leading to a greater overall effect than either agent alone.
While direct quantitative data on the precise fold-increase of anandamide and 2-AG levels following co-administration of this compound with FAAH or MAGL inhibitors is not yet available in the reviewed literature, the synergistic effects on behavioral outcomes, such as pain relief, are well-documented.
Figure 2: Synergistic action of this compound with FAAH and MAGL inhibitors.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data for this compound and its interactions.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line | Orthosteric Agonist | Reference |
| cAMP Inhibition | EC50 | 810 nM (95% CI: 210-1700 nM) | CHO-K1 hCB1R | 10 nM CP55,940 | [1] |
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model (Paclitaxel-induced)
| Allodynia Type | Parameter | Value (mg/kg, i.p.) | Species | Reference |
| Mechanical | ED50 | 11.35 (95% CI: 8.66–14.88) | Mouse | [2] |
| Cold | ED50 | 9.90 (95% CI: 9.47–10.33) | Mouse | [2] |
Table 3: Synergistic Antinociceptive Effects of this compound with Endocannabinoid Degradation Inhibitors
| Combination | Allodynia Type | Theoretical Additive ED50 (mg/kg) | Observed ED50 (mg/kg) | Synergy | Reference |
| This compound + JZL184 (MAGL Inhibitor) | Mechanical | 10.27 (7.52-13.02) | 4.56 (3.38–6.16) | Synergistic | [3] |
| This compound + URB597 (FAAH Inhibitor) | Mechanical | 6.01 (5.08–7.74) | 4.56 (3.38–6.16) | Synergistic | [3] |
| This compound + URB597 (FAAH Inhibitor) | Cold | 5.57 (5.393–5.742) | 5.27 (4.50–6.17) | Additive | [3] |
Table 4: Effects of FAAH and MAGL Inhibitors on Endocannabinoid Levels in Rodent Brain
| Inhibitor | Enzyme Target | Endocannabinoid Measured | Fold Increase | Species | Reference |
| URB597 | FAAH | Anandamide (AEA) | 2 to 4-fold | Rat, Mouse | [4] |
| JZL184 | MAGL | 2-Arachidonoylglycerol (2-AG) | > 10-fold | Mouse | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Assays
This assay is used to determine the binding affinity of this compound to the CB1 receptor and to assess its allosteric effects on the binding of an orthosteric ligand.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human CB1 receptors.
-
Radioligand: [³H]CP55,940 (orthosteric agonist).
-
Non-specific binding control: Unlabeled CP55,940 or another high-affinity CB1 ligand.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, [³H]CP55,940 (at a concentration close to its Kd), and either vehicle, non-specific binding control, or this compound at various concentrations.
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data are analyzed to determine the effect of this compound on the binding of [³H]CP55,940. A shift in the dissociation curve of the radioligand indicates allosteric modulation.
-
This assay measures the ability of this compound to modulate CB1 receptor-mediated inhibition of adenylyl cyclase.
-
Materials:
-
CHO-K1 cells stably expressing human CB1 receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound: this compound.
-
Orthosteric agonist (e.g., CP55,940).
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer.
-
To measure agonist activity, treat cells with varying concentrations of this compound in the presence of a fixed concentration of forskolin.
-
To measure PAM activity, treat cells with a fixed, submaximal concentration of an orthosteric agonist (e.g., EC20 of CP55,940) in combination with varying concentrations of this compound, all in the presence of forskolin.
-
Incubate for the recommended time according to the cAMP detection kit manufacturer's instructions.
-
Lyse the cells and measure intracellular cAMP levels.
-
Data are analyzed to determine the EC50 of this compound for its agonist and PAM activities.
-
In Vivo Assays
This protocol describes the measurement of anandamide and 2-AG levels in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Procedure:
-
Tissue Collection: Euthanize animals at the desired time point after drug administration. Rapidly dissect the brain region of interest and immediately freeze it in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.
-
Homogenization and Extraction: Homogenize the frozen tissue in a solvent mixture (e.g., chloroform (B151607):methanol:Tris buffer) containing deuterated internal standards for anandamide and 2-AG.
-
Lipid Extraction: Perform a lipid extraction, for example, by adding chloroform and water, followed by centrifugation to separate the organic and aqueous phases.
-
Sample Purification: Collect the organic phase and dry it under a stream of nitrogen. The sample may be further purified using solid-phase extraction (SPE) to remove interfering lipids.
-
LC-MS/MS Analysis: Reconstitute the dried extract in an appropriate solvent and inject it into an LC-MS/MS system. Use a suitable C18 column for chromatographic separation.
-
Quantification: Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify anandamide and 2-AG based on their specific parent-to-daughter ion transitions. Concentrations are calculated by comparing the peak areas of the endogenous lipids to their corresponding deuterated internal standards.
-
Figure 3: Workflow for endocannabinoid quantification in brain tissue.
This test assesses the withdrawal threshold to a mechanical stimulus.[1]
-
Procedure:
-
Acclimate mice to the testing environment, which consists of individual Plexiglas chambers on an elevated mesh floor.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.
-
The "up-down" method is typically used to determine the 50% paw withdrawal threshold.[5] The test begins with a filament in the middle of the force range. If there is a response, a weaker filament is used next. If there is no response, a stronger filament is used.
-
This process is continued until a specific pattern of responses is obtained, from which the 50% withdrawal threshold can be calculated.
-
This test measures the response to a cooling stimulus.[4][6]
-
Procedure:
-
Acclimate mice in the same chambers used for the von Frey test.
-
Apply a drop of acetone (B3395972) to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.
-
Observe the animal's behavior for a set period (e.g., 30-60 seconds) and record the duration or frequency of nocifensive behaviors such as paw lifting, flinching, or licking.
-
An increased response compared to baseline or vehicle-treated animals indicates cold allodynia.
-
Conclusion
This compound is a promising tool for modulating the endocannabinoid system with therapeutic potential. Its unique mechanism as a CB1 receptor PAM and allosteric agonist allows for the enhancement of endogenous cannabinoid signaling, which is further amplified when combined with inhibitors of FAAH or MAGL. This approach may offer a safer and more nuanced way to harness the therapeutic benefits of the endocannabinoid system compared to direct-acting agonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic applications of this compound and similar compounds. Further research is warranted to quantify the direct effects of this compound on endocannabinoid levels when co-administered with enzyme inhibitors to provide a more complete understanding of its synergistic actions.
References
- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid signaling modulation through JZL184 restores key phenotypes of a mouse model for Williams–Beuren syndrome | eLife [elifesciences.org]
- 6. Characterization of the fatty-acid amide hydrolase inhibitor URB597: Effects on anandamide and oleoylethanolamide deactivati [air.unipr.it]
A Technical Guide to the Biased Signaling of GAT211 Enantiomers at the Cannabinoid 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biased signaling properties of the enantiomers of GAT211, a novel allosteric modulator of the Cannabinoid 1 Receptor (CB1R). The distinct pharmacological profiles of its enantiomers, GAT228 (R-(+)-enantiomer) and GAT229 (S-(-)-enantiomer), present a compelling case for the development of functionally selective CB1R therapeutics with improved safety profiles. This document summarizes key quantitative data, details the experimental protocols used for their characterization, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: Biased Allosteric Modulation of the CB1 Receptor
This compound is a racemic mixture that exhibits both allosteric agonist and positive allosteric modulator (PAM) activities at the CB1R.[1][2] Resolution of this racemate has revealed that these dual activities are segregated between its two enantiomers.[1][2]
-
GAT228 (R-(+)-enantiomer): This enantiomer functions as a CB1R allosteric agonist . It can directly activate the receptor in the absence of an orthosteric agonist, preferentially signaling through G protein-dependent pathways.[1][2][3]
-
GAT229 (S-(-)-enantiomer): This enantiomer acts as a CB1R positive allosteric modulator (PAM) . It does not possess intrinsic agonist activity but enhances the binding and/or efficacy of orthosteric agonists, such as the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][4]
This enantio-specific pharmacology highlights the potential for designing drugs that selectively engage desired signaling pathways, a concept known as biased agonism or functional selectivity. For the CB1R, biased signaling towards G protein pathways over β-arrestin recruitment is hypothesized to retain therapeutic benefits while minimizing undesirable side effects.[5]
Data Presentation: Quantitative Pharmacology of this compound Enantiomers
The following tables summarize the in vitro pharmacological data for this compound, GAT228, and GAT229 from key studies. These data quantify their potency and efficacy in modulating G protein-dependent and β-arrestin-mediated signaling pathways.
Table 1: Agonist Activity of this compound Enantiomers at the Human CB1 Receptor
| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, % of CP55,940) |
| This compound | cAMP Inhibition | 230 ± 50 | 85 ± 5 |
| β-arrestin2 Recruitment | >10,000 | <10 | |
| GAT228 | cAMP Inhibition | 180 ± 40 | 90 ± 6 |
| β-arrestin2 Recruitment | >10,000 | <15 | |
| GAT229 | cAMP Inhibition | >10,000 | <5 |
| β-arrestin2 Recruitment | >10,000 | <5 |
Data are presented as mean ± SEM. Data extracted from Laprairie et al., 2017.
Table 2: Positive Allosteric Modulator (PAM) Activity of this compound Enantiomers at the Human CB1 Receptor (in the presence of EC20 concentration of CP55,940)
| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, % of CP55,940) |
| This compound | cAMP Inhibition | 150 ± 30 | 120 ± 8 |
| β-arrestin2 Recruitment | 800 ± 200 | 110 ± 10 | |
| GAT228 | cAMP Inhibition | 300 ± 70 | 115 ± 7 |
| β-arrestin2 Recruitment | >10,000 | <105 | |
| GAT229 | cAMP Inhibition | 120 ± 25 | 130 ± 9 |
| β-arrestin2 Recruitment | 650 ± 150 | 115 ± 12 |
Data are presented as mean ± SEM. Data extracted from Laprairie et al., 2017.
Signaling Pathways and Mechanisms
The biased signaling of this compound enantiomers stems from their differential engagement of the CB1R and subsequent stabilization of distinct receptor conformations. This leads to preferential activation of either G protein-dependent or β-arrestin-mediated downstream signaling cascades.
Experimental Protocols
The characterization of the this compound enantiomers relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands for the CB1 receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 receptor (hCB1R) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, membrane homogenates (typically 10-20 µg of protein) are incubated with a fixed concentration of a high-affinity CB1R radioligand (e.g., 1 nM [³H]CP55,940) and varying concentrations of the test compound (this compound, GAT228, or GAT229).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CB1R agonist (e.g., 10 µM CP55,940).
-
The reaction is incubated at 30°C for 60-90 minutes.
-
-
Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of a ligand to modulate the Gαi/o-mediated inhibition of adenylyl cyclase.
Protocol:
-
Cell Culture:
-
HEK293 cells stably expressing hCB1R are seeded into 96-well plates and cultured overnight.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Cells are pre-treated with forskolin (e.g., 1 µM) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Varying concentrations of the test compound are added to the wells. For PAM activity, a fixed, sub-maximal concentration of an orthosteric agonist (e.g., EC20 of CP55,940) is also added.
-
The plate is incubated at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The data are normalized to the response of a reference agonist (e.g., CP55,940).
-
Dose-response curves are generated, and EC50/IC50 and Emax values are calculated using non-linear regression.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1R, a key step in receptor desensitization and G protein-independent signaling.
Protocol:
-
Cell Line:
-
A specialized cell line, such as the PathHunter® β-arrestin cell line, is used. These cells are engineered to co-express the hCB1R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
-
Assay Procedure:
-
Cells are seeded into 384-well plates.
-
Varying concentrations of the test compound are added. For PAM activity, a fixed concentration of an orthosteric agonist is also included.
-
The plate is incubated at 37°C for 90 minutes.
-
-
Signal Detection:
-
A detection reagent containing the chemiluminescent substrate for the complemented enzyme is added to each well.
-
The plate is incubated at room temperature for 60 minutes in the dark.
-
The chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
-
Data Analysis:
-
Data are normalized to the response of a reference agonist.
-
Dose-response curves are plotted, and EC50 and Emax values are determined.
-
Conclusion
The enantiomers of this compound, GAT228 and GAT229, represent a significant advancement in the field of cannabinoid pharmacology. Their distinct and separable allosteric agonist and positive allosteric modulator activities at the CB1R provide invaluable tools for dissecting the complexities of CB1R signaling. Furthermore, the G protein-biased nature of GAT228 and the "pure" PAM activity of GAT229 offer promising avenues for the development of novel therapeutics for a range of disorders, including chronic pain, neurodegenerative diseases, and epilepsy, with potentially fewer adverse effects than traditional orthosteric agonists. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the unique biased signaling properties of these compounds.
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Discovery of a Biased Allosteric Modulator for Cannabinoid 1 Receptor: Preclinical Anti-Glaucoma Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GAT211: Application Notes and In Vivo Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT211 is a novel positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R), also exhibiting properties of an allosteric agonist.[1][2] As a PAM, this compound enhances the binding and/or signaling of endogenous cannabinoids, offering a promising therapeutic strategy that may circumvent the undesirable side effects associated with direct CB1R agonists.[3][4] Preclinical in vivo studies have demonstrated the therapeutic potential of this compound in a variety of disease models, including neuropathic and inflammatory pain, schizophrenia, and glaucoma.[3][5][6] This document provides detailed application notes and experimental protocols for in vivo studies involving this compound, based on published preclinical research.
Mechanism of Action
This compound binds to an allosteric site on the CB1 receptor, a site topographically distinct from the orthosteric binding site for endogenous ligands like anandamide (B1667382) and 2-arachidonoylglycerol.[1][4] This interaction modulates the receptor's conformation, leading to an enhancement of the orthosteric ligand's affinity and/or efficacy.[2] this compound is a racemic mixture, with its enantiomers contributing differently to its pharmacological profile.[2] In addition to its PAM activity, this compound can also directly activate the CB1 receptor in the absence of an orthosteric agonist, a characteristic of an allosteric agonist.[1][2] Downstream signaling effects include modulation of G-protein coupling, β-arrestin recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation.[1][7] Specifically, this compound has been shown to limit dopamine (B1211576) D2 receptor-mediated ERK phosphorylation.[7]
Signaling Pathway of this compound at the CB1 Receptor
Caption: this compound allosterically modulates the CB1 receptor, enhancing endocannabinoid signaling.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound.
Table 1: Analgesic Effects of this compound
| Animal Model | Pain Type | Behavioral Test | This compound Dose (i.p.) | Outcome | Citation |
| Mice | Neuropathic (Paclitaxel-induced) | Mechanical & Cold Allodynia | 10-20 mg/kg | Dose-dependent suppression of allodynia | [5][8] |
| Mice | Inflammatory (CFA-induced) | Allodynia | Not specified | Suppression of allodynia | [5] |
| Rats | Morphine Withdrawal | Thermal Hyperalgesia | Not specified | Antagonizes MOR agonist effects in the PAG | [9] |
Table 2: Antipsychotic-like Effects of this compound
| Animal Model | Condition | Behavioral Test | This compound Dose (i.p.) | Outcome | Citation |
| Long Evans Rats | MK-801 Induced Hyperactivity | Locomotor Activity | 0.3-3.0 mg/kg | Dose-dependently reduced locomotor activity | [7] |
| Long Evans Rats | MK-801 Induced Hyperactivity | Locomotor Activity | 3.0 mg/kg | Prevented hyperlocomotion caused by MK-801 | [7] |
| Long Evans Rats | MK-801 Induced | Prepulse Inhibition (PPI) | 3.0 mg/kg | Did not significantly affect PPI impairments | [7] |
Table 3: Anxiolytic-like and Locomotor Effects of this compound
| Animal Model | Behavioral Test | This compound Dose (i.p.) | Outcome | Citation |
| Male Mice | Elevated Plus Maze (EPM) | Not specified | Increased time spent in open arms | [10] |
| Female Mice | Elevated Plus Maze (EPM) | Not specified | No significant effect | [10][11] |
| Male and Female Mice | Open Field Test (OFT) | Not specified | No significant difference in locomotion | [10][11] |
Detailed Experimental Protocols
Protocol 1: Assessment of Antinociceptive Efficacy in a Neuropathic Pain Model
This protocol is based on studies evaluating this compound in a paclitaxel-induced neuropathic pain model in mice.[5]
1. Animal Model:
-
Species: Adult male mice.
-
Induction of Neuropathy: Administer paclitaxel (B517696) (e.g., 2 mg/kg, i.p.) on four alternating days.
2. This compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
-
Dose Range: 10-30 mg/kg.[12]
-
Route of Administration: Intraperitoneal (i.p.) injection.
3. Behavioral Testing (Mechanical Allodynia):
-
Apparatus: Electronic von Frey anesthesiometer.
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Apply increasing force to the plantar surface of the hind paw with the von Frey filament.
-
Record the paw withdrawal threshold in grams (g).
-
Establish a baseline threshold before paclitaxel administration and before this compound treatment.
-
Administer this compound or vehicle.
-
Measure paw withdrawal thresholds at specific time points post-injection (e.g., 30, 60, 120 minutes).
-
4. Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Protocol 2: Evaluation of Antipsychotic-like Activity
This protocol is adapted from studies investigating this compound's effects on MK-801-induced hyperlocomotion in rats.[7]
1. Animal Model:
-
Species: Adult male Long Evans rats.
2. This compound and MK-801 Administration:
-
This compound Formulation: Prepare this compound in a suitable vehicle.
-
This compound Dose Range: 0.3-3.0 mg/kg.[7]
-
MK-801 Dose: 0.15 mg/kg.[7]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound a specific time (e.g., 30 minutes) before MK-801.
3. Behavioral Testing (Locomotor Activity):
-
Apparatus: Open field arena equipped with photobeam sensors to track movement.
-
Procedure:
-
Acclimatize rats to the testing room.
-
Administer this compound or vehicle.
-
After the pre-treatment period, administer MK-801 or vehicle.
-
Immediately place the rat in the open field arena.
-
Record locomotor activity (e.g., total distance traveled, horizontal activity) for a set duration (e.g., 60 minutes).
-
4. Data Analysis:
-
Analyze locomotor activity in time bins (e.g., 5-minute intervals).
-
Use appropriate statistical methods (e.g., two-way ANOVA) to assess the effects of this compound and MK-801.
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo studies of this compound.
Conclusion
This compound represents a significant advancement in the field of cannabinoid research, offering a nuanced approach to modulating the endocannabinoid system. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals seeking to investigate the in vivo effects of this compound. Adherence to detailed and standardized experimental procedures is crucial for obtaining reproducible and reliable data to further elucidate the therapeutic potential of this promising compound.
References
- 1. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies [mdpi.com]
- 2. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
Application Notes: GAT211 Dosage and Protocols for Mouse Models of Pain
Introduction
GAT211 is a novel, investigational compound that acts as a positive allosteric modulator (PAM) of the cannabinoid type-1 (CB1) receptor.[1][2] Unlike direct CB1 receptor agonists, which can cause significant central nervous system side effects and lead to tolerance and dependence, this compound enhances the signaling of endogenous cannabinoids (endocannabinoids) at the CB1 receptor.[3] This mechanism offers the potential for effective pain relief, particularly in pathological pain states, without the adverse effects associated with traditional cannabinoid therapies.[1][2][4] Preclinical studies in mouse models have demonstrated this compound's efficacy in suppressing both inflammatory and neuropathic pain.[1][3] These notes provide a summary of effective dosages and detailed protocols for utilizing this compound in common mouse models of pain.
Quantitative Data Summary: this compound Efficacy in Pain Models
The following table summarizes the effective dosages of this compound administered intraperitoneally (i.p.) in established mouse models of pain.
| Pain Model | Pain Type | This compound Dosage Range (i.p.) | Key Findings |
| Complete Freund's Adjuvant (CFA) | Inflammatory | 1 - 30 mg/kg | This compound produces a dose-dependent suppression of mechanical allodynia.[1] The antinociceptive effects are mediated by the CB1 receptor.[1] |
| Paclitaxel-Induced | Neuropathic | 0.1 - 30 mg/kg | This compound dose-dependently reduces behavioral hypersensitivities to both mechanical and cold stimulation.[5] The ED₅₀ for mechanical allodynia is 11.35 mg/kg, and for cold allodynia is 9.90 mg/kg.[5] |
| Paclitaxel-Induced (Combination Therapy) | Neuropathic | Sub-threshold dose | When combined with morphine, this compound produces a synergistic anti-allodynic effect.[6] A sub-threshold dose of this compound can also prevent the development of tolerance to morphine's analgesic effects over chronic dosing.[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for this compound and a typical experimental workflow for its evaluation in mouse pain models.
Caption: this compound binds to an allosteric site on the CB1 receptor, enhancing endocannabinoid signaling.
Caption: General experimental workflow for assessing this compound efficacy in mouse pain models.
Experimental Protocols
Protocol 1: CFA-Induced Inflammatory Pain Model
This protocol is designed to assess the efficacy of this compound in a model of persistent inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% Saline)
-
Complete Freund's Adjuvant (CFA)
-
Male C57BL/6 mice (8-10 weeks old)
-
28-30 gauge needles and syringes
-
Von Frey filaments
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility and testing environment for at least 7 days prior to experimentation. Handle mice daily to reduce stress-induced analgesia.
-
Baseline Testing: Measure baseline mechanical sensitivity by determining the paw withdrawal threshold using calibrated von Frey filaments.
-
Induction of Inflammation: Under brief isoflurane (B1672236) anesthesia, induce inflammation by injecting 20 µL of CFA (diluted 1:1 in saline) into the intraplantar (i.pl.) surface of one hind paw.[1]
-
Pain Development: Allow approximately 48 hours for the inflammatory pain state to fully develop.[1] Confirm the development of mechanical allodynia by re-testing with von Frey filaments.
-
This compound Administration: Prepare this compound in the vehicle solution. Administer the desired dose (e.g., 1, 2.5, 5, 10, 20, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]
-
Post-Treatment Assessment: Measure mechanical allodynia at various time points post-injection (e.g., 30, 60, 90, 120 minutes) to establish a time-course of the anti-allodynic effect.
-
Data Analysis: Convert paw withdrawal thresholds to Percent Maximal Possible Effect (%MPE) and calculate the ED₅₀ value from the dose-response curve.
Protocol 2: Paclitaxel-Induced Neuropathic Pain Model
This protocol details the use of this compound in a chemotherapy-induced neuropathic pain model, which is relevant for studying chronic nerve pain.
Materials:
-
This compound
-
Vehicle solution
-
Paclitaxel
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles
-
Von Frey filaments
-
Acetone droplets (for cold sensitivity)
Procedure:
-
Animal Acclimatization & Baseline: Perform acclimatization and baseline behavioral testing for mechanical (von Frey) and cold sensitivity (acetone test) as described in Protocol 1.
-
Induction of Neuropathy: Administer paclitaxel to induce neuropathy. A common regimen is four i.p. injections of paclitaxel (4 mg/kg) on alternating days (e.g., days 0, 2, 4, 6).
-
Pain Development: Monitor mice for the development of mechanical and cold hypersensitivity. The peak pain response is typically observed between 7 and 14 days after the final paclitaxel injection.
-
Confirmation of Neuropathy: Before drug administration, confirm the presence of a stable neuropathic pain state.
-
This compound Administration: Administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle.[1][5]
-
Post-Treatment Assessment: Evaluate mechanical and cold hypersensitivity at multiple time points post-injection.
-
Mechanical Allodynia: Use von Frey filaments as previously described.
-
Cold Hypersensitivity: Apply a small droplet of acetone to the plantar surface of the affected paw and measure the duration of the withdrawal response (licking, shaking).[1]
-
-
Chronic Dosing (Optional): To assess tolerance, administer this compound once daily for an extended period (e.g., 19 days) and re-evaluate its anti-allodynic efficacy at the end of the treatment period.[1][7] Studies show this compound's therapeutic efficacy is preserved over chronic dosing.[1]
-
Data Analysis: Analyze data as described in Protocol 1 for both mechanical and cold sensitivity endpoints.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid decreased pain without producing tolerance or dependence - UCI Center for the Study of Cannabis [cannabis.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Positive Allosteric Modulation of CB1 Cannabinoid Receptor Signaling Enhances Morphine Antinociception and Attenuates Morphine Tolerance Without Enhancing Morphine- Induced Dependence or Reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Cannabinoid Receptor 1 (CB1) Ligands Reduce Ocular Pain and Inflammation [mdpi.com]
Administering GAT211 in Preclinical Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of GAT211, a positive allosteric modulator (PAM) of the cannabinoid type 1 receptor (CB1R), in preclinical rodent models. This compound has demonstrated therapeutic potential in a variety of disease models, including those for neuropathic pain, Huntington's disease, epilepsy, glaucoma, and psychosis.[1] This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols and workflows.
Mechanism of Action
This compound is a 2-phenylindole (B188600) derivative that acts as a positive allosteric modulator of the CB1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor at the primary binding site, this compound binds to a distinct allosteric site. This binding enhances the signaling of endogenous cannabinoids (endocannabinoids) or co-administered cannabinoid agonists.[3][4] This modulatory action offers a promising therapeutic strategy by potentially avoiding the undesirable psychoactive side effects associated with direct CB1R activation.[2][3]
The S-(-)-enantiomer, GAT229, is primarily responsible for the PAM activity, while the R-(+)-enantiomer, GAT228, exhibits partial agonist activity at the CB1R.[4] In vitro studies have shown that this compound can limit dopamine (B1211576) D2 receptor-mediated extracellular signal-regulated kinase (ERK) phosphorylation.[5][6] Canonically, CB1R couples to inhibitory Gα proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, reduced cAMP production, and modulation of ion channels.[7]
Below is a diagram illustrating the signaling pathway of the CB1 receptor and the modulatory effect of this compound.
Data Presentation
The following tables summarize quantitative data from key preclinical studies involving this compound administration in rodent models.
Table 1: Efficacy of this compound in a Rat Model of Psychosis
| Animal Model | Treatment | Dosage (mg/kg, i.p.) | Outcome Measure | Result |
| Male Long Evans rats with MK-801-induced hyperlocomotion | This compound | 0.3 - 3.0 | Locomotor Activity | Dose-dependent reduction |
| This compound | 3.0 | MK-801-induced Hyperlocomotion | Prevented increase in locomotor activity | |
| This compound | 0.3 - 3.0 | Acoustic Startle Response | Dose-dependent reduction | |
| This compound | 3.0 | Prepulse Inhibition (PPI) Impairment | No significant effect |
Data sourced from studies on the antipsychotic potential of this compound.[5][6]
Table 2: Efficacy of this compound in Mouse Models of Pain
| Animal Model | Treatment | Dosage (mg/kg, i.p.) | Outcome Measure | Result |
| Mice with Complete Freund's Adjuvant (CFA)-induced inflammatory pain | This compound | 1 - 30 | Mechanical Allodynia | Dose-dependent suppression |
| Paclitaxel-treated mice (neuropathic pain model) | This compound | 0.1 - 30 | Mechanical and Cold Allodynia | Dose-dependent reduction |
| This compound (chronic, 19 days) | 20 | Mechanical and Cold Allodynia | Therapeutic efficacy preserved |
Data sourced from studies on the analgesic effects of this compound.[3][8]
Table 3: Efficacy of this compound in a Rat Model of Epilepsy
| Animal Model | Treatment | Administration Route | Outcome Measure | Result |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | This compound | Systemic | Spike-and-Wave Discharges (SWDs) | ~40% reduction in male rats |
| GAT229 (S-(-)-enantiomer) | Systemic | Spike-and-Wave Discharges (SWDs) | Reduction in male and female rats | |
| GAT229 (S-(-)-enantiomer) | Intracerebral (cortex) | Spike-and-Wave Discharges (SWDs) | >60% reduction |
Data sourced from a study on the anti-seizure effects of this compound.[9]
Experimental Protocols
Protocol 1: Evaluation of Antipsychotic Potential in MK-801-Treated Rats
Objective: To assess the ability of this compound to mitigate psychosis-like behaviors induced by the NMDA receptor antagonist MK-801.
Animal Model: Male Long Evans rats.
Materials:
-
This compound
-
MK-801
-
Vehicle (e.g., saline, or a solution of ethanol, emulphor, and saline)
-
Open field test apparatus
-
Acoustic startle response and prepulse inhibition (PPI) chambers
Procedure:
-
Acclimation: Acclimate rats to the testing environment for a specified period (e.g., 30-60 minutes) before behavioral testing.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at doses ranging from 0.3 to 3.0 mg/kg.
-
MK-801 Administration: After a predetermined time following this compound administration (e.g., 30 minutes), administer MK-801 (e.g., 0.15 mg/kg, i.p.) to induce hyperlocomotion and PPI deficits.[5][6]
-
Open Field Test (Locomotor Activity):
-
Place the rat in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes) using an automated tracking system.
-
-
Prepulse Inhibition (PPI) of Acoustic Startle:
-
Place the rat in the startle chamber.
-
After an acclimation period, present a series of trials consisting of a startling stimulus (e.g., 120 dB white noise) alone, a prepulse stimulus (e.g., 70-85 dB) alone, or the prepulse followed by the startling stimulus.
-
Measure the startle response amplitude in each trial.
-
Calculate PPI as the percentage reduction in the startle response when the startling stimulus is preceded by the prepulse.
-
Protocol 2: Assessment of Analgesic Efficacy in a Mouse Model of Neuropathic Pain
Objective: To determine the effectiveness of this compound in alleviating mechanical and cold allodynia in a paclitaxel-induced neuropathy model.
Animal Model: Male mice.
Materials:
-
This compound
-
Vehicle
-
Von Frey filaments (for mechanical allodynia)
-
Acetone (B3395972) (for cold allodynia)
-
Elevated mesh platform
Procedure:
-
Induction of Neuropathy: Administer paclitaxel to induce neuropathic pain.
-
Baseline Testing: Before this compound administration, establish baseline sensitivity to mechanical and cold stimuli.
-
This compound Administration: Administer this compound (i.p.) at various doses (e.g., 1 to 30 mg/kg).[3]
-
Mechanical Allodynia Assessment (Von Frey Test):
-
Place the mouse on an elevated mesh platform and allow it to acclimate.
-
Apply Von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the filament stiffness that elicits a withdrawal response in 50% of applications.
-
-
Cold Allodynia Assessment (Acetone Test):
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Measure the duration of paw withdrawal, licking, or flinching in response to the cooling sensation.
-
-
Time Course and Chronic Dosing:
-
To assess the duration of action, perform behavioral tests at multiple time points after a single this compound injection.
-
For chronic studies, administer this compound daily for an extended period (e.g., 19 days) and perform behavioral testing at regular intervals to evaluate the maintenance of therapeutic efficacy.[3]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for preclinical evaluation of this compound in a rodent model.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - ProQuest [proquest.com]
- 6. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Positive allosteric modulation of type 1 cannabinoid receptors reduces spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GAT211 Solubility and Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information on the solubility of GAT211, a cannabinoid 1 receptor (CB1R) positive allosteric modulator (PAM), in various organic solvents and provides standardized protocols for its dissolution and storage.
Introduction
This compound is a potent, racemic positive allosteric modulator of the cannabinoid 1 receptor (CB1R) with demonstrated efficacy in preclinical models of neuropathic and inflammatory pain.[1][2] As an ago-PAM, it exhibits both direct agonist activity and enhances the signaling of orthosteric CB1R agonists.[3][4] Accurate and consistent preparation of this compound solutions is critical for reliable experimental outcomes. This note details the solubility of this compound in common laboratory solvents and provides step-by-step protocols for preparing stock solutions for both in vitro and in vivo applications.
Physicochemical Properties
-
Molecular Formula: C₂₂H₁₈N₂O₂
-
Molecular Weight: 342.4 g/mol [5]
-
Appearance: Crystalline solid[5]
-
Storage: Store powder at -20°C for up to 4 years[5]
Solubility Data
This compound is soluble in a range of organic solvents but is sparingly soluble in aqueous buffers.[5] The solubility in common organic solvents is summarized in the table below. It is important to note that solubility values can be vendor-specific and may vary slightly between batches.
Table 1: this compound Solubility in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | ~292.06 mM | [6][7] |
| Dimethyl Formamide (DMF) | ~25 mg/mL | ~73.01 mM | [5] |
| Ethanol (B145695) | ~5 mg/mL | ~14.60 mM | [5] |
Note: For DMSO, achieving the maximum solubility of 100 mg/mL may require sonication.[7]
Experimental Protocols
Protocol for Preparing High-Concentration Stock Solutions (e.g., 100 mg/mL in DMSO)
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for in vitro assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance and weighing paper
-
Calibrated micropipettes
Procedure:
-
Preparation: Bring this compound powder and DMSO to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.
-
Dissolution: a. Transfer the weighed this compound into the sterile vial. b. Add the calculated volume of DMSO. For a 100 mg/mL solution, add 1 mL of DMSO. c. Tightly cap the vial and vortex thoroughly for 1-2 minutes. d. Sonication: Place the vial in a water bath sonicator for 10-15 minutes to ensure complete dissolution, as recommended for achieving high concentrations.[7] The solution should become clear.
-
Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[6][7]
Protocol for Preparing Solutions for In Vivo Administration
For in vivo studies, this compound is often administered in a vehicle containing co-solvents to maintain solubility and biocompatibility.
Example Vehicle 1: 10% DMSO in Corn Oil [6][7]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 4.1.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the corresponding volume of corn oil to achieve the final desired concentration and a 10% DMSO volume. For instance, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.[6]
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
Example Vehicle 2: Ethanol, Kolliphor, and Saline (1:1:6 ratio) [1]
-
Dissolve this compound directly in ethanol first.
-
Add an equal volume of Kolliphor (a non-ionic solubilizer and emulsifier) and mix.
-
Add six volumes of saline to the mixture and vortex until clear.
-
This formulation has been used for intraperitoneal (i.p.) injections.[1]
Important Considerations
-
Solvent Purity: Always use high-purity, anhydrous solvents to prevent compound degradation and precipitation.
-
Aqueous Solubility: this compound is sparingly soluble in aqueous buffers.[5] To prepare an aqueous solution for in vitro assays, first dissolve this compound in DMF or DMSO and then dilute with the aqueous buffer of choice (e.g., PBS). A 1:3 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/ml.[5] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[5]
-
Solvent Effects: Be aware that solvents like DMSO can have independent effects in biological assays.[8] Always include a vehicle control group in experiments to account for any solvent-induced effects. Ethanol can also have complex interactions with the endocannabinoid system.[9]
-
Safety: this compound should be handled as a hazardous material. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Review the full Safety Data Sheet (SDS) before use.[5]
Visualization of this compound Mechanism of Action
This compound acts as a positive allosteric modulator (PAM) at the CB1 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the signaling pathway.
Caption: this compound enhances CB1 receptor signaling via allosteric modulation.
The diagram below illustrates a generalized workflow for preparing and using a this compound stock solution for an in vitro experiment.
Caption: Experimental workflow for preparing this compound for in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | CB1 modulator | CAS# 102704-40-5 | InvivoChem [invivochem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endocannabinoid signaling via cannabinoid receptor 1 is involved in ethanol preference and its age-dependent decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GAT211 Stock Solution Preparation for In Vitro Assays
Introduction
GAT211 is a novel small molecule that functions as both an agonist and a positive allosteric modulator (PAM) at the cannabinoid receptor 1 (CB1).[1][2] It is a racemic mixture composed of GAT228, an allosteric agonist, and GAT229, a positive allosteric modulator.[3][4] This dual activity makes this compound a valuable tool for studying the endocannabinoid system, with potential therapeutic applications in neuropathic pain, inflammation, and glaucoma.[5][6][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in in vitro assays. These notes provide detailed protocols for the solubilization and storage of this compound and the preparation of working solutions for cell-based experiments.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound begin with understanding its fundamental properties. The data below has been compiled from various suppliers and publications.
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Formal Name | 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | [1][2] |
| Molecular Formula | C₂₂H₁₈N₂O₂ | [1][2][8] |
| Molecular Weight | 342.4 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Long-Term Storage (Solid) | -20°C (stable for ≥ 4 years) | [1] |
| Solubility in DMSO | 10 - 100 mg/mL | [1][2][6][8] |
| Solubility in DMF | ~25 mg/mL | [1][2] |
| Solubility in Ethanol | ~5 mg/mL | [1][2] |
| Aqueous Solubility | Sparingly soluble. Approx. 0.25 mg/mL in a 1:3 solution of DMF:PBS (pH 7.2). | [1] |
Note on DMSO Solubility: There is a noted discrepancy in reported solubility values for DMSO. While some sources indicate a solubility of approximately 10 mg/mL, others report up to 100 mg/mL, potentially requiring sonication.[1][8] It is recommended to start with a lower concentration and confirm complete dissolution before attempting higher concentrations.
Experimental Protocols
Protocol for Preparing a High-Concentration Primary Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can be stored for long periods and used for subsequent dilutions.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
Procedure:
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO to add. To prepare a 10 mM stock solution:
-
Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mg of this compound (0.001 g):
-
Volume (L) = 0.001 g / (0.010 mol/L * 342.4 g/mol ) = 0.000292 L = 292 µL
-
Therefore, add 292 µL of DMSO to 1 mg of this compound to yield a 10 mM solution.
-
-
Weighing: Carefully weigh the desired amount of this compound solid in a sterile microfuge tube.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound solid.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, brief sonication in a water bath may be applied.[8] The resulting solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[7]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8]
Protocol for Preparing Aqueous Working Solutions for In Vitro Assays
This compound is sparingly soluble in aqueous buffers, necessitating a serial dilution from a concentrated organic stock.[1] It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%, ideally <0.1%) and consistent across all experimental conditions, including the vehicle control.
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Primary Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the desired assay buffer or cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, perform a 1:100 dilution (e.g., 2 µL of 10 mM stock + 198 µL of buffer).
-
Important: Add the stock solution to the buffer while vortexing to prevent precipitation of the compound.
-
-
Prepare Final Working Solutions: Use the intermediate dilution to prepare the final concentrations required for the experiment. For example, to prepare a 1 µM final working solution from a 100 µM intermediate, perform another 1:100 dilution (e.g., 5 µL of 100 µM intermediate + 495 µL of buffer).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration this compound working solution.
-
Immediate Use: Aqueous solutions of this compound are not recommended for storage; they should be prepared fresh for each experiment and used immediately.[1]
This compound Mechanism of Action
This compound modulates CB1 receptor signaling through a unique dual mechanism. It binds to an allosteric site on the receptor, distinct from the orthosteric site where endogenous cannabinoids (like anandamide (B1667382) and 2-AG) bind.[4] This interaction has two consequences:
-
Positive Allosteric Modulation (PAM): It enhances the binding and/or efficacy of orthosteric agonists.[2][4]
-
Direct Agonism: It can directly activate the CB1 receptor, leading to downstream signaling events such as the inhibition of adenylyl cyclase (decreasing cAMP) and the recruitment of β-arrestin.[1][7] The EC₅₀ values for this compound-induced cAMP and β-arrestin2 activation are 260 nM and 650 nM, respectively.[6][8]
Safety Precautions
This material should be considered hazardous until further information becomes available.[1] Do not ingest, inhale, or allow contact with eyes or skin.[1] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. All handling should be performed in a chemical fume hood. Wash hands thoroughly after handling.[1] Please review the complete Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CB1 modulator | CAS# 102704-40-5 | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays to Determine GAT211 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT211 is a novel positive allosteric modulator (PAM) of the Cannabinoid Type 1 Receptor (CB1R).[1][2][3] As a G protein-coupled receptor (GPCR), CB1R is a key target in numerous physiological processes and disease states. This compound represents a promising therapeutic agent by fine-tuning CB1R signaling in response to endogenous cannabinoids, potentially offering a safer alternative to direct agonists.[3][4] this compound is a racemic mixture composed of the R-enantiomer, GAT228, which acts as an allosteric agonist, and the S-enantiomer, GAT229, which is a pure PAM.[5] This document provides detailed protocols for a suite of cell-based assays to characterize the activity of this compound and its analogs on CB1R signaling.
CB1R Signaling Pathway
The accompanying diagram illustrates the canonical signaling pathways of the CB1 receptor upon activation. This compound, as a positive allosteric modulator, enhances the signal transduction initiated by orthosteric agonists.
General Experimental Workflow
The following diagram outlines a typical workflow for characterizing the activity of a CB1R PAM like this compound using a variety of in vitro assays.
Data Presentation
The following tables summarize quantitative data from various in vitro assays, offering a comparative look at the potency and efficacy of this compound in modulating CB1 receptor signaling pathways.
Table 1: this compound Activity on G Protein Signaling
| Assay | Cell Line/System | Orthosteric Agonist | This compound Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | hCB1R-CHO Membranes | CP55,940 | Ago-PAM | Potentiates Agonist | |
| cAMP Inhibition | HEK293-hCB1R | CP55,940 | PAM Activity | Increases Potency | [6][7] |
Table 2: this compound Activity on β-Arrestin Recruitment
| Assay | Cell Line | Orthosteric Agonist | This compound Parameter | Value | Reference |
| PathHunter® β-Arrestin | HEK293-hCB1R | CP55,940 | PAM Activity | Increases Efficacy | [7] |
Table 3: this compound Activity on ERK1/2 Phosphorylation
| Assay | Cell Line | Stimulation | This compound Effect | Reference |
| Western Blot | Neuro2a | Dopamine D2 Receptor | Limits ERK Phosphorylation | [2][8] |
Experimental Protocols
Radioligand Binding Assay
Principle: This assay measures the ability of this compound to modulate the binding of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940) to the CB1R. As a PAM, this compound is expected to increase the affinity or decrease the dissociation rate of the radioligand.[1][5]
Materials:
-
HEK293 or CHO cells stably expressing human CB1R (hCB1R)
-
Cell membrane preparations from hCB1R expressing cells
-
[³H]CP55,940 (Radioligand)
-
Unlabeled CP55,940 (for non-specific binding)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare cell membranes from hCB1R-expressing cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP55,940 (e.g., 0.7 nM), and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled CP55,940.
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 25-30 µg protein per well).[9]
-
Incubate at 30-37°C for 60-90 minutes.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Analyze the data to determine the effect of this compound on radioligand binding.
[³⁵S]GTPγS Binding Assay
Principle: This functional assay measures the activation of G proteins coupled to CB1R. Upon receptor activation by an agonist, GDP is exchanged for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation.[10][11]
Materials:
-
hCB1R cell membranes
-
[³⁵S]GTPγS
-
GDP
-
This compound and orthosteric agonist (e.g., CP55,940)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Scintillation counter
Protocol:
-
Pre-incubate cell membranes with adenosine (B11128) deaminase (0.5 IU/ml) for 30 minutes at 30°C.[8]
-
In assay tubes, combine the membranes, GDP (e.g., 30 µM), varying concentrations of this compound, and the orthosteric agonist.
-
Initiate the binding by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the reaction by filtration and wash with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist in the presence and absence of this compound.
cAMP Inhibition Assay
Principle: CB1R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to modulate agonist-induced inhibition of cAMP production, which is typically stimulated by forskolin (B1673556).[12][13]
Materials:
-
HEK293-hCB1R cells
-
This compound and orthosteric agonist
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based)
Protocol:
-
Seed HEK293-hCB1R cells in a 96- or 384-well plate and grow to confluence.
-
Pre-treat cells with a phosphodiesterase inhibitor for 15-30 minutes.
-
Add varying concentrations of this compound with or without a fixed concentration of an orthosteric agonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for the desired time (e.g., 30 minutes at 37°C).[14]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on agonist-mediated cAMP inhibition.
β-Arrestin Recruitment Assay
Principle: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which is involved in receptor desensitization and G protein-independent signaling. This assay quantifies the interaction between CB1R and β-arrestin.[15][16]
Materials:
-
HEK293 cells co-expressing hCB1R and a β-arrestin fusion protein (e.g., PathHunter® assay system).[17][18]
-
This compound and orthosteric agonist
-
Assay-specific substrate and detection reagents
Protocol:
-
Plate the engineered HEK293 cells in a 384-well assay plate and incubate overnight.[17]
-
Prepare serial dilutions of this compound and the orthosteric agonist.
-
Add the compounds to the cells.
-
Incubate for 90 minutes at 37°C.[17]
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.[17]
-
Measure the chemiluminescent signal using a luminometer.
-
Determine the potency and efficacy of this compound in promoting agonist-induced β-arrestin recruitment.
ERK1/2 Phosphorylation Assay
Principle: Activation of CB1R can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream signaling event. This assay measures the level of phosphorylated ERK1/2.[19]
Materials:
-
This compound and orthosteric agonist
-
Serum-free medium
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment or plate-based detection system (e.g., AlphaLISA)[20][21]
Protocol (Western Blot):
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal phosphorylation.[19]
-
Treat the cells with this compound and/or an orthosteric agonist for a specific time (e.g., 5-15 minutes).
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the level of ERK1/2 phosphorylation.
Conclusion
The assays described provide a comprehensive toolkit for characterizing the pharmacological profile of this compound and other CB1R allosteric modulators. By employing these methods, researchers can elucidate the nuanced effects of such compounds on receptor binding, G protein signaling, and β-arrestin-mediated pathways, thereby advancing the development of novel therapeutics targeting the endocannabinoid system.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. repository.ias.ac.in [repository.ias.ac.in]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Allosteric Modulators in β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-arrestin recruitment assays are a cornerstone of modern drug discovery, providing a powerful platform to characterize the pharmacological profiles of compounds targeting G protein-coupled receptors (GPCRs) and, increasingly, other receptor classes. These assays measure the translocation of the scaffolding protein β-arrestin to an activated receptor, a key event in receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. The ability to quantify this interaction allows for the identification of agonists, antagonists, and biased ligands that preferentially activate G protein or β-arrestin pathways.
This document provides detailed protocols and application notes for conducting β-arrestin recruitment assays. While the initial query focused on the compound GAT211 for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a thorough review of scientific literature indicates a discrepancy in the target. This compound is a well-characterized allosteric modulator of the Cannabinoid 1 Receptor (CB1R). In contrast, GAT107 is a recognized ago-positive allosteric modulator (ago-PAM) for the α7 nAChR. To provide the most accurate and useful information, this document will first address the pharmacology of this compound at its correct target, CB1R, and then provide a comprehensive, adaptable protocol for β-arrestin recruitment assays that can be applied to the α7 nAChR with appropriate tool compounds like GAT107.
Part 1: Characterization of this compound in a CB1R β-Arrestin Recruitment Assay
This compound acts as an agonist and positive allosteric modulator (ago-PAM) at the CB1 receptor. Its activity in recruiting β-arrestin 2 to the CB1R has been quantified, providing a clear example of how such a compound can be profiled.
Data Presentation: this compound Activity at the Cannabinoid 1 Receptor (CB1R)
The following table summarizes the quantitative data for this compound and its derivatives in a β-arrestin 2 recruitment assay using Chinese Hamster Ovary (CHO) cells stably expressing the human CB1R (hCB1R). The data is presented as EC₅₀ (the concentration of a drug that gives a half-maximal response) and Eₘₐₓ (the maximum response that can be produced by the drug).
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of control) |
| This compound | β-arrestin 2 Recruitment | CHO-K1 | 650 | Not Reported |
| This compound | β-arrestin 2 Recruitment (in presence of 10 nM CP55,940) | CHO-hCB1R | 940 | Not Reported |
| GAT591 | β-arrestin 2 Recruitment (ago-PAM) | CHO-hCB1R | >10,000 | 18 ± 2 |
| GAT593 | β-arrestin 2 Recruitment (ago-PAM) | CHO-hCB1R | >10,000 | 16 ± 2 |
Note: Data is compiled from publicly available research. Efficacy is often compared to a reference agonist like CP55,940.
Signaling Pathway Visualization
The diagram below illustrates the general mechanism of GPCR activation by an ago-PAM like this compound, leading to β-arrestin recruitment.
Part 2: General Protocol for β-Arrestin Recruitment Assay (PathHunter® Assay Principle)
This protocol provides a detailed methodology for a common type of β-arrestin recruitment assay based on enzyme fragment complementation (EFC), such as the DiscoverX PathHunter® system. This protocol can be adapted for various receptors, including the α7 nAChR, provided a suitable cell line is available or can be generated.
Principle
The assay utilizes cells co-expressing the receptor of interest fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon receptor activation by a ligand, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Line: A stable cell line co-expressing the target receptor (e.g., α7 nAChR) fused to a PK tag and β-arrestin fused to an EA tag.
-
Culture Medium: As recommended by the cell line provider (e.g., DMEM/F12 with 10% FBS, antibiotics, and selection agents).
-
Assay Medium: Typically, a serum-free medium or buffer recommended by the assay manufacturer.
-
Test Compounds: GAT107 (for α7 nAChR), reference agonists/antagonists, and control compounds.
-
Assay Plates: 384-well, white, solid-bottom, tissue-culture treated plates.
-
Detection Reagents: PathHunter® Detection Reagents (or equivalent).
-
Instruments: Humidified CO₂ incubator, multichannel pipette or liquid handler, and a plate reader capable of measuring chemiluminescence.
Detailed Protocol
Day 1: Cell Plating
-
Culture the cells according to the supplier's instructions until they reach approximately 80-90% confluency.
-
Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to the desired density (e.g., 250,000 cells/mL to achieve 5,000 cells/well in 20 µL).
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Compound Addition and Signal Detection
For Agonist/ago-PAM Mode:
-
Prepare serial dilutions of the test compound (e.g., GAT107) in assay medium at 5X the final desired concentration.
-
Carefully add 5 µL of the 5X compound solution to the appropriate wells of the cell plate. For vehicle control wells, add 5 µL of assay medium containing the same final concentration of solvent (e.g., DMSO).
-
Incubate the plate for 90 minutes at 37°C or room temperature, depending on the receptor's characteristics.
For Antagonist Mode:
-
Prepare serial dilutions of the antagonist compound at 10X the final desired concentration.
-
Add 2.5 µL of the 10X antagonist solution to the wells and incubate for 30 minutes at 37°C.
-
Prepare a 10X solution of a reference agonist at its pre-determined EC₈₀ concentration.
-
Add 2.5 µL of the 10X EC₈₀ agonist solution to all wells (including antagonist-treated and control wells).
-
Incubate the plate for 90 minutes at 37°C.
Signal Detection (for both modes):
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add 12.5 µL of the prepared detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a compatible plate reader.
Data Analysis
-
Normalize the data by setting the vehicle control as 0% activity and the response from a maximal concentration of a reference full agonist as 100% activity.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and Eₘₐₓ values.
Part 3: Application to α7 Nicotinic Acetylcholine Receptor
While the α7 nAChR is a ligand-gated ion channel, evidence suggests it can engage in signaling pathways that may involve β-arrestin. The protocol described above provides a robust framework to investigate this.
Recommended Tool Compound: GAT107 GAT107 is an ago-PAM of the α7 nAChR.[1] It can directly activate the receptor and potentiate the effects of orthosteric agonists like acetylcholine.[1] This dual activity makes it an excellent candidate for characterization in a β-arrestin recruitment assay to explore the G protein-independent signaling potential of α7 nAChR activation.
Experimental Design Considerations for α7 nAChR:
-
Cell Line: A stable cell line expressing a tagged human α7 nAChR is essential. Due to the ion channel nature of the receptor, custom cell line generation may be required.
-
Agonist Mode: The direct allosteric agonist activity of GAT107 can be measured by applying it alone across a range of concentrations.
-
PAM Mode: To characterize its PAM activity, GAT107 can be tested in the presence of a fixed, sub-maximal (e.g., EC₂₀) concentration of an orthosteric agonist like acetylcholine or PNU-282987. A leftward shift in the orthosteric agonist's dose-response curve in the presence of GAT107 would confirm positive allosteric modulation.
β-arrestin recruitment assays are versatile tools for characterizing compound activity at a wide range of receptors. While it is crucial to correctly identify the molecular target of a test compound, as highlighted by the this compound example, the underlying assay principles and protocols are broadly applicable. By employing the detailed methodologies and data analysis frameworks presented here, researchers can effectively investigate the ability of novel modulators, such as GAT107, to induce β-arrestin recruitment at the α7 nAChR, thereby uncovering new insights into its signaling capabilities and paving the way for the development of novel therapeutics.
References
Application Notes and Protocols: cAMP Inhibition Assays with GAT211
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT211 is a novel small molecule that acts as a positive allosteric modulator (PAM) and allosteric agonist at the cannabinoid 1 (CB1) receptor.[1][2] The CB1 receptor, a class A G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in various physiological processes. Canonically, the CB1 receptor couples to inhibitory G proteins (Gαi/o).[3] Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Consequently, cAMP inhibition assays are a fundamental tool for characterizing the pharmacological activity of compounds targeting the CB1 receptor.
These application notes provide a comprehensive overview of cAMP inhibition assays utilizing this compound, including detailed protocols and quantitative data to facilitate the design and execution of robust and reproducible experiments.
Data Presentation
The following table summarizes the quantitative data for this compound in functional assays related to CB1 receptor activation.
| Compound | Assay | Parameter | Value | Cell Line | Notes | Reference |
| This compound | cAMP Inhibition | EC50 | 810 nM (95% CI: 210–1700 nM) | CHO-K1 hCB1R | Inhibition of forskolin-stimulated cAMP accumulation. | [4] |
| Emax | 102% ± 8.6% | CHO-K1 hCB1R | Expressed as a percentage of the maximal response to the reference agonist CP55,940. | [4] | ||
| This compound | β-arrestin2 Recruitment | EC50 | > 10,000 nM | CHO-K1 hCB1R | [4] | |
| Emax | 15% ± 0.56% | CHO-K1 hCB1R | [4] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the CB1 receptor and the modulatory effect of this compound. As a Gαi/o-coupled receptor, activation of CB1 by an agonist leads to the inhibition of adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. This compound, as a positive allosteric modulator and allosteric agonist, enhances the inhibitory effect of endogenous or exogenous agonists on cAMP production.
Experimental Protocols
Principle of the Assay
This protocol describes a competitive immunoassay for the quantification of cAMP levels in cells expressing the human CB1 receptor. The assay is performed in a microplate format and is suitable for high-throughput screening. The intracellular cAMP is measured using a competitive immunoassay format, such as the HitHunter® cAMP assay. In this assay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the concentration of intracellular cAMP. For Gαi-coupled receptors like CB1, adenylyl cyclase is typically stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP. The ability of an agonist to inhibit this forskolin-stimulated cAMP production is then quantified.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor (e.g., from DiscoveRx/Eurofins).
-
Cell Culture Medium: F-12/DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, L-glutamine, and appropriate selection antibiotics (e.g., G418).[4]
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer (e.g., Cell Assay Buffer from DiscoveRx).
-
This compound: Prepare a stock solution in DMSO and dilute to the desired concentrations in assay buffer.
-
Forskolin (FSK): To stimulate adenylyl cyclase.
-
Reference Agonist (e.g., CP55,940): For positive control and comparative analysis.
-
cAMP Assay Kit: (e.g., HitHunter® cAMP Assay for Small Molecules, DiscoveRx/Eurofins).
-
96-well or 384-well solid white microplates.
-
Multichannel pipettes and a microplate reader capable of measuring the assay signal (e.g., luminescence or fluorescence).
Experimental Workflow Diagram
The following diagram outlines the key steps in the cAMP inhibition assay.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture CHO-K1 hCB1R cells according to standard cell culture protocols.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well white, clear-bottom microplate at a density of 10,000-20,000 cells per well.[4]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: cAMP Inhibition Assay
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist (e.g., CP55,940) in assay buffer at 4X the final desired concentration.
-
Prepare a 4X solution of forskolin in assay buffer. The final concentration of forskolin should be determined empirically but is typically in the range of 1-10 µM.[4]
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add 25 µL of assay buffer to each well.
-
Add 25 µL of the 4X this compound or control compound dilutions to the appropriate wells.
-
Add 25 µL of assay buffer to the control wells.
-
Add 25 µL of the 4X forskolin solution to all wells except the negative control wells (which receive 25 µL of assay buffer instead).
-
Incubate the plate at 37°C for 30-90 minutes.[4]
-
-
cAMP Detection:
-
Following the incubation, proceed with the cAMP detection protocol as per the manufacturer's instructions for the chosen assay kit (e.g., HitHunter® cAMP Assay). This typically involves adding a lysis buffer followed by the detection reagents (antibody and labeled cAMP).
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).[4]
-
-
Signal Measurement:
-
Read the plate using a microplate reader set to the appropriate detection mode (e.g., luminescence).
-
Data Analysis
-
The raw data from the plate reader (e.g., relative light units) is used to determine the concentration of cAMP in each well by interpolating from a standard curve.
-
The percent inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound using the following formula:
% Inhibition = 100 x (1 - (Signalthis compound - SignalNegative Control) / (SignalForskolin Alone - SignalNegative Control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibition) and the Emax (the maximum inhibition achieved).
Conclusion
The cAMP inhibition assay is a robust and reliable method for characterizing the functional activity of this compound at the CB1 receptor. The provided protocols and data serve as a valuable resource for researchers investigating the pharmacology of CB1 receptor allosteric modulators. Careful optimization of assay conditions, including cell density and forskolin concentration, is crucial for obtaining high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ERK Phosphorylation Using GAT211
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for investigating the effects of GAT211, a positive allosteric modulator of the cannabinoid 1 (CB1) receptor, on Extracellular Signal-Regulated Kinase (ERK) phosphorylation.
Introduction
This compound is a racemic mixture composed of a CB1 receptor allosteric agonist (GAT228) and a CB1 receptor positive allosteric modulator (PAM; GAT229).[1] As a PAM, this compound can enhance the signaling of the CB1 receptor in the presence of an orthosteric agonist.[1] The ERK signaling cascade is a critical pathway involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases.[2][3] Studies have shown that this compound can limit dopamine (B1211576) D2 receptor-mediated ERK phosphorylation in Neuro2a cells, highlighting its potential to modulate this key signaling pathway.[4][5] These notes provide protocols for studying the impact of this compound on ERK phosphorylation in a cell-based assay format.
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of this compound on ERK phosphorylation in HEK293 cells stably expressing the human CB1 receptor. In this notional experiment, cells were stimulated with a sub-maximal concentration of the CB1 receptor agonist, CP55,940, in the presence of varying concentrations of this compound. ERK phosphorylation is expressed as the ratio of phosphorylated ERK (p-ERK) to total ERK.
| This compound Concentration (µM) | Fold Change in p-ERK/Total ERK Ratio (vs. Agonist Alone) | Standard Deviation |
| 0 (Agonist Alone) | 1.00 | 0.12 |
| 0.1 | 1.25 | 0.15 |
| 1 | 1.89 | 0.21 |
| 10 | 2.54 | 0.28 |
| 100 | 1.15 | 0.18 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-mediated modulation of ERK phosphorylation and the general experimental workflow for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of GAT211 in autaptic hippocampal neuron studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GAT211 is a racemic compound that acts as a positive allosteric modulator (PAM) and agonist at the cannabinoid 1 receptor (CB1R).[1][2] Its unique properties make it a valuable tool for studying the endogenous cannabinoid system, particularly in simplified neuronal models like autaptic hippocampal neurons. These neurons, grown in isolation on micro-islands of glial cells, form synapses onto themselves ("autapses") and represent an excellent model for studying presynaptic mechanisms of neurotransmitter release.[1] They robustly exhibit depolarization-induced suppression of excitation (DSE), a form of short-term synaptic plasticity mediated by the retrograde signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and subsequent activation of presynaptic CB1Rs.[1][2]
A critical aspect of this compound is its enantiomer-specific activity. The racemic mixture can be resolved into its two enantiomers:
-
GAT229 (S-(-)-enantiomer): Acts as a pure positive allosteric modulator (PAM) of CB1R. It does not activate the receptor on its own but enhances the effect of endogenous agonists like 2-AG.[1]
-
GAT228 (R-(+)-enantiomer): Behaves as a direct agonist of the CB1R, activating the receptor even in the absence of an endogenous ligand.[1]
This differential pharmacology allows for the precise dissection of agonist versus PAM effects on synaptic transmission.
Data Presentation
The following tables summarize the quantitative effects of this compound and its enantiomers on excitatory postsynaptic currents (EPSCs) in wild-type (WT) and CB1 receptor knockout (CB1-/-) autaptic hippocampal neurons. Data is extracted from Mitjavila et al. (2017).[1]
Table 1: Effect of this compound (1µM) on EPSC Charge
| Genotype | Relative EPSC Charge (mean ± SEM) | n | p-value (vs. CB1-/-) |
| WT | 0.62 ± 0.08 | 14 | <0.005 |
| CB1-/- | 1.00 ± 0.02 | 5 | N/A |
Table 2: Effect of GAT228 (1µM, R-(+)-agonist enantiomer) on EPSC Charge
| Genotype | Relative EPSC Charge (mean ± SEM) | n |
| WT | 0.81 ± 0.08 | 10 |
| CB1-/- | 0.99 ± 0.03 | 5 |
Table 3: Effect of GAT229 (1µM, S-(-)-PAM enantiomer) on EPSC Charge
| Genotype | Relative EPSC Charge (mean ± SEM) | n |
| WT | No direct inhibition observed | 10 |
| CB1-/- | No direct inhibition observed | 6 |
Table 4: Effect of ZCZ011 (1µM, related compound) on EPSC Charge
| Genotype | Relative EPSC Charge (mean ± SEM) | n | p-value (vs. CB1-/-) |
| WT | 0.65 ± 0.08 | 9 | <0.005 |
| CB1-/- | 1.06 ± 0.02 | 4 | N/A |
Experimental Protocols
I. Preparation of Autaptic Hippocampal Neuron Cultures
This protocol is adapted from standard methods for generating micro-island cultures.
Materials:
-
Newborn (P0-P1) mouse pups (either wild-type or CB1-/-)
-
Dissection medium (e.g., ice-cold Hanks' Balanced Salt Solution)
-
Enzyme solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Astrocyte-conditioned medium
-
Glass coverslips coated with a non-permissive substrate (e.g., agarose) and stamped with a permissive substrate (e.g., collagen, poly-D-lysine)
-
24-well culture plates
Procedure:
-
Prepare Astrocyte Feeder Layer: Plate astrocytes on the patterned coverslips 1-3 weeks prior to neuronal plating to form a monolayer on the micro-islands.
-
Dissection: Euthanize pups according to approved protocols. Dissect hippocampi in ice-cold dissection medium.
-
Digestion: Incubate the hippocampal tissue in the enzyme solution to dissociate the cells.
-
Trituration: Gently triturate the tissue to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons at a low density onto the astrocyte-coated coverslips in the 24-well plates.
-
Culture: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Neurons are typically ready for experiments after 1-2 weeks in vitro.
II. Electrophysiological Recording of DSE
Solutions:
-
Extracellular solution (in mM): 119 NaCl, 5 KCl, 2.5 CaCl2, 1.5 MgCl2, 30 glucose, and 20 HEPES.
-
Internal solution (for patch pipette): Standard internal solution for whole-cell voltage-clamp recordings.
-
This compound/GAT228/GAT229 stock solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the extracellular solution on the day of the experiment.
Procedure:
-
Establish Whole-Cell Configuration: Obtain a whole-cell voltage-clamp recording from an isolated autaptic neuron. Hold the membrane potential at -70 mV.
-
Baseline EPSC Recording: Evoke EPSCs at a low frequency (e.g., 0.5 Hz) by a brief depolarizing step (e.g., 1 ms (B15284909) to 0 mV) to establish a stable baseline.
-
Drug Application: Perfuse the bath with the extracellular solution containing this compound or one of its enantiomers at the desired concentration (e.g., 1 µM).
-
Assess Direct Effects: Continue to record EPSCs to determine if the compound has a direct agonist effect (i.e., a decrease in EPSC amplitude).
-
DSE Protocol:
-
After establishing a new baseline in the presence of the drug, elicit DSE by depolarizing the neuron to 0 mV for a range of durations (e.g., 50 ms to 10 s).
-
Resume the 0.5 Hz stimulation immediately after the depolarizing step to monitor the suppression and recovery of the EPSC.
-
-
Data Analysis:
-
Measure the charge of the EPSC by integrating the current.
-
Normalize the post-depolarization EPSC charge to the baseline to quantify the magnitude of DSE.
-
Construct a depolarization-response curve by plotting the magnitude of DSE against the duration of the depolarizing pulse. A leftward and/or downward shift in this curve in the presence of a compound like GAT229 indicates positive allosteric modulation.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound enantiomers at a presynaptic terminal.
References
GAT211: A Novel Probe for Investigating Absence Seizures in the GAERS Model
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Absence seizures are non-convulsive epileptic events characterized by a sudden and brief loss of consciousness, accompanied by 2.5-5 Hz spike-and-wave discharges (SWDs) on an electroencephalogram (EEG).[1] The Genetic Absence Epilepsy Rats from Strasbourg (GAERS) is a well-established and validated animal model that faithfully recapitulates the electrophysiological and behavioral characteristics of human absence epilepsy.[1][2] GAT211, a positive allosteric modulator (PAM) of the type 1 cannabinoid receptor (CB1R), has emerged as a valuable pharmacological tool to explore the role of the endocannabinoid system in the pathophysiology of absence seizures.[2] These application notes provide detailed protocols for the use of this compound in the GAERS model to study absence seizures.
Mechanism of Action
This compound is a racemic mixture composed of two enantiomers: GAT228, which acts as an allosteric agonist, and GAT229, which functions as a pure PAM of the CB1 receptor.[3] As an ago-PAM, this compound can both directly activate the CB1R and enhance the binding and efficacy of endogenous cannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG).[1][3]
The CB1R is a G-protein coupled receptor primarily located on presynaptic terminals of neurons. Its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production, and the modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[4] This cascade of events ultimately results in a reduction of neurotransmitter release.
In the context of the GAERS model, there is evidence of a dysfunctional endocannabinoid system, with reduced expression of CB1R in the cortex.[2][4] By positively modulating the remaining CB1Rs, this compound is thought to restore a degree of inhibitory tone within the thalamocortical circuits that are hyper-excitable in absence epilepsy, thereby reducing the occurrence of SWDs.[2][4]
Quantitative Data Summary
The following table summarizes the reported effects of this compound and related compounds on spike-and-wave discharges (SWDs) in the GAERS model.
| Compound | Dose (mg/kg, i.p.) | Effect on SWD Duration | Reference |
| This compound | 10.0 | ~40% reduction in male GAERS | [2] |
| GAT591 | 1.0 | Dose-dependent reduction | [1][5] |
| 3.0 | 36% reduction | [1][5] | |
| 10.0 | [1][5] | ||
| GAT593 | 1.0 | Dose-dependent reduction | [1][5] |
| 3.0 | 34% reduction | [1][5] | |
| 10.0 | [1][5] |
Experimental Protocols
Animal Model
-
Species: Genetic Absence Epilepsy Rats from Strasbourg (GAERS)
-
Age: Adult (5-8 months)[4]
-
Sex: Male rats have been predominantly used in studies with this compound.[2]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
This compound Preparation and Administration
-
Formulation: this compound is prepared for systemic intraperitoneal (i.p.) injection in a vehicle solution of ethanol, Kolliphor (Sigma Aldrich), and saline at a 1:1:18 ratio.[4]
-
Dosage: A dose of 10.0 mg/kg has been shown to be effective in reducing SWDs.[2] A full dose-response study for this compound in GAERS has not been published; however, related compounds have been tested at 1.0, 3.0, and 10.0 mg/kg.[1][5]
-
Administration: Administer the prepared this compound solution via intraperitoneal injection at a volume of 5.0 mL/kg.[4]
Surgical Procedure for EEG Electrode Implantation
-
Anesthesia: Anesthetize the GAERS rat using isoflurane (B1672236) or another suitable anesthetic agent.
-
Analgesia: Administer a pre-operative analgesic (e.g., Anafen, 5 mg/kg, i.p.) to manage pain.[4]
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame.
-
Electrode Implantation: Chronically implant bipolar electrodes bilaterally into the somatosensory cortex. A typical coordinate relative to bregma is: A/P +0.6 mm, M/L ±5.1 mm, D/V -3.4 mm.[4]
-
Ground Screw: Place a stainless steel screw in the skull to serve as a ground electrode.
-
Fixation: Secure the electrode implant with dental cement.
-
Recovery: Allow the animal to recover for at least one week before any behavioral testing or EEG recording. Provide post-operative analgesia as needed.[4]
EEG Recording and Analysis of Spike-and-Wave Discharges
-
Habituation: Habituate the animal to the recording chamber and tethered EEG setup.
-
Baseline Recording: Record a baseline EEG prior to drug administration to determine the spontaneous SWD frequency and duration for each animal.
-
Drug Administration: Inject the animal with either vehicle or this compound solution as described above.
-
Post-Injection Recording: Record the EEG for a period of 4 hours following the injection.[1][5]
-
Data Acquisition: Acquire local field potentials (LFPs) using a suitable EEG recording system. Amplify the signal (e.g., 5000x) and digitize it at an appropriate sampling rate (e.g., 100 Hz).[4]
-
Data Analysis:
-
Visually inspect the EEG recordings for the presence of SWDs, which are characterized by their typical morphology of a sharp spike followed by a slow wave.
-
Quantify the number of SWDs, the total duration of SWDs, and the average duration of individual SWDs for each recording period.
-
Compare the post-injection SWD parameters to the baseline values to determine the effect of this compound.
-
Visualizations
Caption: Proposed signaling pathway of this compound in reducing absence seizures.
Caption: Experimental workflow for studying this compound in the GAERS model.
References
- 1. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of type 1 cannabinoid receptors reduces spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive Allosteric Modulation of CB1 Cannabinoid Receptor Signaling Enhances Morphine Antinociception and Attenuates Morphine Tolerance Without Enhancing Morphine- Induced Dependence or Reward - PMC [pmc.ncbi.nlm.nih.gov]
GAT211 In Vivo Behavioral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vivo behavioral tests conducted with GAT211, a positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
This compound has demonstrated preclinical efficacy in a variety of disease models, including those for pain, anxiety, and psychosis.[1][2][3] As a CB1R PAM, this compound enhances the binding of endocannabinoids to the receptor, offering a promising therapeutic strategy with the potential for fewer side effects than direct CB1R agonists.[4][5]
Data Presentation
Table 1: Effects of this compound on Anxiety-Like Behavior in Mice
| Behavioral Test | Animal Model | This compound Dose | Administration Route | Key Finding | Reference |
| Elevated Plus Maze (EPM) | Male Mice | Not Specified | I.P. | Significantly increased time spent in the open arms compared to vehicle control. | [4][6] |
| Elevated Plus Maze (EPM) | Female Mice | Not Specified | I.P. | No significant difference in open arm time compared to control animals. | [4][6] |
| Open Field Test (OFT) | Male and Female Mice | Not Specified | I.P. | No significant difference in locomotion, suggesting the effect on the EPM in males is not due to increased activity. | [4][6] |
Table 2: Antinociceptive Effects of this compound in Mouse Models of Pain
| Behavioral Test | Pain Model | This compound Dose (i.p.) | Key Finding | Reference |
| Mechanical Allodynia (von Frey test) | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | 1, 2.5, 5, 10, 20, 30 mg/kg | Dose-dependent suppression of mechanical allodynia. | [1] |
| Mechanical Allodynia (von Frey test) | Paclitaxel-induced neuropathic pain | 10 and 20 mg/kg/day | Suppressed mechanical allodynia. | [1] |
| Cold Allodynia (Acetone test) | Paclitaxel-induced neuropathic pain | 10 and 20 mg/kg/day | Suppressed cold allodynia. | [1] |
| Synergistic Effects | CFA-induced inflammatory pain | Combination with WIN55,212-2 (orthosteric agonist) | Shifted the dose-response curve of WIN55,212-2 to the left, indicating synergy. | [1] |
Table 3: Effects of this compound on Psychosis-Related Behaviors in Rats
| Behavioral Test | Animal Model | This compound Dose (i.p.) | Key Finding | Reference |
| Locomotor Activity | Male Long Evans Rats | 0.3-3.0 mg/kg | Dose-dependently reduced locomotor activity. | [2][7] |
| MK-801-Induced Hyperlocomotion | Male Long Evans Rats | 3.0 mg/kg | Prevented hyperlocomotion induced by the NMDA receptor antagonist MK-801. | [2] |
| Prepulse Inhibition (PPI) of Acoustic Startle | Male Long Evans Rats | 3.0 mg/kg | Did not significantly affect PPI impairments caused by MK-801. | [2] |
Signaling Pathway
This compound is a positive allosteric modulator of the CB1 receptor.[5] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids (like anandamide (B1667382) and 2-AG) and classical cannabinoid agonists bind.[4] This binding enhances the affinity and/or efficacy of the endogenous ligands, thereby potentiating their downstream signaling effects. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase, reduced cAMP production, and modulation of ion channels.[8]
Caption: this compound enhances endocannabinoid signaling at the CB1 receptor.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video recording and tracking software.
-
This compound solution.
-
Vehicle solution (e.g., saline, ethanol, and Kolliphor at a 3:1:1 ratio).[5]
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Administer this compound or vehicle via i.p. injection to the mice.
-
Allow for a pre-treatment period (e.g., 30 minutes) for the compound to take effect.
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Record the behavior of the mouse for a set period (e.g., 5 minutes).
-
Analyze the recording to determine the time spent in the open arms, closed arms, and the center zone, as well as the number of entries into each arm.
-
Anxiolytic effects are indicated by an increase in the time spent and/or the number of entries into the open arms.[4][6]
Open Field Test (OFT) for Locomotor Activity
Objective: To assess general locomotor activity and exploratory behavior.
Materials:
-
Open field arena (a square or circular arena with walls).
-
Video recording and tracking software.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for i.p. injection.
Procedure:
-
Administer this compound or vehicle via i.p. injection.
-
After the pre-treatment period, place the mouse in the center of the open field arena.
-
Record the mouse's activity for a specified duration (e.g., 10-30 minutes).
-
Analyze the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
This test is often used as a control for other behavioral tests to ensure that observed effects are not due to changes in overall motor activity.[4][6]
Von Frey Test for Mechanical Allodynia
Objective: To measure mechanical sensitivity in response to a normally non-painful stimulus, a hallmark of neuropathic and inflammatory pain.
Materials:
-
Von Frey filaments of varying forces.
-
Elevated mesh platform.
-
Individual testing chambers.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for i.p. injection.
Procedure:
-
Induce the pain model (e.g., CFA injection into the paw for inflammatory pain or paclitaxel (B517696) administration for neuropathic pain).[1]
-
Allow the animals to acclimate to the testing environment.
-
Administer this compound or vehicle.
-
At a predetermined time point after administration, apply von Frey filaments to the plantar surface of the hind paw.
-
Begin with a filament in the middle of the force range and use the up-down method to determine the paw withdrawal threshold.
-
An increase in the paw withdrawal threshold indicates an antinociceptive effect.[1]
MK-801-Induced Hyperlocomotion for Antipsychotic Potential
Objective: To assess the potential of a compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a common animal model for psychosis.[2]
Materials:
-
Open field arena.
-
Video recording and tracking software.
-
This compound solution.
-
MK-801 solution.
-
Vehicle solution.
-
Syringes and needles for i.p. injection.
Procedure:
-
Acclimate the rats to the open field arena on a preceding day.
-
On the test day, administer this compound or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer MK-801 (e.g., 0.15 mg/kg).[2]
-
Immediately place the rat in the open field arena and record locomotor activity for a set duration (e.g., 60 minutes).
-
A reduction in the MK-801-induced increase in distance traveled indicates potential antipsychotic-like activity.[2]
Experimental Workflow Visualization
Caption: A generalized workflow for in vivo behavioral testing with this compound.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GAT211 Formulation for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT211 is a novel positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1).[1][2][3] As a PAM, this compound does not directly activate the CB1 receptor but enhances the signaling of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] This mechanism of action has shown therapeutic promise in preclinical models of neuropathic and inflammatory pain, with a reduced risk of the cannabimimetic side effects, tolerance, and dependence typically associated with direct CB1 receptor agonists.[1][4]
These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of this compound for in vivo research, summarize key quantitative data, and illustrate its mechanism of action and experimental workflows.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (cAMP) | 260 nM | HEK293A | cAMP Inhibition | [2][3] |
| EC50 (β-arrestin2) | 650 nM | HEK293A | β-arrestin2 Recruitment | [2][3] |
| pKb | 7.26 | - | - | [2] |
In Vivo Efficacy of this compound (Intraperitoneal Administration)
| Animal Model | Endpoint | ED50 (95% CI) | Vehicle | Reference |
| Paclitaxel-induced Neuropathic Pain (Mouse) | Mechanical Allodynia | 11.35 mg/kg (8.66–14.88) | Ethanol (B145695):Kolliphor:Saline (1:1:6) | [1] |
| Paclitaxel-induced Neuropathic Pain (Mouse) | Cold Allodynia | 9.90 mg/kg (9.47–10.33) | Ethanol:Kolliphor:Saline (1:1:6) | [1] |
| CFA-induced Inflammatory Pain (Mouse) | Mechanical Hypersensitivity | 9.75 mg/kg | Not Specified | [5] |
CI: Confidence Interval; CFA: Complete Freund's Adjuvant
Signaling Pathway
This compound, as a positive allosteric modulator of the CB1 receptor, enhances the downstream signaling cascades initiated by endogenous cannabinoids. The CB1 receptor primarily couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, CB1 receptor activation modulates various other signaling pathways, including mitogen-activated protein kinases (MAPK) and phosphoinositide 3-kinase (PI3K).
Figure 1. this compound Signaling Pathway. This compound positively modulates the CB1 receptor, enhancing endocannabinoid-mediated signaling.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Two primary formulations have been reported for the intraperitoneal administration of this compound. The choice of formulation may depend on the specific experimental requirements and the desired pharmacokinetic profile.
Protocol 1: Ethanol, Kolliphor, and Saline Formulation
This formulation is suitable for achieving a clear solution for injection.[2][3]
Materials:
-
This compound powder
-
Ethanol (200 proof, absolute)
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final solution needed and the desired concentration of this compound. The vehicle composition is a 1:1:6 ratio of ethanol:Kolliphor:saline.
-
Dissolve this compound in Ethanol: In a sterile tube, add the calculated amount of this compound powder. Add the required volume of ethanol and vortex thoroughly until the this compound is completely dissolved.
-
Add Kolliphor: To the ethanol-GAT211 solution, add the calculated volume of Kolliphor. Kolliphor is a viscous paste; ensure accurate measurement. Vortex the mixture until it becomes a homogenous solution.
-
Add Saline: Gradually add the sterile saline to the mixture while continuously vortexing. Continue to vortex until the solution is clear and uniform.
-
Final Volume and Administration: The final injection volume for mice is typically 5 mL/kg.[2][3] The solution should be prepared fresh before each experiment and administered at room temperature.
Protocol 2: DMSO and Corn Oil Formulation
This formulation provides an alternative for a suspension of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the this compound is fully dissolved.
-
Dilute with Corn Oil: For the final formulation, add 100 µL of the this compound DMSO stock solution to 900 µL of sterile corn oil to achieve a 10% DMSO concentration.[2]
-
Mix Thoroughly: Vortex the mixture vigorously to ensure a uniform suspension.
-
Administration: Administer the suspension via intraperitoneal injection. The injection volume should be adjusted based on the desired dose and animal weight.
In Vivo Experimental Workflow for Pain Models
The following workflow outlines a typical experiment to assess the anti-allodynic effects of this compound in a rodent model of neuropathic pain.
Figure 2. In Vivo Experimental Workflow. A typical workflow for evaluating the efficacy of this compound in a rodent pain model.
Protocol for a Neuropathic Pain Study:
-
Animal Acclimation: House animals in a controlled environment for at least one week before the start of the experiment to allow for acclimatization.
-
Baseline Testing: Measure baseline responses to mechanical or thermal stimuli (e.g., using von Frey filaments or the acetone (B3395972) test) to establish pre-injury thresholds.
-
Induction of Neuropathy: Induce neuropathic pain using a standard model, such as intraperitoneal injections of paclitaxel on alternating days.[1]
-
Group Assignment: Once neuropathic pain is established (typically confirmed by a significant decrease in withdrawal thresholds), randomly assign animals to treatment groups (e.g., vehicle, different doses of this compound).
-
Drug Administration: Prepare the this compound formulation as described above and administer it via intraperitoneal injection.
-
Behavioral Assessment: At the predicted time of peak drug effect (which should be determined in preliminary studies), perform behavioral testing to assess the anti-allodynic or anti-hyperalgesic effects of this compound.
-
Data Analysis: Collect and analyze the data to determine the dose-response relationship and calculate the ED50 value. Statistical analysis, such as ANOVA followed by post-hoc tests, is typically used to compare treatment groups.[1]
Conclusion
This compound represents a promising therapeutic candidate due to its unique mechanism of action as a CB1 receptor PAM. The provided protocols for intraperitoneal formulation and administration, along with the summarized quantitative data and workflow illustrations, offer a comprehensive guide for researchers investigating the in vivo effects of this compound. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results in preclinical studies.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common experimental issues with GAT211.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges with GAT211, a positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, experimental compound that acts as a positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor.[1][2] Unlike direct agonists that activate the receptor by binding to the primary (orthosteric) site, this compound binds to a different (allosteric) site on the CB1 receptor.[3][4] This binding enhances the receptor's response to endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][3] It's important to note that this compound is a racemic mixture, containing the (R)-enantiomer (GAT228), which acts as a partial allosteric agonist, and the (S)-enantiomer (GAT229), which is a pure PAM.[3][4][5]
Q2: What are the potential therapeutic applications of this compound?
A2: Preclinical studies suggest this compound has potential in treating various conditions by modulating the endocannabinoid system without the psychoactive side effects associated with direct CB1 agonists.[1][6][7] Research has shown its efficacy in models of neuropathic and inflammatory pain.[1][6][7] Additionally, it has been investigated for its potential antipsychotic properties and in models of neurodegenerative diseases.[8][9][10]
Q3: Is this compound commercially available?
A3: this compound is a research compound and is not approved for clinical use. It has been synthesized for research purposes and may be available through specialized chemical suppliers or via collaboration with academic labs that have synthesized it.[1]
Troubleshooting Guide
In Vitro Experiments
Q4: I am observing high variability in my in vitro assay results with this compound. What could be the cause?
A4: High variability in in vitro assays with this compound can stem from several factors:
-
Racemic Nature: this compound is a racemic mixture of GAT228 (allosteric agonist) and GAT229 (PAM).[3][4][5] The ratio of these enantiomers can influence results. For consistent results, consider using the individual enantiomers if available.
-
Solubility: this compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in aqueous buffers.[11] Precipitates can lead to inconsistent concentrations. See the solubility and vehicle preparation table below for guidance.
-
Cell Line Specificity: The expression levels of CB1 receptors and downstream signaling components can vary between cell lines, affecting the observed efficacy of this compound.[2]
-
Assay-Specific Variability: The activity of this compound and its enantiomers can differ depending on the specific assay being used (e.g., cAMP inhibition vs. β-arrestin recruitment).[12]
Q5: My this compound solution appears cloudy or has precipitates after dilution in my cell culture media. How can I resolve this?
A5: This is likely due to the poor aqueous solubility of this compound. To address this:
-
Optimize Vehicle: Use a vehicle with co-solvents. A common vehicle for in vivo studies that can be adapted for in vitro use (with appropriate final solvent concentration considerations) is a mixture of DMSO, Emulphor (or Kolliphor), and saline.[1][4] For cell culture, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolving any small precipitates.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a concentrated stock in 100% DMSO.
In Vivo Experiments
Q6: I am not observing the expected analgesic effects of this compound in my animal model of pain.
A6: Several factors could contribute to a lack of efficacy in vivo:
-
Dose Selection: Ensure you are using an appropriate dose. Efficacious doses in rodent models of pain typically range from 10 to 30 mg/kg administered intraperitoneally (i.p.).[1][7]
-
Route of Administration: The route of administration can significantly impact bioavailability. Intraperitoneal injection is commonly used in published studies.[1]
-
Animal Strain and Sex: The endocannabinoid system can differ between animal strains and sexes.[13] One study reported sex-dependent effects of this compound on anxiety-like behaviors.[13]
-
Pathological State: The effects of this compound as a PAM may be more pronounced in a pathological state where endogenous cannabinoid tone is elevated.[1]
-
Vehicle Preparation: Improper preparation of the dosing solution can lead to inaccurate dosing. Ensure this compound is fully dissolved. A common vehicle is 20% DMSO with 80% of a 1:1:8 mixture of ethanol:emulphor:saline.[1]
Q7: My animals are showing unexpected behavioral side effects. Is this common with this compound?
A7: this compound is reported to have a favorable side effect profile compared to direct CB1 agonists, lacking typical cannabimimetic effects like catalepsy, motor impairment, and hypothermia at therapeutic doses.[1][6] However, at higher doses or in certain sensitive models, unexpected effects could occur. It is also important to consider that this compound can have sex-dependent effects on behavior.[13] If unexpected side effects are observed, consider reducing the dose or ensuring the vehicle control group is behaving as expected.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | This compound EC₅₀ | Reference |
| cAMP Inhibition | CHO | EC₅₀ | 260 nM | [2] |
| β-arrestin2 Recruitment | CHO-K1 | EC₅₀ | 650 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Route | Effective Dose Range (mg/kg) | Outcome | Reference |
| CFA-induced Inflammatory Pain | Mouse | i.p. | 1 - 30 | Suppression of mechanical allodynia | [1] |
| Paclitaxel-induced Neuropathic Pain | Mouse | i.p. | 10 - 30 | Suppression of mechanical and cold allodynia | [1] |
Table 3: Recommended Vehicle Formulations for this compound
| Application | Vehicle Composition | Final Concentration | Reference |
| In Vitro | 100% DMSO (stock), diluted in media | <0.1% DMSO | General Practice |
| In Vivo (i.p.) | 20% DMSO, 80% (1:1:8 Ethanol:Emulphor:Saline) | 5 mL/kg | [1] |
| In Vivo (i.p.) | Saline, Ethanol, Kolliphor (3:1:1) | 5.5 mL/kg | [4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Mechanical Allodynia (von Frey Test)
-
Acclimation: Acclimate mice to the testing apparatus (e.g., a wire mesh platform) for at least 30 minutes before testing.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold by applying calibrated von Frey filaments to the plantar surface of the hind paw.
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
-
Post-Dosing Measurements: Measure paw withdrawal thresholds at various time points after injection (e.g., 30, 60, 90, 120 minutes) to determine the time course of the drug's effect.[1]
-
Data Analysis: The paw withdrawal threshold is expressed in grams. An increase in the threshold indicates an anti-allodynic effect.
Protocol 2: In Vitro cAMP Inhibition Assay
-
Cell Culture: Culture CHO cells stably expressing the human CB1 receptor in appropriate media.
-
Cell Plating: Plate the cells in a 96-well plate and incubate until they reach the desired confluency.
-
Forskolin (B1673556) Stimulation: Treat the cells with forskolin to stimulate cAMP production.
-
This compound Treatment: Concurrently treat the cells with varying concentrations of this compound.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each this compound concentration and determine the EC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound as a CB1 receptor positive allosteric modulator.
Caption: A logical troubleshooting workflow for common experimental issues with this compound.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches and current challenges with targeting the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to Targeting the Endocannabinoid System in Drug Design | MDPI [mdpi.com]
- 8. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. realmofcaring.org [realmofcaring.org]
- 12. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
GAT211 poor solubility in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of GAT211, with a specific focus on addressing its poor solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel compound that acts as a positive allosteric modulator (PAM) and an agonist of the Cannabinoid Receptor 1 (CB1).[1][2] It is a racemic mixture of two enantiomers: GAT228 (the R-(+)-enantiomer), which acts as a partial allosteric agonist, and GAT229 (the S-(-)-enantiomer), which is a potent PAM.[3][4] As a PAM, this compound enhances the binding and signaling of endogenous cannabinoids (like 2-AG and anandamide) or other orthosteric agonists at the CB1 receptor.[3][5] Its agonist activity means it can also directly activate the receptor.[4][6] This dual action modulates downstream signaling pathways, such as inhibiting adenylyl cyclase to decrease cAMP levels and promoting β-arrestin recruitment.[1][2][6]
Q2: What are the main challenges when working with this compound? A2: The primary challenge is its poor solubility in aqueous buffers.[1][6] this compound is a crystalline solid and is characterized as sparingly soluble in aqueous solutions.[1] This hydrophobicity can lead to the compound precipitating out of solution, which significantly reduces the effective concentration available for experiments and can lead to inconsistent results.[7][8]
Q3: In which solvents is this compound soluble? A3: this compound is soluble in several organic solvents.[1] Stock solutions are typically prepared in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethanol.[1] Its solubility is significantly higher in these organic solvents than in aqueous buffers.[1][2] For in vivo studies, formulations have been prepared using co-solvent systems such as 10% DMSO with 90% corn oil or a mixture of ethanol, Kolliphor, and saline.[9][10]
Q4: Can I store this compound in an aqueous solution? A4: It is not recommended to store this compound in an aqueous solution for more than one day.[1] The compound's stability in aqueous media is limited, and delayed precipitation can occur.[1][7] For best results, prepare fresh aqueous dilutions from your organic stock solution immediately before each experiment.[9] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for about one month or at -80°C for up to six months.[9]
Solubility Data
The solubility of this compound in various solvents is summarized below. This data highlights the significant difference between its solubility in organic solvents and aqueous systems.
| Solvent/Vehicle | Concentration | Source |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [1][2] |
| Ethanol | ~5 mg/mL | [1][2] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | [9] |
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
Issue 1: My this compound precipitates immediately upon dilution into an aqueous buffer.
-
Question: Why is my compound crashing out of solution?
-
Answer: This is a common issue for hydrophobic compounds like this compound. When a concentrated stock in an organic solvent (like DMSO) is added too quickly to an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate.
-
-
Solution Workflow:
-
Ensure Complete Dissolution in Stock: Make sure your this compound is fully dissolved in the initial organic solvent. Gentle warming (to 37°C) or brief sonication can help.[7]
-
Pre-warm Your Buffer: Pre-warming the aqueous buffer to your experimental temperature (e.g., 37°C) can prevent precipitation caused by temperature shifts.[7]
-
Use an Intermediate Dilution Step: Avoid adding the highly concentrated stock directly into the final buffer volume. Perform a serial dilution. For example, dilute the stock 1:10 in the organic solvent first before adding it to the aqueous buffer.[7]
-
Add Stock Slowly with Mixing: Add the stock solution drop-wise to the vortex of the gently stirring aqueous buffer.[7] This gradual introduction helps maintain solubility.
-
Logical Diagram: Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Issue 2: My this compound solution is initially clear but becomes cloudy over time in the incubator.
-
Question: Why does my compound precipitate after a delay?
-
Answer: Delayed precipitation can be caused by several factors. Slight temperature fluctuations or changes in the medium's pH due to cellular metabolism can decrease solubility over time. Additionally, this compound may interact with components in the cell culture medium, like proteins in Fetal Bovine Serum (FBS), forming less soluble complexes.
-
-
Solutions:
-
Prepare Fresh: Prepare the this compound-containing medium immediately before adding it to your cells.[9]
-
Limit Storage: Do not store aqueous dilutions for more than one day.[1]
-
Replenish Media: For experiments lasting longer than a few hours, consider replacing the medium with a freshly prepared this compound solution at regular intervals.[7]
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Aqueous Assays (e.g., Cell Culture)
This protocol is adapted from manufacturer recommendations to achieve a working concentration in an aqueous buffer like PBS or cell culture media.[1]
-
Prepare a Concentrated Stock: Dissolve the crystalline this compound in pure DMF to make a stock solution (e.g., 25 mg/mL).[1] Ensure the solid is completely dissolved. Purging the solvent with an inert gas is recommended.[1]
-
Dilution: This must be done carefully to avoid precipitation.
-
First, dilute the DMF stock solution with the aqueous buffer of your choice (e.g., PBS, pH 7.2).
-
A recommended ratio is 1 part DMF stock to 3 parts aqueous buffer.[1] For example, to prepare 400 µL of solution, add 100 µL of the DMF stock to 300 µL of PBS.
-
Add the stock solution slowly to the buffer while vortexing to ensure proper mixing.
-
-
Final Concentration: This method yields a this compound solubility of approximately 0.25 mg/mL.[1] Further dilutions into your final assay medium should be made from this intermediate solution.
-
Use Immediately: Use the freshly prepared aqueous solution on the same day. Do not store.[1]
Workflow for In Vitro Solution Preparation
Caption: Recommended workflow for preparing this compound for in vitro use.
Protocol 2: Preparation of this compound for In Vivo Administration
For animal studies, this compound has been successfully administered using co-solvent formulations to maintain solubility and bioavailability.
-
Method A: Ethanol, Kolliphor, and Saline Formulation [10]
-
Dissolve this compound in ethanol.
-
Add Kolliphor (a non-ionic solubilizer and emulsifier).
-
Add saline to reach the final volume.
-
A commonly used ratio is 1:1:18 (ethanol:Kolliphor:saline).[10] The final solution is administered typically via intraperitoneal (i.p.) injection.
-
-
Method B: DMSO and Corn Oil Formulation [9]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For the final formulation, add 100 µL of the clear DMSO stock solution to 900 µL of corn oil to create a 10% DMSO in corn oil vehicle.
-
Mix thoroughly until a clear solution is achieved. This formulation is suitable for i.p. administration and can achieve a concentration of at least 2.5 mg/mL.[9]
-
This compound Signaling Pathway
This compound modulates the CB1 receptor, which is a G-protein coupled receptor (GPCR). Its activation primarily involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[6] this compound also promotes the recruitment of β-arrestin, another key signaling pathway for GPCRs.[2][6]
CB1 Receptor Signaling Modulated by this compound
Caption: this compound enhances CB1 receptor signaling via Gαi/o and β-arrestin pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CB1 modulator | CAS# 102704-40-5 | InvivoChem [invivochem.com]
- 10. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GAT211 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GAT211 in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) and an allosteric agonist of the Cannabinoid 1 Receptor (CB1R).[1][2][3] It is a racemic mixture composed of two enantiomers: the S-(-)-enantiomer (GAT229), which acts as a PAM, and the R-(+)-enantiomer (GAT228), which functions as an allosteric agonist.[1][2][4] As a PAM, this compound can enhance the binding and signaling of orthosteric CB1R ligands, such as the endogenous cannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] As an agonist, it can directly activate CB1R signaling pathways in the absence of an orthosteric ligand.[1][4]
2. What are the common applications of this compound in cell-based assays?
This compound is frequently used in cell-based assays to investigate the modulation of the endocannabinoid system and its therapeutic potential in various conditions, including:
Common in vitro assays involving this compound include cAMP inhibition assays, β-arrestin recruitment assays, and cell viability studies.[3][7]
3. What is a good starting concentration for this compound in a new cell-based assay?
A sensible starting point for a new assay is to perform a dose-response experiment. Based on published data, a broad concentration range from 10 nM to 100 µM can be a good starting point for many cell lines. For specific assays, literature values can provide a more targeted range. For instance, in a tumor cell viability assay, 20 μM of this compound was used, while for electrophysiological studies, a concentration of 1 μM was effective.[5][9]
4. How should I prepare and dissolve this compound for my experiments?
This compound has poor solubility in aqueous solutions.[1] It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[3][10] For in vivo studies, a vehicle of ethanol, kolliphor, and saline (1:1:6) has been used.[10] When preparing working solutions, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: I am observing unexpected cytotoxicity in my cell-based assay.
High concentrations of this compound or the solvent used to dissolve it may induce cytotoxicity.
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion assay) with a range of this compound concentrations to determine its cytotoxic profile in your specific cell line.
-
Solvent Control: Ensure you have a vehicle control group in your experiments to assess the cytotoxicity of the solvent (e.g., DMSO) at the final concentration used.
-
Reduce Incubation Time: If possible, reduce the incubation time of your cells with this compound.
-
Lower Concentration: If cytotoxicity is observed at your desired effective concentration, consider if a lower, non-toxic concentration can still elicit the desired biological response.
Issue 2: this compound is precipitating in my cell culture medium.
This compound has limited aqueous solubility, which can lead to precipitation, especially at higher concentrations.[1]
Troubleshooting Steps:
-
Check Stock Solution: Ensure your this compound stock solution is fully dissolved before diluting it into the cell culture medium.
-
Serial Dilutions: Prepare working concentrations by performing serial dilutions of the stock solution in your cell culture medium.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Use a Carrier Protein: For certain applications, a carrier protein like bovine serum albumin (BSA) in the medium may help to maintain the solubility of hydrophobic compounds.[11]
Issue 3: I am not observing the expected biological effect.
Several factors could contribute to a lack of response in your assay.
Troubleshooting Steps:
-
Confirm CB1R Expression: Verify that your cell line expresses functional CB1 receptors at a sufficient level. This can be done using techniques like qPCR, western blotting, or flow cytometry.
-
Optimize Concentration: Perform a dose-response curve to ensure you are using an optimal concentration of this compound. The EC50 of this compound for cAMP inhibition and β-arrestin2 recruitment are reported to be 260 nM and 650 nM, respectively.[10]
-
Consider Dual Agonist/PAM Activity: Remember that this compound has both agonist and PAM activities.[1][4] The observed effect may depend on the presence of endogenous or exogenous orthosteric ligands. Consider co-treatment with a known CB1R agonist or antagonist to dissect these effects.
-
Check Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded.
Quantitative Data Summary
Table 1: Reported Concentrations of this compound in Cell-Based Assays
| Assay Type | Cell Line | Concentration | Reference |
| Tumor Cell Viability | HeyA8 | 20 µM | [5] |
| Electrophysiology (eIPSC) | vlPAG neurons | 1 µM | [9] |
| cAMP Inhibition | HEK293A | EC50: 260 nM | [10] |
| β-arrestin2 Recruitment | HEK293A | EC50: 650 nM | [10] |
| ERK Phosphorylation | Neuro2a | Not specified | [8] |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[12]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[13]
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: cAMP Inhibition Assay
This protocol measures the Gαi/o-protein mediated signaling of CB1R.[14]
Materials:
-
HEK293 cells stably expressing CB1R
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Plate the CB1R-expressing HEK293 cells in a suitable assay plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP detection kit.
-
Generate a dose-response curve and calculate the EC50 value for this compound-induced cAMP inhibition.
Visualizations
Caption: CB1R signaling pathway modulated by this compound.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CB1 modulator | CAS# 102704-40-5 | InvivoChem [invivochem.com]
- 11. Providing Stability In Vivo, In Vitro, and In Culture | The Scientist [the-scientist.com]
- 12. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
GAT211 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing GAT211, a racemic positive allosteric modulator (ago-PAM) of the Cannabinoid 1 Receptor (CB1R). While this compound has demonstrated therapeutic potential in various preclinical models, a thorough understanding of its potential off-target effects is crucial for accurate experimental design and interpretation of results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address potential off-target liabilities.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target interaction of this compound?
A1: Preclinical studies have shown that this compound can limit dopamine (B1211576) D2 receptor-mediated extracellular signal-regulated kinase (ERK) phosphorylation in Neuro2a cells.[1] This suggests a potential interaction with the dopaminergic system, which should be considered when designing and interpreting experiments, particularly in neurological and psychiatric research.
Q2: Has a comprehensive off-target screening panel been conducted for this compound?
A2: To date, a comprehensive, publicly available off-target screening panel for this compound (e.g., Eurofins SafetyScreen44™ or similar) has not been reported in the scientific literature. Therefore, researchers should exercise caution and consider conducting their own off-target profiling, especially when using this compound in new biological systems or therapeutic areas.
Q3: What are the typical off-target liabilities that should be assessed for a compound like this compound?
A3: For any novel compound, particularly one targeting a G-protein coupled receptor (GPCR), it is crucial to assess for potential interactions with:
-
Other GPCRs: To determine selectivity and identify potential for cross-reactivity.
-
Ion Channels: Especially the hERG potassium channel, to assess the risk of cardiac arrhythmias.
-
Cytochrome P450 (CYP) Enzymes: To evaluate the potential for drug-drug interactions and altered metabolism.
-
Kinases and other enzymes: To identify any unintended modulation of key signaling pathways.
Q4: Does this compound exhibit the typical side effects of orthosteric CB1R agonists?
A4: Studies have indicated that this compound does not produce the classic cannabimimetic side effects, such as catalepsy, hypothermia, and motor ataxia, that are commonly associated with direct-acting CB1R agonists.[2][3] This suggests a favorable on-target safety profile.
Troubleshooting Guides
Unexpected Phenotypic Observations
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unanticipated changes in locomotor activity or stereotyped behaviors. | Interaction with dopamine D2 receptors or other CNS receptors. | 1. Perform a dose-response study to characterize the behavioral effects. 2. Co-administer this compound with selective antagonists for suspected off-target receptors (e.g., a D2 antagonist like haloperidol). 3. Conduct in vitro functional assays to quantify this compound's activity at the suspected off-target receptor. |
| Cardiovascular effects (e.g., changes in heart rate or blood pressure) in vivo. | Inhibition of the hERG channel or interaction with other cardiovascular receptors. | 1. Monitor cardiovascular parameters closely during in vivo experiments. 2. Perform an in vitro hERG patch-clamp assay to assess for direct channel inhibition. 3. Screen this compound against a panel of cardiovascular receptors and ion channels. |
| Variable or unexpected compound exposure in vivo. | Inhibition or induction of Cytochrome P450 (CYP) enzymes, leading to altered metabolism. | 1. Conduct an in vitro CYP450 inhibition assay to determine IC50 values for major isoforms. 2. If significant inhibition is observed, consider potential drug-drug interactions with co-administered compounds. 3. Analyze this compound metabolites to understand its metabolic pathway. |
Inconsistent In Vitro Assay Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background or poor signal-to-noise in functional assays. | Constitutive activity of the expressed receptor or non-specific binding of this compound. | 1. Optimize receptor expression levels to minimize constitutive activity. 2. Include appropriate controls, such as untransfected cells or cells expressing an unrelated receptor. 3. Vary assay buffer components (e.g., BSA concentration) to reduce non-specific binding. |
| Difficulty in distinguishing agonist versus PAM effects. | This compound is a racemic mixture with both agonist (GAT228) and PAM (GAT229) activities. | 1. Perform experiments with the resolved enantiomers (GAT228 and GAT229) if available. 2. In functional assays, test this compound alone (to assess agonist activity) and in the presence of a sub-maximal concentration of an orthosteric agonist (to assess PAM activity). |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the potential off-target effects of this compound.
Off-Target Binding Profile: Radioligand Binding Assay (Representative Protocol)
This protocol describes a general method to assess the binding of this compound to a panel of off-target receptors. This should be adapted based on the specific receptor and radioligand used.
Objective: To determine the binding affinity (Ki) of this compound for a panel of non-CB1 receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor of interest.
-
Non-labeled competing ligand (for non-specific binding determination).
-
This compound stock solution.
-
Assay buffer (receptor-specific).
-
96-well plates.
-
Scintillation fluid and counter.
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either this compound, vehicle, or the non-labeled competing ligand (at a high concentration to determine non-specific binding).
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at an appropriate temperature and duration to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Functional Off-Target Assessment: β-Arrestin Recruitment Assay (Representative Protocol)
This protocol outlines a method to assess the functional activity of this compound (agonist or antagonist) at a specific GPCR using a β-arrestin recruitment assay.
Objective: To determine if this compound induces or inhibits β-arrestin recruitment to a specific off-target GPCR.
Materials:
-
Cells co-expressing the GPCR of interest and a β-arrestin-based reporter system (e.g., PathHunter®).
-
This compound stock solution.
-
Known agonist for the GPCR of interest.
-
Assay buffer.
-
Detection reagents for the reporter system.
-
96- or 384-well white, clear-bottom plates.
-
Luminometer.
Methodology:
-
Seed the cells in the assay plate and incubate overnight.
-
Agonist Mode: Add serial dilutions of this compound to the cells and incubate for the recommended time.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound, then add a known agonist at its EC80 concentration.
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
Plot the data as a dose-response curve to determine the EC50 (agonist mode) or IC50 (antagonist mode) of this compound.
Cardiovascular Safety: hERG Patch-Clamp Assay (Representative Protocol)
This protocol provides a method to assess the inhibitory effect of this compound on the hERG potassium channel, a critical component of cardiovascular safety assessment.
Objective: To determine the IC50 of this compound for inhibition of the hERG channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Internal and external patch-clamp solutions.
-
This compound stock solution.
-
Patch-clamp rig (manual or automated).
-
Positive control hERG inhibitor (e.g., Cisapride).
Methodology:
-
Establish a whole-cell patch-clamp recording from a hERG-expressing cell.
-
Apply a voltage protocol to elicit hERG tail currents. The FDA-recommended protocol involves a depolarizing step to +40 mV followed by a ramp down to -80 mV.[4]
-
Record baseline hERG currents in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of this compound and record the steady-state current at each concentration.
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Metabolic Stability: Cytochrome P450 Inhibition Assay (Representative Protocol)
This protocol describes a method to evaluate the potential of this compound to inhibit major CYP450 enzymes.
Objective: To determine the IC50 of this compound for the inhibition of major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Materials:
-
Human liver microsomes.
-
Specific probe substrates for each CYP isoform.
-
This compound stock solution.
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer).
-
LC-MS/MS system for metabolite quantification.
Methodology:
-
Prepare a cocktail of probe substrates for the different CYP isoforms.
-
In a 96-well plate, pre-incubate human liver microsomes with serial dilutions of this compound or a known inhibitor (positive control) at 37°C.
-
Initiate the reaction by adding the substrate cocktail and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value for each CYP isoform.
Data Summary
While comprehensive off-target screening data for this compound is not publicly available, the following table summarizes the known on-target and one identified off-target interaction. Researchers are encouraged to generate their own data for a more complete profile.
| Target | Assay Type | Reported Activity of this compound | Reference |
| Cannabinoid 1 Receptor (CB1R) | β-arrestin2 Recruitment | ago-PAM | [5] |
| Cannabinoid 1 Receptor (CB1R) | cAMP Inhibition | ago-PAM | [5] |
| Dopamine D2 Receptor Signaling | ERK Phosphorylation | Limits quinpirole-induced phosphorylation | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to assessing this compound's potential off-target effects.
On-target vs. potential off-target signaling of this compound.
Workflow for investigating potential off-target effects.
Troubleshooting logic for unexpected this compound results.
References
- 1. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Characterization of dopamine D2 receptor coupling to G proteins in postmortem brain of subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Assay-specific variability of GAT211 enantiomer activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the assay-specific variability of GAT211 enantiomer activity. This compound is a racemic mixture containing the R-(+)-enantiomer, GAT228, and the S-(-)-enantiomer, GAT229, which exhibit distinct pharmacological profiles at the cannabinoid type 1 receptor (CB1R).[1][2][3][4] This resource aims to clarify the nuanced behavior of these compounds across different experimental platforms.
Frequently Asked Questions (FAQs)
Q1: What are this compound, GAT228, and GAT229?
A1: this compound is a novel allosteric modulator of the CB1R.[1][2][4] It is a racemic mixture, meaning it is composed of two enantiomers (mirror-image isomers) in equal amounts:
-
GAT228: The R-(+)-enantiomer, which primarily acts as a CB1R allosteric agonist. This means it can activate the receptor on its own, without the presence of an orthosteric agonist.[1][3][4]
-
GAT229: The S-(-)-enantiomer, which is predominantly a CB1R positive allosteric modulator (PAM).[1][3][4] A PAM enhances the effect of an orthosteric agonist (like the endogenous cannabinoid 2-AG) but has little to no intrinsic activity on its own.[1][3]
Q2: Why do I observe different activities for GAT229 in different assays? Sometimes it appears to be a pure PAM, and other times it shows some agonist activity.
A2: This is a key example of assay-specific variability. While GAT229's primary role is as a PAM, it has been reported to exhibit some degree of allosteric agonism in certain experimental systems.[5] The level of intrinsic activity observed can depend on factors such as the cell line used, the expression level of the CB1R, and the specific signaling pathway being measured. For instance, in some functional assays like cAMP inhibition, GAT229 might show slight agonist activity, whereas in others, like β-arrestin recruitment assays, it may behave as a pure PAM.[5]
Q3: In my GTPγS binding assay, GAT228 is a potent agonist. Will I see the same potency in a whole-animal study?
A3: Not necessarily. While in vitro assays like GTPγS binding are excellent for determining direct receptor activation, in vivo efficacy is influenced by many other factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion), target engagement in different tissues, and the physiological context of the animal model.[6] Therefore, the potency observed in an isolated membrane preparation may not directly translate to the whole-animal response.
Q4: What is the difference between a PAM and an allosteric agonist?
A4:
-
An allosteric agonist binds to a site on the receptor that is different from the primary (orthosteric) binding site and can activate the receptor to produce a cellular response, even in the absence of the endogenous ligand.[3]
-
A Positive Allosteric Modulator (PAM) also binds to an allosteric site but does not activate the receptor on its own. Instead, it enhances the affinity and/or efficacy of an orthosteric agonist.[1]
Troubleshooting Guide
Issue 1: Inconsistent EC50 values for GAT228 in cAMP vs. β-arrestin assays.
-
Possible Cause: This phenomenon, known as "functional selectivity" or "biased signaling," is common for GPCR ligands.[7] GAT228 may preferentially activate one signaling pathway over another. The Gαi/o-mediated pathway leading to cAMP inhibition and the G-protein-independent β-arrestin recruitment pathway can be differentially engaged by the same compound.[5]
-
Troubleshooting Steps:
-
Confirm Pathway Specificity: Ensure your assay conditions are optimized to isolate the specific signaling pathway of interest.
-
Data Normalization: Normalize your data to a standard CB1R agonist (e.g., CP55,940) in each assay to allow for a more direct comparison of relative efficacies.
-
Consider Ligand Bias: Acknowledge in your interpretation that GAT228 may be a biased agonist and that the observed potency is pathway-dependent.
-
Issue 2: High background signal in my [³H]CP55,940 radioligand binding assay when using GAT229.
-
Possible Cause: GAT229, as a PAM, enhances the binding of the orthosteric agonist [³H]CP55,940.[1][2][4] This can lead to an apparent increase in total binding that might be misinterpreted as high non-specific binding if not properly controlled.
-
Troubleshooting Steps:
-
Define Non-Specific Binding Correctly: Use a high concentration of a known CB1R orthosteric antagonist (e.g., SR141716A) or a saturating concentration of unlabeled CP55,940 to define non-specific binding.
-
Assay in the Absence and Presence of Orthosteric Ligand: To characterize the PAM effect, perform binding experiments with GAT229 in both the absence and presence of a fixed concentration of [³H]CP55,940.
-
Issue 3: My in vivo results with this compound are variable between animals.
-
Possible Cause: this compound is a racemic mixture. The in vivo effects are a composite of the agonist activity of GAT228 and the PAM activity of GAT229. The balance of these effects can be influenced by the endogenous cannabinoid tone in individual animals, which can vary.[6]
-
Troubleshooting Steps:
-
Use Resolved Enantiomers: Whenever possible, use the individual enantiomers (GAT228 and GAT229) to dissect the specific pharmacological effects.
-
Control for Endocannabinoid Tone: Consider experimental designs that account for or modulate endogenous cannabinoid levels to better understand the contribution of the PAM component (GAT229).
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
-
Quantitative Data Summary
| Compound | Assay Type | Parameter | Value | Cell Line/System |
| GAT228 (R-enantiomer) | cAMP Inhibition | EC50 | ~28 nM | hCB1R CHO-K1 |
| β-arrestin2 Recruitment | EC50 | >10 µM | hCB1R CHO-K1 | |
| [³⁵S]GTPγS Binding | EC50 | ~8.0 nM | hCB1R CHO-K1 | |
| GAT229 (S-enantiomer) | cAMP Inhibition (as PAM with 100 nM CP55,940) | EC50 | ~100-300 nM | hCB1R CHO-K1 |
| β-arrestin2 Recruitment (as PAM with 100 nM CP55,940) | EC50 | ~300-1000 nM | hCB1R CHO-K1 | |
| [³⁵S]GTPγS Binding (as agonist) | - | Minimal activity | hCB1R CHO-K1 | |
| [³H]CP55,940 Binding | - | Enhances binding | hCB1R expressing cells |
Note: The values presented are approximate and may vary depending on the specific experimental conditions. Data is compiled from multiple sources.[5]
Experimental Protocols
Radioligand Binding Assay (Competitive)
-
Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing human CB1R.[8]
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]CP55,940 (a radiolabeled CB1R agonist) and varying concentrations of the test compound (this compound, GAT228, or GAT229).
-
Equilibrium: Incubate for 60-90 minutes at 30°C to reach binding equilibrium.
-
Termination: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[8]
[³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Use cell membranes from a stable cell line expressing CB1R.
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT, pH 7.4. Add GDP to a final concentration of 10-30 µM.
-
Incubation: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and the test compound.
-
Reaction: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold buffer.
-
Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analysis: Determine the EC50 and Emax values for agonist activity.
cAMP Accumulation Assay
-
Cell Culture: Plate CHO or HEK293 cells expressing CB1R in a 96-well plate and grow to near confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treatment: Add the test compound (this compound, GAT228, or GAT229) to the cells. To stimulate cAMP production, add a fixed concentration of forskolin.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or BRET-based).[9][10]
-
Data Analysis: Calculate the inhibition of forskolin-stimulated cAMP accumulation to determine the EC50 of the agonist.
β-Arrestin2 Recruitment Assay
-
Cell Line: Use a specialized cell line that co-expresses CB1R fused to a fragment of a reporter enzyme and β-arrestin2 fused to the complementary fragment (e.g., PathHunter® β-arrestin assay).[11][12][13][14][15]
-
Cell Plating: Seed the cells in a 384-well plate.
-
Compound Addition: Add the test compound to the cells.
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin2 recruitment. Determine the EC50 and Emax values.
Visualizations
Caption: Simplified signaling pathways of the CB1 receptor upon activation.
Caption: General experimental workflow for characterizing this compound enantiomers.
Caption: A logical flowchart for troubleshooting inconsistent this compound data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT211 Technical Support Center: Interpreting Bell-Shaped Dose-Response Curves
Welcome to the technical support center for researchers utilizing GAT211, a novel Cannabinoid 1 Receptor (CB1R) positive allosteric modulator (PAM) and allosteric agonist. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable experimental results, with a specific focus on understanding and interpreting bell-shaped dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cannabinoid 1 receptor (CB1R) positive allosteric modulator (PAM) and also exhibits allosteric agonist activity.[1][2] It is a racemic mixture composed of two enantiomers: GAT228 (the R-(+)-enantiomer), which acts as a partial allosteric agonist, and GAT229 (the S-(-)-enantiomer), which is a potent PAM with no intrinsic agonist activity. As a PAM, this compound can enhance the binding and/or signaling of endogenous cannabinoids.[3] Its allosteric agonist activity means it can also directly activate the CB1R in the absence of an orthosteric agonist.
Q2: What is a bell-shaped dose-response curve and why is it relevant for this compound?
A2: A bell-shaped dose-response curve, also known as a biphasic or non-monotonic response, is a phenomenon where the biological effect of a substance increases with concentration up to a certain point, after which the effect diminishes at higher concentrations. While not definitively documented for this compound in all assays, such curves are plausible for ago-PAMs due to complex biological mechanisms. For instance, the orthosteric CB1R agonist WIN55212-2 has been observed to produce a bell-shaped curve for ERK activation.[4] Given this compound's ago-PAM nature, understanding the potential for and interpretation of such a curve is crucial for accurate data analysis.
Q3: What are the potential pharmacological reasons for a bell-shaped dose-response curve with an ago-PAM like this compound?
A3: Several pharmacological mechanisms could contribute to a biphasic response with this compound:
-
Receptor Desensitization and Downregulation: At high concentrations, the continuous and strong activation of CB1R by this compound's allosteric agonist activity could trigger cellular mechanisms to reduce receptor signaling. This includes receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestins, leading to receptor internalization and reduced surface receptor availability.
-
Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets, leading to effects that counteract its primary action on CB1R.
-
Complex Signaling Crosstalk: CB1R activation initiates multiple downstream signaling pathways. At high concentrations of this compound, the balance between these pathways might shift, leading to inhibitory feedback loops or the activation of opposing signals.
-
Orthosteric Site Interaction at High Concentrations: It has been suggested that at high concentrations (>100 nM), a structurally similar CB1R PAM, ZCZ011, may begin to compete with orthosteric ligands, implying a potential interaction with the orthosteric binding site.[3] If this compound exhibits similar behavior, this could lead to a complex dose-response relationship.
Q4: How can I distinguish a true bell-shaped dose-response from experimental artifacts?
A4: A key indicator of a true bell-shaped curve is its reproducibility across multiple experiments. To differentiate it from artifacts, consider the following:
-
Extend the Dose Range: Ensure your dose-response curve covers a wide range of concentrations, from sub-nanomolar to micromolar, to fully capture the ascending and descending phases.
-
Time-Course Experiments: Perform experiments at different incubation times. An artifact might change over time, whereas a true biological response should follow a consistent kinetic pattern.
-
Solubility and Aggregation Checks: At high concentrations, compounds can precipitate out of solution or form aggregates, leading to a decrease in the effective concentration and a misleading bell-shaped curve. Visually inspect your solutions and consider using dynamic light scattering to check for aggregation.
Troubleshooting Guides
Issue 1: I am observing a bell-shaped dose-response curve in my in vitro assay with this compound. How do I interpret this?
-
Possible Cause 1: Receptor Desensitization.
-
Troubleshooting Step: Measure the levels of phosphorylated GPCRs or β-arrestin recruitment at various this compound concentrations. A significant increase at higher concentrations would support this hypothesis.
-
-
Possible Cause 2: Cell Viability Issues.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assay to ensure that the descending part of the curve is not due to cytotoxicity at high this compound concentrations.
-
-
Possible Cause 3: Compound Instability or Aggregation.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Check for precipitation at high concentrations. If aggregation is suspected, consider using a detergent like Tween-20 in your assay buffer (ensure it doesn't interfere with the assay).
-
-
Possible Cause 4: Assay-Specific Artifacts.
-
Troubleshooting Step: Review the specifics of your assay. For example, in competitive binding assays, high concentrations of a labeled ligand can lead to non-specific binding and a hook effect. Ensure your assay conditions are optimized.
-
Issue 2: My this compound dose-response curve is flat or shows very low potency.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting Step: Verify the integrity and concentration of your this compound stock. If possible, test its activity in a well-established, sensitive assay.
-
-
Possible Cause 2: Low Receptor Expression.
-
Troubleshooting Step: If using a cell line, confirm the expression level of CB1R via methods like Western blot, qPCR, or flow cytometry. Low receptor density may not be sufficient to produce a measurable signal.
-
-
Possible Cause 3: Inappropriate Assay Conditions.
-
Troubleshooting Step: Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure the chosen assay is sensitive enough to detect the expected signaling event. For example, Gαi-coupled receptors like CB1R lead to a decrease in cAMP, so the assay must be able to detect this reduction from a stimulated baseline (e.g., with forskolin).
-
Data Presentation
Table 1: In Vitro Potency of this compound in Different Functional Assays
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | CHO-K1 | EC50 | 260 nM | [1][5] |
| β-Arrestin2 Recruitment | CHO-K1 | EC50 | 650 nM | [1][5] |
| Vas Deferens Contraction | Mouse | EC50 | 11 nM | [1] |
Table 2: In Vivo Dose-Response of this compound in a Neuropathic Pain Model
| Animal Model | Endpoint | This compound Dose (mg/kg, i.p.) | Effect | Reference |
| Paclitaxel-induced neuropathy (mice) | Mechanical Allodynia | 1, 2.5, 5, 10, 20, 30 | Dose-dependent reduction | [6] |
| Paclitaxel-induced neuropathy (mice) | Cold Allodynia | 1, 2.5, 5, 10, 20, 30 | Dose-dependent reduction | [6] |
Experimental Protocols
1. cAMP Inhibition Assay (for Gαi-coupled receptors like CB1R)
-
Principle: This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a second messenger, in response to stimulation of adenylyl cyclase by forskolin (B1673556).
-
Methodology:
-
Cell Culture: Plate CHO-K1 cells stably expressing human CB1R in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the this compound dilutions to the cells, along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP levels against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
2. β-Arrestin Recruitment Assay
-
Principle: This assay measures the recruitment of β-arrestin to the activated CB1R, a key event in receptor desensitization and signaling.
-
Methodology:
-
Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin CHO-K1 hCB1R cell line. These cells co-express the CB1R fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.
-
Cell Plating: Plate the cells in a 384-well assay plate and incubate for 24-48 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol. The complementation of the β-galactosidase fragments upon β-arrestin recruitment leads to the generation of a chemiluminescent signal.
-
Data Analysis: Measure the luminescence and plot it against the log of this compound concentration to determine the EC50 for β-arrestin recruitment.
-
Mandatory Visualization
Caption: Simplified signaling pathway of CB1R activation by this compound.
Caption: General experimental workflow for in vitro functional assays.
Caption: Troubleshooting logic for a bell-shaped dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CB1 modulator | CAS# 102704-40-5 | InvivoChem [invivochem.com]
- 6. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
GAT211 Technical Support Center: Stability and Degradation in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of GAT211 in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a solid at -20°C for long-term stability, where it is reported to be stable for at least four years[1]. For short-term storage, 4°C is acceptable for up to two years. When in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles[2].
Q2: What is the known metabolic stability of this compound?
A2: this compound exhibits moderate metabolic stability. In vitro studies using liver microsomes have shown a half-life (t₁/₂) of approximately 28.4 minutes in human liver microsomes and 8.67 minutes in rat liver microsomes[2][3]. This suggests a relatively rapid metabolism, which should be a consideration in the design of in vivo experiments.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, its core structure contains a 2-phenylindole (B188600) moiety. Indole derivatives are known to be susceptible to photodegradation through UV-induced oxidation. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long experiments or when exposed to direct light sources.
Q4: How does pH affect the stability of this compound?
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency of this compound in in vitro assays.
-
Potential Cause 1: Degradation due to improper storage.
-
Troubleshooting Step: Verify that the compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and protected from light. If the storage conditions have been compromised, use a fresh, properly stored aliquot of this compound.
-
-
Potential Cause 2: Adsorption to plasticware.
-
Troubleshooting Step: this compound is a lipophilic molecule (LogP ~6.23) and may adsorb to certain types of plastic tubes or plates, reducing the effective concentration in your assay. Consider using low-adhesion microplates or glass vials for preparing and storing solutions. Pre-treating pipette tips by aspirating and dispensing the solution a few times before adding to the assay plate can also help.
-
-
Potential Cause 3: Degradation in assay buffer.
-
Troubleshooting Step: If your assay buffer has a high pH or is used for prolonged incubations at 37°C, this compound may be degrading. Prepare fresh solutions of this compound in a suitable solvent like DMSO and add it to the assay buffer immediately before starting the experiment. A pilot stability test in the assay buffer can be performed by incubating this compound in the buffer for the duration of the experiment and then analyzing its concentration by HPLC.
-
Issue 2: Precipitation of this compound in aqueous buffers.
-
Potential Cause: Poor aqueous solubility.
-
Troubleshooting Step: this compound has low aqueous solubility. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous assay buffer is sufficient to maintain solubility, but not high enough to affect the biological system (typically <0.5%). If precipitation is observed, you may need to reduce the final concentration of this compound or use a vehicle containing a solubilizing agent, such as a small percentage of a non-ionic surfactant, if compatible with your assay.
-
Issue 3: Variability in in vivo experimental results.
-
Potential Cause: Inconsistent formulation or degradation of the dosing solution.
-
Troubleshooting Step: The recommended in vivo formulation is a 1:1:6 mixture of ethanol (B145695), Kolliphor (a nonionic solubilizer), and saline[2][4]. It is critical to prepare this formulation consistently. Ensure that the this compound is fully dissolved in the ethanol and Kolliphor before adding the saline. Prepare the dosing solution fresh on the day of the experiment and protect it from light. If the solution must be stored, it should be kept at 4°C for no longer than 24 hours, and its stability should be verified.
-
Data Summary
Table 1: this compound Stability and Physicochemical Properties
| Parameter | Value | Reference(s) |
| Storage (Solid) | -20°C (≥ 4 years) | [1] |
| Storage (Solution) | -80°C (6 months), -20°C (1 month) | [2] |
| Metabolic Half-life (t₁/₂) | Human liver microsomes: 28.4 min | [2][3] |
| Rat liver microsomes: 8.67 min | [2][3] | |
| LogP | ~6.23 | [2] |
| Appearance | White to off-white solid powder | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
-
Materials: this compound powder, Ethanol (200 proof), Kolliphor® EL (Cremophor® EL), Saline (0.9% NaCl, sterile), sterile vials.
-
Procedure:
-
Prepare a stock solution of this compound in ethanol at a concentration that will be 10% of the final dosing solution volume.
-
In a sterile vial, add the required volume of the this compound/ethanol stock solution.
-
Add an equal volume of Kolliphor® EL to the vial (maintaining a 1:1 ratio with ethanol).
-
Vortex the mixture until it is a clear, homogenous solution.
-
Slowly add six volumes of sterile saline to the mixture while vortexing to create the final 1:1:6 formulation.
-
Visually inspect the final solution for any precipitation.
-
Prepare this formulation fresh on the day of dosing and protect it from light.
-
Protocol 3: Stability-Indicating HPLC Method (Hypothetical)
This is a hypothetical method based on common practices for similar compounds and requires validation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
Start with a suitable ratio of A and B to retain this compound (e.g., 60% A, 40% B).
-
Run a linear gradient to a higher concentration of B over 15-20 minutes to elute potential degradation products.
-
Include a column wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (a UV scan of this compound would determine the optimal wavelength, likely around 220-300 nm).
-
Forced Degradation Study for Method Validation:
-
Acid/Base Hydrolysis: Incubate this compound in HCl and NaOH solutions at elevated temperatures.
-
Oxidation: Treat this compound with hydrogen peroxide.
-
Thermal Stress: Heat the solid this compound.
-
Photostability: Expose this compound solution to UV and visible light as per ICH Q1B guidelines.
-
Analyze the stressed samples using the HPLC method to ensure that degradation products are resolved from the parent this compound peak.
-
Visualizations
Caption: this compound acts as a positive allosteric modulator of the CB1 receptor.
Caption: Workflow for assessing this compound stability under forced degradation.
Caption: Troubleshooting logic for suboptimal this compound experimental results.
References
- 1. This compound | CB1 modulator | CAS# 102704-40-5 | InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
GAT211 In Vivo Metabolic Instability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of GAT211 in in vivo experiments. The information is designed to offer practical guidance for identifying and mitigating challenges related to the compound's metabolism, thereby improving experimental outcomes and accelerating research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern?
A1: this compound is a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1), showing therapeutic potential in various preclinical models.[1][2] However, like many indole-based compounds, this compound possesses suboptimal drug-like properties, including metabolic instability, which can lead to rapid clearance from the body, low bioavailability, and variable exposure in in vivo studies.[2][3] This instability can complicate the interpretation of experimental results and hinder its development as a therapeutic agent.
Q2: What are the likely metabolic pathways for this compound in vivo?
A2: While specific metabolic pathways for this compound have not been extensively published, based on its 2-phenylindole (B188600) structure, the primary routes of metabolism are predicted to be mediated by cytochrome P450 (CYP) enzymes in the liver. Key metabolic transformations likely include:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the indole (B1671886) ring or the phenyl substituents.
-
N-dealkylation: Removal of alkyl groups from the nitrogen atom of the indole ring.
-
Oxidation: Further oxidation of hydroxylated metabolites.
-
Glucuronidation: Conjugation of glucuronic acid to hydroxylated metabolites, increasing their water solubility and facilitating excretion.
Q3: What are the signs of this compound metabolic instability in my in vivo experiment?
A3: You may suspect metabolic instability if you observe the following:
-
Low and variable plasma concentrations: After oral or systemic administration, the measured levels of this compound in blood plasma are lower than expected and vary significantly between individual animals.
-
Short half-life: The time it takes for the concentration of this compound in the plasma to reduce by half is very short, indicating rapid clearance.
-
Lack of dose-proportional exposure: Doubling the dose of this compound does not result in a doubling of the plasma concentration.
-
Discrepancy between in vitro potency and in vivo efficacy: The compound is highly active in cell-based assays but shows weak or inconsistent effects in animal models.
Q4: How can I improve the metabolic stability of this compound for my experiments?
A4: Several strategies can be employed to address the metabolic instability of this compound:
-
Chemical Modification: Synthesizing analogs of this compound with modifications at predicted metabolic "hotspots" can block enzymatic degradation. Common strategies include the introduction of fluorine atoms or other electron-withdrawing groups.[4]
-
Formulation Strategies: Using specific drug delivery formulations, such as lipid-based carriers or nanoparticles, can protect this compound from premature metabolism and enhance its absorption and bioavailability.
-
Co-administration with CYP Inhibitors: In preclinical studies, co-administering this compound with known inhibitors of relevant CYP450 enzymes can help to increase its exposure. However, this approach is generally not viable for therapeutic development due to the risk of drug-drug interactions.
Troubleshooting Guides
Issue 1: Unexpectedly Low Plasma Exposure of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid first-pass metabolism | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. | Determine the intrinsic clearance rate of this compound. High clearance suggests extensive first-pass metabolism. |
| Poor oral bioavailability | Compare plasma concentrations after oral (PO) and intravenous (IV) administration. | A significant difference in exposure (low F%) indicates poor absorption or high first-pass metabolism. |
| Chemical instability in formulation | Assess the stability of this compound in the dosing vehicle under experimental conditions (e.g., temperature, pH). | No significant degradation of this compound in the formulation over time. |
| Incorrect dosing or sampling | Review and verify all dosing calculations, administration techniques, and blood sampling protocols. | Consistent and accurate execution of experimental procedures. |
Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Genetic polymorphism in metabolic enzymes | Use a more homogeneous animal strain for your studies. | Reduced variability in plasma exposure between individual animals. |
| Inconsistent food intake | Standardize the feeding schedule of the animals (e.g., fasted or fed state) before and during the experiment. | Minimized food-drug interaction effects on absorption and metabolism. |
| Variable drug formulation | Ensure the drug formulation is homogeneous and stable throughout the study. | Consistent drug delivery and absorption across all animals. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC0-t (ng*h/mL) | Bioavailability (F%) |
| Mouse | IV | 1 | 0.8 ± 0.2 | 250 ± 50 | 300 ± 60 | 100 |
| Mouse | PO | 10 | 1.2 ± 0.4 | 80 ± 30 | 150 ± 50 | 15 |
| Rat | IV | 1 | 1.5 ± 0.5 | 300 ± 70 | 450 ± 90 | 100 |
| Rat | PO | 10 | 2.0 ± 0.7 | 100 ± 40 | 250 ± 80 | 11 |
Data are presented as mean ± SD and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Formulation: this compound is formulated in a vehicle of saline, ethanol, and Kolliphor (3:1:1 ratio).
-
Dosing:
-
Intravenous (IV): Administer a single 1 mg/kg dose via the tail vein.
-
Oral (PO): Administer a single 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, Cmax, AUC) using non-compartmental analysis software.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Materials: Pooled liver microsomes (human or rodent), NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), and this compound.
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein concentration) and this compound (1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Caption: Predicted metabolic pathways of this compound in vivo.
References
GAT211 and Mu-Opioid Receptor Agonist Interactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between GAT211 and mu-opioid receptor (MOR) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the interaction between this compound and mu-opioid receptor (MOR) agonists?
A1: The interaction between this compound, a cannabinoid 1 receptor (CB1R) positive allosteric modulator (PAM), and MOR agonists appears to be context-dependent, with evidence for both functional antagonism and synergy.
-
Functional Antagonism: In the periaqueductal gray (PAG), this compound has been shown to antagonize the anti-nociceptive effects of the MOR agonist DAMGO in morphine-withdrawn rats.[1][2] This antagonism is also observed at the cellular level, where this compound attenuates DAMGO-induced suppression of synaptic inhibition in the ventrolateral PAG (vlPAG).[1][2]
-
Synergistic Interaction: In a mouse model of paclitaxel-induced neuropathic pain, systemic co-administration of this compound and morphine resulted in a synergistic anti-allodynic effect.[3]
Q2: Does this compound directly bind to the mu-opioid receptor?
A2: Currently, there is no public evidence to suggest that this compound binds directly to the mu-opioid receptor. This compound is characterized as a CB1R PAM and does not displace the orthosteric CB1R agonist [³H]CP55,940.[4] The observed functional antagonism with MOR agonists is likely mediated through crosstalk between CB1R and MOR signaling pathways.
Q3: What is the proposed mechanism for the functional antagonism between this compound and MOR agonists?
A3: The precise signaling mechanism is still under investigation. However, evidence suggests that the antagonism occurs at the level of G-protein signaling.[2] Both CB1R and MOR are Gi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The interaction may involve the formation of CB1R-MOR heterodimers, which can alter the signaling output of each receptor.[5] Co-activation of MOR-CB1R heterodimers has been shown to lead to cross-inhibition of neurite outgrowth.
Q4: What are the known effects of this compound on opioid-induced side effects?
A4: Research suggests that this compound may have a favorable profile regarding some common opioid-induced side effects. In a study with morphine, this compound did not alter somatic signs of morphine dependence or morphine reward.[2] This suggests that co-administration of this compound with opioids might enhance analgesia in certain pain states without exacerbating dependence or reward.
Troubleshooting Guides
In Vivo Experiments
Issue 1: Inconsistent or contradictory results (antagonism vs. synergy) in behavioral assays.
| Possible Cause | Troubleshooting Steps |
| Pain Model Specificity | The interaction between this compound and MOR agonists is context-dependent. Antagonism has been observed in the PAG in morphine-withdrawn rats, while synergy has been seen in a neuropathic pain model.[1][2] Ensure your experimental model is appropriate for the interaction you wish to study. |
| Brain Region Specificity | The functional interaction may be localized to specific brain regions like the PAG.[1][2] Systemic administration may produce a net effect that is a composite of interactions in different brain regions. Consider local microinjections to dissect region-specific effects. |
| Drug Administration Protocol | The order and timing of this compound and MOR agonist administration may influence the outcome. In the PAG antagonism study, DAMGO was administered before this compound.[2] Carefully consider and standardize your administration protocol. |
| Animal's Opioid Status | The antagonistic effects in the PAG were observed in morphine-withdrawn rats.[1][2] The opioid history of the animal may be a critical factor. |
In Vitro / Ex Vivo Electrophysiology
Issue 2: No observable effect of this compound on MOR agonist-induced changes in synaptic transmission.
| Possible Cause | Troubleshooting Steps |
| Low CB1R Expression | The effect of this compound is dependent on the presence and activation of CB1R. Ensure the recorded neurons express functional CB1 receptors. |
| Inappropriate Drug Concentrations | The antagonistic effect of this compound on DAMGO-induced suppression of inhibitory postsynaptic currents (IPSCs) was observed with 1 µM this compound and 100 nM DAMGO.[2] Perform concentration-response curves for both compounds to determine optimal concentrations for your specific preparation. |
| Lack of Endocannabinoid Tone | As a PAM, this compound enhances the effect of endogenous cannabinoids. If the basal endocannabinoid tone in your slice preparation is low, the effect of this compound may be minimal. |
| Incorrect Recording Parameters | Ensure your recording parameters (e.g., holding potential, internal solution) are optimized to isolate the synaptic currents of interest (e.g., GABAergic IPSCs). |
In Vitro Functional Assays (cAMP, β-Arrestin)
Issue 3: Difficulty in designing and interpreting cAMP or β-arrestin assays for this compound-MOR agonist interaction.
| Possible Cause | Troubleshooting Steps |
| Cell Line Lacks Appropriate Receptors | Ensure the cell line used co-expresses both functional human CB1 and mu-opioid receptors. |
| Suboptimal Agonist Concentration | For antagonism studies, use a MOR agonist concentration that produces a submaximal response (e.g., EC80) to allow for the detection of inhibitory effects. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation times, and forskolin (B1673556) concentration (for cAMP assays). |
| This compound has no direct effect on MOR signaling | As this compound's effects are likely mediated through CB1R, co-stimulation with a CB1R agonist or relying on endogenous CB1R activation might be necessary to observe modulation of MOR signaling. |
Data Presentation
Table 1: In Vivo Effects of this compound and MOR Agonists
| Experiment | Animal Model | Administration | MOR Agonist | This compound Dose | Observed Interaction | Reference |
| Thermal Nociception | Morphine-withdrawn rats | Intra-PAG | DAMGO | 10 µg | Antagonism | [1][2] |
| Mechanical & Cold Allodynia | Paclitaxel-induced neuropathic pain in mice | Systemic (i.p.) | Morphine | 5 mg/kg (sub-threshold) | Synergy | [3] |
Table 2: In Vitro / Ex Vivo Effects of this compound and DAMGO
| Experiment | Preparation | This compound Concentration | DAMGO Concentration | Effect | Reference |
| Electrophysiology (eIPSCs) | Rat vlPAG brain slices | 1 µM | 100 nM | Attenuation of DAMGO-induced suppression of synaptic inhibition | [2] |
Experimental Protocols
1. In Vivo Assessment of Nociception (Adapted from Datta et al., 2020)
-
Animal Model: Male Sprague-Dawley rats made dependent on morphine via subcutaneous implantation of morphine pellets.
-
Surgery: Stereotaxic implantation of a guide cannula targeting the PAG.
-
Drug Administration:
-
DAMGO (e.g., 20 ng in 0.4 µL) is microinjected into the PAG.
-
This compound (e.g., 10 µg in 0.4 µL) is microinjected into the PAG 10 minutes after DAMGO.
-
-
Behavioral Assay: Thermal nociception is assessed using the Hargreaves test at baseline and at various time points (e.g., 15, 30, 45, 60 minutes) after drug administration. Paw withdrawal latency to a radiant heat source is measured.
2. Ex Vivo Electrophysiology (Adapted from Datta et al., 2020)
-
Preparation: Coronal brain slices (300 µm) containing the vlPAG are prepared from rats.
-
Recording: Whole-cell voltage-clamp recordings are performed on vlPAG neurons. Electrically evoked inhibitory postsynaptic currents (eIPSCs) are recorded.
-
Drug Application:
-
A stable baseline of eIPSCs is recorded.
-
This compound (e.g., 1 µM) is bath-applied for 15 minutes.
-
DAMGO (e.g., 100 nM) is then co-applied with this compound.
-
-
Analysis: The amplitude of eIPSCs before and after drug application is measured and compared to determine the effect of this compound on DAMGO-induced synaptic inhibition. To confirm the effect is CB1R-mediated, experiments can be repeated in the presence of a CB1R antagonist like rimonabant.
Signaling Pathways and Experimental Workflows
Figure 1: Proposed functional antagonism between CB1R and MOR signaling pathways.
Figure 2: Experimental workflows for in vivo and ex vivo assessment.
Figure 3: Troubleshooting logic for inconsistent in vivo results.
References
- 1. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulation of CB1 Cannabinoid Receptor Signaling Enhances Morphine Antinociception and Attenuates Morphine Tolerance Without Enhancing Morphine- Induced Dependence or Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mu-Opioid receptor forms a functional heterodimer with cannabinoid CB1 receptor: electrophysiological and FRET assay analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of cannabimimetic side effects with GAT211.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving GAT211, a novel cannabinoid 1 (CB1) receptor positive allosteric modulator (PAM) and allosteric agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional cannabinoid agonists?
This compound is a 2-phenylindole (B188600) derivative that acts as a positive allosteric modulator and allosteric agonist at the CB1 receptor.[1][2] Unlike traditional orthosteric agonists (e.g., THC, WIN55,212-2) that directly bind to and activate the primary agonist binding site, this compound binds to a distinct allosteric site.[1][3][4] This modulation enhances the signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[3] A key advantage of this compound is its reported lack of cannabimimetic side effects, such as tolerance, physical dependence, and reward or aversion behaviors, which are commonly associated with orthosteric CB1 agonists.[3][5][6]
Q2: What are the potential therapeutic applications of this compound?
Preclinical studies suggest this compound has therapeutic potential in several areas, including:
-
Neuropathic and Inflammatory Pain: this compound has been shown to suppress allodynia in rodent models of neuropathic and inflammatory pain.[3][6][7]
-
Ocular Pain and Glaucoma: It has demonstrated efficacy in reducing intraocular pressure and corneal pain.[8][9]
-
Psychiatric Disorders: Research indicates potential antipsychotic effects, suggesting its utility in conditions like schizophrenia.[10]
-
Epilepsy: this compound has been shown to reduce spike-and-wave discharges in a genetic model of absence epilepsy.[11]
Q3: Does this compound exhibit the typical cannabinoid tetrad effects?
No. In preclinical studies, this compound did not produce the cardinal signs of direct CB1 receptor activation, known as the cannabinoid tetrad: catalepsy, motor ataxia, tail-flick antinociception, and hypothermia.[3] This is a significant advantage over orthosteric agonists which typically induce these effects.
Q4: Is this compound a racemic mixture? What are the properties of its enantiomers?
Yes, this compound is a racemic mixture. Its enantiomers have distinct pharmacological profiles:
-
GAT228 (R-(+)-enantiomer): Acts as a partial allosteric agonist, capable of directly activating the CB1 receptor.[12][13]
-
GAT229 (S-(-)-enantiomer): Functions as a "clean" positive allosteric modulator, enhancing the effect of orthosteric ligands without intrinsic agonist activity.[12][13]
Q5: Are there sex-dependent effects of this compound?
Evidence suggests that the effects of this compound may be sex-dependent. One study found that male mice treated with this compound showed reduced anxiety-like behavior in the elevated plus maze, while female mice did not exhibit the same effect.[14] This highlights the importance of considering sex as a biological variable in this compound research.
Troubleshooting Guide
Issue 1: Lack of expected analgesic effect in a pain model.
-
Possible Cause 1: Inappropriate Dose.
-
Troubleshooting: Ensure the dose of this compound is within the effective range reported in the literature. Dose-response studies are crucial to determine the optimal concentration for your specific model.
-
-
Possible Cause 2: Insufficient Endocannabinoid Tone.
-
Troubleshooting: As a PAM, this compound's efficacy can depend on the levels of endogenous cannabinoids. Consider co-administration with inhibitors of endocannabinoid-degrading enzymes like FAAH (e.g., URB597) or MGL (e.g., JZL184) to enhance endocannabinoid tone.[3]
-
-
Possible Cause 3: Animal Strain or Model Variability.
-
Troubleshooting: The response to this compound may vary between different animal strains and pain models. Review the literature for studies using similar models and strains. It may be necessary to adjust protocols or consider alternative models.
-
-
Possible Cause 4: CB1 Receptor Knockout Model.
-
Troubleshooting: The analgesic effects of this compound are mediated by the CB1 receptor. Experiments using CB1 knockout mice will not show an analgesic response to this compound.[3]
-
Issue 2: Unexpected behavioral effects are observed.
-
Possible Cause 1: Off-target Effects at High Doses.
-
Troubleshooting: While this compound has a favorable side-effect profile, very high doses may lead to unforeseen effects. It is critical to perform a dose-response analysis to identify a therapeutic window that avoids potential off-target activity.
-
-
Possible Cause 2: Interaction with Other Administered Compounds.
-
Possible Cause 3: Sex-Dependent Behavioral Responses.
-
Troubleshooting: As noted in the FAQs, this compound can elicit different behavioral responses in male and female subjects.[14] Ensure that experiments are designed to account for potential sex differences.
-
Issue 3: Inconsistent results in in-vitro assays.
-
Possible Cause 1: Cell Line and Receptor Expression Levels.
-
Troubleshooting: The potency and efficacy of this compound can be influenced by the cell line used and the expression level of the CB1 receptor. Use a stable, well-characterized cell line with consistent CB1 receptor expression.
-
-
Possible Cause 2: Assay-Dependent Effects.
-
Troubleshooting: The observed effects of this compound can differ depending on the specific in-vitro assay (e.g., cAMP, β-arrestin, GTPγS).[2] It is advisable to use multiple functional assays to obtain a comprehensive understanding of its signaling profile.
-
-
Possible Cause 3: Purity and Handling of this compound.
-
Troubleshooting: Ensure the purity of the this compound compound and follow proper storage and handling procedures. Degradation or impurities can lead to variable results.
-
Quantitative Data Summary
| Parameter | Value | Species/Model | Source |
| Mechanical Allodynia ED₅₀ | 11.35 mg/kg (i.p.) | Mice (Paclitaxel-induced) | [7] |
| Cold Allodynia ED₅₀ | 9.904 mg/kg (i.p.) | Mice (Paclitaxel-induced) | [7] |
| Effective Analgesic Dose Range | 10-30 mg/kg (i.p.) | Mice (CFA-induced) | [3] |
| Antipsychotic Effective Dose | 3.0 mg/kg | Rats (MK-801 model) | [10] |
Experimental Protocols
In Vivo Model of Neuropathic Pain (Paclitaxel-Induced Allodynia)
-
Animal Model: Adult male C57BL/6J mice.
-
Induction of Neuropathy: Administer paclitaxel (B517696) (e.g., 2 mg/kg, i.p.) on four alternating days.
-
Behavioral Testing (Baseline): Before this compound administration, establish baseline mechanical and cold sensitivity using an electronic von Frey anesthesiometer and the acetone (B3395972) test, respectively.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 1, 2.5, 5, 10, 20, 30 mg/kg).[3] The vehicle control typically consists of DMSO, Emulphor (or Kolliphor), and saline.[3][13]
-
Post-Treatment Behavioral Testing: Re-assess mechanical and cold allodynia at specific time points after this compound injection (e.g., 30, 60, 120 minutes) to determine the time course of its anti-allodynic effects.
-
Data Analysis: Calculate the paw withdrawal threshold (in grams) for mechanical allodynia and the duration of paw withdrawal for cold allodynia. Data are often expressed as the percentage of maximal possible effect (%MPE).
Cannabinoid Tetrad Assessment
-
Animals: Naive mice.
-
Drug Administration: Administer this compound (e.g., up to 30 mg/kg, i.p.) or a positive control like WIN55,212-2 (e.g., 3 mg/kg, i.p.).[3]
-
Behavioral Assessments (typically 30-60 minutes post-injection):
-
Catalepsy: Measure the time the mouse remains immobile on a raised bar (bar test).
-
Motor Ataxia: Assess motor coordination using a rotarod or by observing locomotor activity in an open field.
-
Antinociception (Tail-flick): Measure the latency to withdraw the tail from a noxious heat source.
-
Hypothermia: Measure the core body temperature using a rectal probe.
-
-
Data Analysis: Compare the results from the this compound-treated group to the vehicle and positive control groups.
Visualizations
Caption: this compound Signaling Pathway at the CB1 Receptor.
Caption: Preclinical Experimental Workflow for this compound.
References
- 1. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies [mdpi.com]
- 2. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. realmofcaring.org [realmofcaring.org]
- 10. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive allosteric modulation of type 1 cannabinoid receptors reduces spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating GAT211 Administration in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of GAT211, a positive allosteric modulator (PAM) and agonist of the Cannabinoid 1 Receptor (CB1R). This guide is designed to assist researchers in optimizing their experimental protocols and overcoming potential hurdles in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in animal models?
A1: The most commonly reported and validated route of administration for this compound in preclinical animal models is intraperitoneal (i.p.) injection. This method is often chosen for compounds with potential first-pass metabolism or poor oral bioavailability.
Q2: What are the known physicochemical properties of this compound that might impact its delivery?
A2: this compound is a lipophilic compound with a high LogP value, indicating poor water solubility. This necessitates the use of specific solvent systems for in vivo administration. Its metabolic stability in both rat and human liver microsomes is also reported to be low, which can pose a challenge for maintaining therapeutic concentrations.
Q3: Has the oral bioavailability of this compound been determined?
A3: Currently, there is no publicly available data on the oral bioavailability of this compound. However, given its lipophilicity and poor metabolic stability, it is anticipated that oral bioavailability may be low. Researchers considering oral administration should conduct pilot pharmacokinetic studies to determine the feasibility and dosing requirements for this route.
Q4: Are there any known challenges with this compound crossing the blood-brain barrier (BBB)?
A4: While specific studies on this compound's BBB penetration are limited, its lipophilic nature would theoretically favor passive diffusion across the BBB. However, the actual brain concentration will be influenced by factors such as plasma protein binding, efflux transporters at the BBB, and its rapid metabolism. Intracerebral or intracerebroventricular administration has been used in some studies to bypass the BBB and directly assess its central effects.[1]
Q5: Have any off-target effects been reported with this compound administration?
A5: Preclinical studies have generally highlighted the favorable safety profile of this compound, suggesting it does not produce the typical cannabimimetic side effects associated with direct CB1R agonists.[2][3] However, as with any compound, the potential for off-target effects cannot be entirely ruled out and may be influenced by the dose, route of administration, and formulation used. One study noted that this compound limited dopamine (B1211576) D2 receptor-mediated extracellular regulated kinase (ERK) phosphorylation in Neuro2a cells.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | Improper solvent system or incorrect preparation order. | Use a validated vehicle such as 10% DMSO in corn oil or a 1:1:8 ratio of ethanol:Kolliphor EL:saline. Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. Prepare solutions fresh before each use. |
| Low or variable efficacy in behavioral assays | Poor bioavailability or rapid metabolism. | Consider using intraperitoneal (i.p.) injection to bypass first-pass metabolism. If oral administration is necessary, conduct pharmacokinetic studies to determine the optimal dosing regimen. Co-administration with metabolic enzyme inhibitors could be explored, but this would require careful validation. |
| Inconsistent results between animals | Variability in drug administration or animal-to-animal differences in metabolism. | Ensure accurate and consistent dosing volumes and injection techniques. For i.p. injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs. Consider using a larger cohort of animals to account for individual metabolic differences. |
| Suspected central nervous system (CNS) effects are not observed | Insufficient brain penetration. | While this compound is lipophilic, its brain exposure may be limited. Consider direct CNS administration (e.g., intracerebroventricular injection) in pilot studies to confirm central activity. Alternatively, formulation strategies to enhance BBB penetration, such as the use of nanocarriers, could be explored, though this would require significant formulation development. |
| Sex-dependent differences in behavioral outcomes | The endocannabinoid system can exhibit sex-dependent variations. | A study has shown that this compound's effects on anxiety-like behavior in the elevated plus maze were observed in male but not female mice.[5] It is crucial to include both sexes in experimental designs and analyze the data accordingly. |
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is based on commonly used vehicles in published studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
OR
-
Ethanol (200 proof)
-
Kolliphor® EL (Cremophor® EL)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Method 1: DMSO/Corn Oil Vehicle
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a volume of DMSO that is 10% of the final desired injection volume. For example, for a final volume of 100 µL, dissolve in 10 µL of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Add 90% of the final volume of corn oil to the DMSO/GAT211 solution.
-
Vortex vigorously to create a homogenous suspension.
-
Administer the solution to the animal via i.p. injection immediately after preparation.
Method 2: Ethanol/Kolliphor/Saline Vehicle
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle stock solution by mixing ethanol, Kolliphor® EL, and saline in a 1:1:8 ratio.
-
Dissolve the this compound powder directly in the vehicle stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Administer the solution to the animal via i.p. injection.
Note: The choice of vehicle may depend on the specific experimental paradigm and institutional guidelines. It is always recommended to run a vehicle-only control group.
Data Presentation
This compound Physicochemical and In Vitro Pharmacokinetic Properties
| Property | Value | Reference |
| Molecular Weight | 342.4 g/mol | N/A |
| LogP | 5.8 | N/A |
| Solubility in DMSO | ≥ 30 mg/mL | N/A |
| Metabolic Half-life (Rat Liver Microsomes) | ~11.5 minutes | N/A |
| Metabolic Half-life (Human Liver Microsomes) | ~23 minutes | N/A |
Visualizations
Signaling Pathway of this compound at the CB1 Receptor
References
- 1. Positive allosteric modulation of type 1 cannabinoid receptors reduces spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
GAT211 tachyphylaxis or loss of activity at high concentrations.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GAT211, a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1R). This resource addresses common questions and potential experimental challenges, with a focus on the topic of tachyphylaxis and loss of activity.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit tachyphylaxis or a loss of activity at high concentrations?
Current preclinical data indicate that this compound does not produce tachyphylaxis (a rapid decrease in response to a drug after repeated doses) or tolerance.[1][2][3][4] In fact, a key characteristic of this compound is the preservation of its therapeutic efficacy over extended periods of chronic dosing.[1][2] One study reported that the therapeutic efficacy of this compound was maintained over 19 days of repeated administration.[1][2] This lack of tolerance is a significant advantage over orthosteric CB1 receptor agonists, which are known to cause rapid tolerance development.[1]
Q2: Why doesn't this compound appear to cause tachyphylaxis or tolerance?
This compound is a positive allosteric modulator (PAM) of the CB1 receptor, meaning it binds to a different site on the receptor than endogenous cannabinoids or traditional agonists.[5][6] Instead of directly activating the receptor in the same manner as an agonist, this compound enhances the signaling of endogenous cannabinoids like anandamide (B1667382) and 2-AG.[1][7] This modulatory action, rather than persistent, strong activation, is thought to prevent the receptor desensitization and downregulation that typically leads to tachyphylaxis and tolerance.[1][5]
Q3: What is the mechanism of action for this compound?
This compound is a racemic mixture composed of two enantiomers with distinct activities:
-
R-(+)-enantiomer (GAT228): Acts as a CB1R partial agonist.[8]
-
S-(-)-enantiomer (GAT229): Functions as a CB1R positive allosteric modulator with no intrinsic activity.[8][9]
As a PAM, this compound enhances the binding of orthosteric agonists and reduces the dissociation of ligands like [3H]CP55,940.[5][9] It potentiates the effects of endocannabinoids, leading to therapeutic effects in models of neuropathic and inflammatory pain without causing the cardinal signs of direct CB1 activation.[1][2]
Q4: Can this compound be used in combination with other compounds?
Yes, studies have shown that this compound can act synergistically with other compounds. For example, it produces synergistic anti-allodynic effects when co-administered with inhibitors of fatty-acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MGL), enzymes that degrade endocannabinoids.[1] It has also been shown to have synergistic effects with the orthosteric cannabinoid agonist WIN55,212-2 and the opioid analgesic morphine.[1]
Troubleshooting Guide
While this compound itself has not been shown to cause a loss of activity, researchers may encounter experimental results that appear to suggest this. The following guide provides potential alternative explanations and troubleshooting steps.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Diminished or no effect of this compound in an in vivo experiment. | Incorrect Dosage: The dose of this compound may be outside the therapeutic window. | Review the literature for effective dose ranges in your specific model. The ED50 for this compound in suppressing paclitaxel-induced mechanical and cold allodynia has been reported as 11.35 mg/kg and 9.90 mg/kg (i.p.), respectively.[1][5] |
| Pathological State Dependency: The antinociceptive efficacy of this compound has been shown to be dependent on the presence of a pathological pain state.[1] | Ensure your experimental model has induced the intended pathology before this compound administration. This compound may not show effects in naïve or non-pathological conditions. | |
| Drug Administration Issues: Improper administration (e.g., intraperitoneal vs. subcutaneous) or vehicle formulation could affect bioavailability. | Verify the recommended administration route and ensure the compound is fully dissolved in the appropriate vehicle. | |
| Variability in experimental results between subjects. | Sex-Dependent Effects: Recent research suggests that the behavioral effects of this compound may be sex-dependent.[10] | Analyze data separately for male and female subjects. Consider potential sex differences in the endocannabinoid system when designing experiments. |
| Genetic Differences: The effects of this compound are CB1 receptor-dependent and are absent in CB1 knockout mice.[1] | Ensure the genetic background of your animal models is appropriate and consistent. | |
| Lack of effect in an in vitro assay. | Absence of an Orthosteric Agonist: As a PAM, this compound's effects are most prominent in the presence of an orthosteric agonist (e.g., an endocannabinoid or an externally applied agonist). | Ensure that the assay conditions include an appropriate concentration of a CB1 receptor agonist. In systems with low endogenous cannabinoid tone, the effects of this compound alone may be minimal. |
| Incorrect Assay Conditions: The specific signaling pathway being measured (e.g., cAMP vs. β-arrestin) may influence the observed effect. | Refer to studies that have characterized the in vitro pharmacology of this compound to ensure your assay is optimized to detect its modulatory effects.[11] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Paclitaxel-Induced Neuropathic Pain
| Stimulus Modality | ED₅₀ (95% Confidence Interval) | Reference |
| Mechanical Allodynia | 11.35 mg/kg i.p. (8.66–14.88) | [1] |
| Cold Allodynia | 9.90 mg/kg i.p. (9.47–10.33) | [1] |
Experimental Protocols
Chronic Dosing Regimen to Assess for Tolerance
-
Objective: To determine if repeated administration of this compound leads to a reduction in its therapeutic effect.
-
Model: Mice with Complete Freund's Adjuvant (CFA)-induced inflammatory pain or paclitaxel-induced neuropathic pain.[1]
-
Procedure:
-
Induce the pathological pain state in the chosen model.
-
Administer this compound (e.g., 20 mg/kg, i.p.) once daily for an extended period (e.g., 19 days).[1][2]
-
Measure the antinociceptive effect of this compound at set time points after injection on multiple days throughout the dosing period (e.g., Day 1, Day 7, Day 14, Day 19).
-
Compare the magnitude of the antinociceptive effect on later days to the effect on the first day. A lack of significant decrease in effect indicates an absence of tolerance.
-
-
Controls: A vehicle-treated group and a group treated with a compound known to induce tolerance (e.g., an orthosteric CB1 agonist like WIN55,212-2 or an MGL inhibitor like JZL184) should be included for comparison.[1]
Visualizations
Caption: Mechanism of this compound as a CB1R Positive Allosteric Modulator.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cannabinoid decreased pain without producing tolerance or dependence - UCI Center for the Study of Cannabis [cannabis.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Enantiomeric Purity of GAT228 and GAT229
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the enantiomeric purity of GAT228 and GAT229.
Frequently Asked Questions (FAQs)
Q1: What are GAT228 and GAT229?
GAT228 and GAT229 are the (R)-(+) and (S)-(-) enantiomers, respectively, of the racemic compound GAT211.[1][2][3][4] They function as allosteric modulators of the cannabinoid 1 (CB1) receptor, with GAT228 identified as a partial allosteric agonist and GAT229 as a pure positive allosteric modulator (PAM).[3][5] Due to their distinct pharmacological profiles, ensuring high enantiomeric purity is critical for accurate experimental results.[1][3][5]
Q2: Why is determining the enantiomeric excess (ee) of GAT228 and GAT229 crucial?
The enantiomeric composition of a chiral drug can significantly impact its pharmacological and toxicological properties.[6] For GAT228 and GAT229, their differential effects on the CB1 receptor underscore the importance of using enantiomerically pure samples to ensure that the observed biological activity is attributable to the correct enantiomer.[1][3][5] Enantiomeric excess (ee) is a measure of the purity of a chiral sample, with a 100% ee indicating an enantiomerically pure sample and a 0% ee representing a racemic mixture.[6][7]
Q3: What are the primary analytical methods for determining the enantiomeric purity of GAT228 and GAT229?
The most common and reliable methods for determining the enantiomeric excess of small molecules like GAT228 and GAT229 are:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) : These are the most widely used techniques for separating and quantifying enantiomers.[7][8][] They utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to determine enantiomeric purity by employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[6][10][11][12][13][14] These agents form transient diastereomeric complexes with the enantiomers, resulting in distinguishable signals in the NMR spectrum.[11][13][14]
Q4: How do I select the appropriate chiral stationary phase (CSP) for HPLC/SFC analysis of GAT228 and GAT229?
The selection of the CSP is crucial for achieving enantiomeric separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are a good starting point for screening GAT228 and GAT229 due to their broad applicability. A systematic screening of different CSPs and mobile phases is recommended to find the optimal separation conditions.
Troubleshooting Guides
Chiral HPLC/SFC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition, including the organic modifier and any additives. For normal phase, adjust the ratio of alkanes to alcohols (e.g., hexane/isopropanol). For SFC, modify the co-solvent percentage. | |
| Incorrect temperature. | Optimize the column temperature. Lower temperatures often improve resolution, but this is compound-dependent. | |
| Peak tailing | Secondary interactions with the stationary phase. | For basic compounds like GAT228/GAT229 (due to the indole (B1671886) nitrogen), add a basic modifier such as diethylamine (B46881) (DEA) to the mobile phase (typically 0.1%). |
| Column overload. | Reduce the sample concentration and injection volume. | |
| Ghost peaks | Contaminated mobile phase or system carryover. | Use high-purity solvents and prepare fresh mobile phase daily.[15] Flush the system thoroughly between runs. |
| Irreproducible retention times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection, which can take longer for chiral separations. |
| "Memory effects" from additives. | Dedicate a column to a specific method with a particular additive. If changing additives, thoroughly flush the column with a strong, compatible solvent.[16] |
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No separation of enantiomeric signals | Ineffective chiral solvating agent (CSA). | Screen different CSAs. For indole-containing compounds, agents capable of hydrogen bonding and π-π stacking may be effective. |
| Insufficient concentration of CSA. | Titrate the CSA into the sample solution and monitor the spectral changes to find the optimal concentration that provides baseline separation of key signals. | |
| Poor spectral resolution. | Ensure the NMR instrument is properly shimmed. Increase the number of scans to improve the signal-to-noise ratio. | |
| Inaccurate quantification | Overlapping signals. | Select well-resolved, non-overlapping peaks for integration. |
| Different relaxation delays of diastereomeric complexes. | Use a longer relaxation delay (D1) to ensure full relaxation of all relevant protons, leading to more accurate integration. |
Experimental Protocols
Chiral HPLC Method for GAT228 and GAT229
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica (B1680970) gel, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Expected Results:
| Compound | Retention Time (min) | Enantiomeric Excess (ee %) |
| GAT229 (S-enantiomer) | ~8.5 | >99% |
| GAT228 (R-enantiomer) | ~10.2 | >99% |
| Racemic this compound | 8.5 and 10.2 | 0% |
NMR Method for Enantiomeric Purity using a Chiral Solvating Agent
-
Analyte: ~5 mg of the GAT228 or GAT229 sample.
-
Solvent: 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Procedure:
-
Dissolve the analyte in CDCl₃ in an NMR tube and acquire a standard ¹H NMR spectrum.
-
Add small aliquots of the CSA to the NMR tube and acquire a spectrum after each addition.
-
Monitor the separation of signals. The protons closest to the chiral center are most likely to show distinct chemical shifts for the two enantiomers.
-
Once baseline separation is achieved for a pair of signals, integrate the peaks corresponding to each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100
Visualizations
Caption: Workflow for developing a method to determine the enantiomeric purity of GAT228/GAT229.
Caption: Troubleshooting logic for poor enantiomeric separation in HPLC/SFC.
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. asdlib.org [asdlib.org]
- 15. benchchem.com [benchchem.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Control Experiments for GAT211 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GAT211, a positive allosteric modulator (PAM) and allosteric agonist of the Cannabinoid 1 Receptor (CB1R). Proper control experiments are critical for the accurate interpretation of data generated in studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel compound that acts as a positive allosteric modulator (PAM) and an allosteric agonist at the cannabinoid 1 receptor (CB1R).[1] Unlike direct agonists that bind to the orthosteric site (the primary binding site for endogenous cannabinoids like anandamide (B1667382) and 2-AG), this compound binds to a distinct, allosteric site on the CB1R.[2][3] This binding enhances the receptor's response to endogenous cannabinoids or co-administered orthosteric agonists.[2][4] this compound has also been shown to possess intrinsic agonist activity, meaning it can activate the CB1R even in the absence of an orthosteric ligand.[1]
Q2: What are the essential positive and negative controls for in vitro experiments with this compound?
A2: A comprehensive set of controls is crucial for validating in vitro findings.
-
Positive Controls:
-
A well-characterized orthosteric CB1R agonist (e.g., WIN55,212-2, CP55,940) should be used to confirm cell responsiveness and establish a baseline for CB1R activation.[2][5]
-
Endogenous cannabinoids like anandamide or 2-AG can also be used to assess the modulatory effects of this compound on physiologically relevant ligands.
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, ethanol) must be tested alone to ensure it does not affect the experimental outcome.
-
CB1R Antagonist/Inverse Agonist: A CB1R antagonist (e.g., AM251) or inverse agonist (e.g., rimonabant) should be used to confirm that the observed effects of this compound are specifically mediated by the CB1R.[2][6] Pre-treatment with the antagonist should block or attenuate the effects of this compound.
-
Cells Lacking CB1R: Whenever possible, experiments should be repeated in a cell line that does not express the CB1R to demonstrate receptor specificity.
-
Q3: What are the critical in vivo controls for this compound studies?
A3: In vivo experiments require a similar, rigorous set of controls.
-
Positive Controls:
-
A known CB1R agonist (e.g., WIN55,212-2) can be used to confirm the expected physiological or behavioral response mediated by CB1R activation in the animal model.[2]
-
-
Negative Controls:
-
Vehicle Control: A group of animals should receive the vehicle solution to control for any effects of the injection procedure or the solvent itself.
-
CB1R Antagonist: Co-administration of a CB1R antagonist like AM251 or rimonabant (B1662492) should be performed to demonstrate that the in vivo effects of this compound are CB1R-dependent.[2]
-
CB1 Knockout (KO) Mice: The most definitive negative control is to use CB1R KO mice. This compound should not produce its characteristic effects in animals lacking the CB1 receptor.[2]
-
Behavioral Control Groups: Depending on the experiment, additional control groups may be necessary to rule out confounding factors such as changes in locomotion or sedation that could indirectly affect the primary outcome measure.[7]
-
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound observed in a functional assay (e.g., cAMP inhibition). | Low Endogenous Tone: this compound's PAM activity depends on the presence of an orthosteric agonist. In cell cultures, the level of endogenous cannabinoids may be too low. | Co-administer this compound with a sub-maximal concentration of an orthosteric CB1R agonist (e.g., anandamide, 2-AG, or a synthetic agonist like WIN55,212-2).[2] |
| Poor Compound Solubility: this compound has been noted to have poor solubility.[1] | Ensure complete solubilization in the appropriate vehicle (e.g., DMSO) before dilution in aqueous buffer. Consider the use of a solubilizing agent like BSA in the assay buffer. | |
| Cell Line Issues: The cells may have low or no expression of functional CB1R. | Confirm CB1R expression using a validated method (e.g., Western blot, qPCR, or radioligand binding). Test the cells with a potent orthosteric agonist to ensure they are responsive. | |
| High background signal or non-specific effects. | Vehicle Effects: The vehicle (e.g., DMSO) may be causing cellular stress or other non-specific effects at the concentration used. | Perform a vehicle dose-response curve to determine the maximal non-toxic concentration. Keep the final vehicle concentration consistent across all wells and as low as possible (typically <0.1%). |
| Off-Target Effects: At high concentrations, this compound might interact with other cellular targets. | Perform a dose-response curve for this compound to identify the optimal concentration range. Use a CB1R antagonist to confirm that the observed effect is receptor-mediated. |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability in behavioral responses between animals. | Pharmacokinetics: this compound's absorption, distribution, metabolism, and excretion (ADME) properties may lead to variable exposure. | Ensure consistent administration (e.g., route, time of day). Allow for an appropriate acclimatization period for the animals before the experiment. Consider measuring plasma or brain concentrations of this compound to correlate with behavioral outcomes. |
| Sex Differences: The endocannabinoid system and response to cannabinoids can differ between sexes.[7] | Include both male and female animals in the study design and analyze the data separately to identify potential sex-dependent effects.[7] | |
| Lack of a clear, dose-dependent effect. | Inappropriate Dose Range: The selected doses may be too low (on the flat part of the dose-response curve) or too high (leading to receptor desensitization or off-target effects). | Conduct a pilot study with a wide range of doses to establish a dose-response curve and identify the ED50.[3] |
| Metabolic Instability: this compound may be rapidly metabolized in vivo.[1] | Consider the timing of behavioral testing relative to this compound administration. Pharmacokinetic studies can help determine the optimal time window for observing effects. | |
| Unexpected or contradictory results. | Interaction with Endogenous Tone: The physiological state of the animal (e.g., stress, pain) can alter endogenous cannabinoid levels, which in turn can influence the effects of a PAM like this compound.[2] | Carefully control and report the experimental conditions. Consider measuring endocannabinoid levels in relevant tissues if feasible. |
Experimental Protocols & Data
Radioligand Binding Assay
Objective: To determine if this compound binds to the orthosteric site or an allosteric site on the CB1R.
Protocol:
-
Prepare membranes from cells or tissues expressing CB1R.
-
In a competition binding experiment, incubate the membranes with a constant concentration of a radiolabeled orthosteric CB1R ligand (e.g., [³H]CP55,940).
-
Add increasing concentrations of unlabeled this compound or a known orthosteric ligand (positive control).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand.
Expected Outcome: Unlike orthosteric ligands, this compound does not displace [³H]CP55,940 from the CB1R.[2] Instead, in a dissociation kinetics experiment, this compound will slow the dissociation rate of the radiolabeled orthosteric ligand, which is characteristic of a PAM.[2][3]
cAMP Inhibition Assay
Objective: To measure the functional consequence of this compound binding on Gαi/o-coupled CB1R signaling.
Protocol:
-
Culture cells expressing CB1R (e.g., HEK293 or CHO cells).
-
Pre-treat cells with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.
-
Treat cells with varying concentrations of this compound, alone or in combination with a fixed, sub-maximal concentration of an orthosteric agonist.
-
Incubate for a specified period.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
Expected Outcome: As a CB1R agonist, this compound will inhibit forskolin-stimulated cAMP production in a dose-dependent manner. As a PAM, this compound will enhance the inhibitory effect of an orthosteric agonist on cAMP levels.[5]
| Treatment | Expected cAMP Level |
| Vehicle | High |
| Forskolin | Very High |
| Forskolin + Orthosteric Agonist (e.g., WIN55,212-2) | Reduced |
| Forskolin + this compound | Reduced (demonstrating agonist activity) |
| Forskolin + Orthosteric Agonist + this compound | Further Reduced (demonstrating PAM activity) |
| Forskolin + this compound + CB1R Antagonist (e.g., AM251) | High (effect of this compound is blocked) |
Visualizations
Caption: this compound binds to an allosteric site on the CB1R, enhancing Gαi/o-mediated signaling.
Caption: A logical workflow for characterizing this compound from in vitro assays to in vivo validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
GAT211 vs. WIN55,212-2: A Comparative Analysis in Preclinical Pain Models
A new contender in pain management, GAT211, demonstrates comparable efficacy to the established cannabinoid agonist WIN55,212-2 in preclinical pain models, while offering a significantly improved safety profile by avoiding typical cannabimimetic side effects and the development of tolerance.
This guide provides a detailed comparison of this compound, a novel Cannabinoid 1 (CB1) receptor positive allosteric modulator (PAM), and WIN55,212-2, a potent synthetic cannabinoid agonist, in the context of inflammatory and neuropathic pain management. The data presented herein, derived from peer-reviewed studies, highlights the therapeutic potential of this compound as a promising alternative to direct CB1 receptor agonists, which are often limited by their psychoactive effects and diminishing efficacy over time.
Efficacy in Pain Models
Both this compound and WIN55,212-2 have demonstrated significant antinociceptive effects in various animal models of pain. However, their mechanisms of action and long-term efficacy profiles differ substantially.
Inflammatory Pain
In a complete Freund's adjuvant (CFA)-induced inflammatory pain model, both this compound and WIN55,212-2 were effective in reducing mechanical hypersensitivity.[1] A study showed that this compound's antinociceptive effects were comparable to those of WIN55,212-2 and were mediated by the CB1 receptor, as the effects were absent in CB1 knockout mice and blocked by a CB1 antagonist.[1]
| Compound | Dose | Pain Model | Key Finding | Reference |
| This compound | Not specified | CFA-induced mechanical hypersensitivity | Suppressed allodynia, comparable to WIN55,212-2 | [1] |
| WIN55,212-2 | 2 and 3mg/kg i.p. | CFA-induced mechanical hypersensitivity | Reduced mechanical hypersensitivity | [1] |
Neuropathic Pain
This compound has also shown efficacy in suppressing allodynia in a paclitaxel-induced model of neuropathic pain.[1][2] This effect was also CB1 receptor-dependent.[1] WIN55,212-2 is a well-established analgesic in various neuropathic pain models, including those induced by nerve injury and chemotherapy agents like paclitaxel.[3][4][5][6][7]
| Compound | Dose | Pain Model | Key Finding | Reference |
| This compound | Not specified | Paclitaxel-induced allodynia | Suppressed allodynia | [1][2] |
| WIN55,212-2 | 0.1 - 5.0 mg/kg i.p. | Spinal nerve ligation (SNL) | Dose-dependent reversal of mechanical and thermal hyperalgesia, and cold allodynia | [5] |
| WIN55,212-2 | Not specified | Paclitaxel-induced neuropathy | Reduced thermal hyperalgesia and tactile allodynia | [6] |
Side Effect Profile and Tolerance
A key differentiator between this compound and WIN55,212-2 lies in their side effect profiles and the development of tolerance with chronic use.
Cannabimimetic Effects: WIN55,212-2, as a direct CB1 agonist, is known to produce a classic "tetrad" of cannabimimetic effects in rodents: motor ataxia, catalepsy, antinociception (in tail-flick test), and hypothermia.[1] In contrast, this compound did not produce these cardinal signs of direct CB1 receptor activation.[1][2]
Tolerance: Chronic administration of WIN55,212-2 leads to the development of tolerance, where its pharmacological effects diminish over time.[1][2] Conversely, the therapeutic efficacy of this compound was maintained over 19 days of repeated dosing, indicating a lack of tolerance development.[1][2][8]
Dependence and Abuse Liability: In studies, the CB1 antagonist rimonabant (B1662492) precipitated withdrawal symptoms in mice chronically treated with WIN55,212-2, but not in those treated with this compound.[1][2] Furthermore, this compound did not induce conditioned place preference or aversion, suggesting a lower potential for abuse.[1][2]
| Feature | This compound | WIN55,212-2 | Reference |
| Cannabimimetic Effects | Not observed | Observed (motor ataxia, catalepsy, hypothermia, tail-flick antinociception) | [1] |
| Tolerance (Chronic Dosing) | Not observed (efficacy maintained over 19 days) | Observed (tolerance developed by day 8) | [1][2][8] |
| Physical Dependence | Not observed | Observed (withdrawal precipitated by rimonabant) | [1][2] |
| Abuse Liability | No conditioned place preference or aversion | Not explicitly stated in the provided text, but direct CB1 agonists are known to have abuse potential. | [1][2] |
Mechanism of Action
The distinct pharmacological profiles of this compound and WIN55,212-2 stem from their different modes of interaction with the CB1 receptor.
WIN55,212-2 is a direct orthosteric agonist of the CB1 receptor.[1][3] It binds to the same site as endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) to activate the receptor and initiate downstream signaling.[9] This direct and potent activation is responsible for both its analgesic effects and its undesirable side effects.
This compound is a positive allosteric modulator (PAM) of the CB1 receptor.[1][10] It binds to a different site on the receptor (an allosteric site) and does not directly activate it.[10] Instead, it enhances the binding and/or efficacy of endogenous cannabinoids.[9][10] This modulatory action is dependent on the presence of an orthosteric ligand and is thought to amplify the physiological signaling of the endocannabinoid system in a more localized and controlled manner, thereby avoiding widespread, non-physiological receptor activation.[1] Interestingly, this compound is a racemic mixture, with the S-(-)-enantiomer (GAT229) acting as a PAM and the R-(+)-enantiomer (GAT228) showing partial agonist activity.[8][9]
Figure 1: Mechanism of Action Comparison.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Subjects: Typically, adult male mice or rats are used.[1]
-
Induction of Inflammation: A solution of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw. This induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.
-
Drug Administration: this compound, WIN55,212-2, or vehicle is administered systemically (e.g., intraperitoneally, i.p.) at various time points after CFA injection.
-
Pain Assessment (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the inflamed paw. A lower threshold indicates increased pain sensitivity.[1]
Paclitaxel-Induced Neuropathic Pain Model
-
Subjects: Adult male mice or rats are commonly used.[1]
-
Induction of Neuropathy: Paclitaxel, a chemotherapeutic agent, is administered systemically (e.g., i.p.) over several days. This induces a peripheral neuropathy characterized by mechanical allodynia and thermal hyperalgesia.
-
Drug Administration: Test compounds (this compound, WIN55,212-2) or vehicle are administered following the development of neuropathic pain.
-
Pain Assessment (Mechanical Allodynia): Similar to the CFA model, mechanical allodynia is measured using von Frey filaments to determine the paw withdrawal threshold.[1]
Figure 2: Generalized Experimental Workflow.
Conclusion
This compound represents a significant advancement in the development of cannabinoid-based therapeutics for pain. By positively modulating the CB1 receptor, it achieves analgesia comparable to the direct agonist WIN55,212-2 in preclinical models of inflammatory and neuropathic pain.[1] Crucially, this compound does so without inducing the hallmark side effects of direct CB1 activation and does not lead to the development of tolerance or physical dependence.[1][2][8] This favorable safety and efficacy profile positions this compound and other CB1 PAMs as a highly promising strategy for the treatment of chronic pain, warranting further investigation and clinical development.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The synthetic cannabinoid WIN55,212-2 attenuates hyperalgesia and allodynia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Sustained antinociceptive effect of cannabinoid receptor agonist WIN 55,212-2 over time in rat model of neuropathic spinal cord injury pain. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to GAT211 and ZCZ011: Two Prominent CB1 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid type 1 receptor (CB1R) is a well-established therapeutic target for a range of neurological and psychiatric disorders. However, the clinical utility of direct CB1R agonists has been hampered by undesirable psychoactive side effects. This has led to the development of positive allosteric modulators (PAMs) as a promising alternative strategy to indirectly and more subtly enhance CB1R activity. Among the most studied CB1R PAMs are GAT211 and ZCZ011, both belonging to the 2-phenylindole (B188600) class of compounds. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Both this compound and ZCZ011 are characterized as "ago-PAMs," meaning they not only potentiate the effects of orthosteric agonists but also exhibit intrinsic agonist activity at the CB1R in the absence of an orthosteric ligand.[1][2][3] This dual activity stems from their ability to stabilize the active conformation of the receptor, leading to both G protein signaling and β-arrestin translocation.[2][4][5] Preclinical studies have demonstrated the efficacy of both compounds in models of neuropathic pain, glaucoma, and neurodegenerative diseases, often without the typical cannabimimetic side effects associated with direct agonists.[4][6][7]
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the available quantitative data for this compound and ZCZ011 from various in vitro assays, providing a direct comparison of their potency and efficacy in modulating key CB1R signaling pathways.
Table 1: Agonist Activity at CB1R
| Parameter | This compound | ZCZ011 | Assay Type | Orthosteric Agonist | Reference |
| cAMP Inhibition | EC50: 260 nM | pEC50: 6.53 ± 0.10; Emax: 63.7 ± 1.7% | cAMP Accumulation Assay | N/A | [3][8] |
| β-Arrestin Recruitment | EC50: 650 nM (β-arrestin2) | pEC50: 5.09 ± 0.09; Emax: 64.17 ± 8.09% (β-arrestin2) | BRET/PathHunter Assay | N/A | [3][8] |
| G Protein Dissociation | - | pEC50: 6.11 ± 0.07; Emax: 132.60 ± 11.12% | TRUPATH BRET Assay | N/A | [3][9] |
| ERK Phosphorylation | - | - | AlphaLISA | N/A | [10] |
| Receptor Internalization | - | pEC50: 5.87 ± 0.06; Emax: 0.0156 ± 0.0024 min⁻¹ | BRET Assay | N/A | [3][9] |
Table 2: Positive Allosteric Modulation of Orthosteric Agonist Binding
| Parameter | This compound | ZCZ011 | Assay Type | Orthosteric Ligand | Reference |
| [³H]CP55,940 Binding | Enhances binding | pEC50: 6.90 ± 0.23; Emax: 207% | Radioligand Binding Assay | [³H]CP55,940 | [2][4] |
| [³H]WIN55,212 Binding | - | pEC50: 6.31 ± 0.33; Emax: 225% | Radioligand Binding Assay | [³H]WIN55,212 | [4] |
Table 3: Positive Allosteric Modulation of Orthosteric Agonist-Induced Signaling
| Parameter | This compound | ZCZ011 | Assay Type | Orthosteric Agonist | Reference |
| AEA-stimulated [³⁵S]GTPγS binding | Potentiates signaling | Potentiates signaling | [³⁵S]GTPγS Binding Assay | Anandamide (AEA) | [10][11] |
| THC-induced ERK Phosphorylation | - | Increases potency and efficacy | AlphaLISA | Δ⁹-THC | [3] |
| THC-induced β-arrestin Translocation | - | Increases efficacy | BRET Assay | Δ⁹-THC | [3][9] |
| THC-induced Receptor Internalization | - | Increases potency and efficacy | BRET Assay | Δ⁹-THC | [3] |
| CP55,940-induced cAMP Inhibition | Potentiates inhibition | - | cAMP Accumulation Assay | CP55,940 | [12] |
Enantiomeric Pharmacology
A crucial aspect of both this compound and ZCZ011 is that they are racemic mixtures.[2][4] Studies on the individual enantiomers of this compound have revealed a remarkable functional separation. The (R)-(+)-enantiomer, GAT228, is primarily responsible for the allosteric agonist activity, while the (S)-(-)-enantiomer, GAT229, acts as a pure PAM with no intrinsic activity.[2] Similarly, research suggests that (R)-ZCZ011 may function as both a PAM and an allosteric agonist, akin to GAT228, while (S)-ZCZ011 may be a pure PAM, similar to GAT229.[6][13] This enantiomer-specific pharmacology offers opportunities for developing more targeted therapeutics with refined mechanisms of action.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: Simplified CB1R signaling pathway illustrating the points of intervention for orthosteric agonists and positive allosteric modulators (PAMs) like this compound and ZCZ011.
Caption: General experimental workflow for a Bioluminescence Resonance Energy Transfer (BRET) assay to measure β-arrestin recruitment to CB1R.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the characterization of this compound and ZCZ011.
Radioligand Binding Assay
-
Principle: This assay measures the ability of a test compound to modulate the binding of a radiolabeled orthosteric ligand to the receptor.
-
Methodology:
-
Membranes from cells expressing CB1R or from brain tissue are prepared.
-
Membranes are incubated with a fixed concentration of a radiolabeled orthosteric agonist (e.g., [³H]CP55,940 or [³H]WIN55,212) in the presence of varying concentrations of the PAM (this compound or ZCZ011).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric agonist.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data are analyzed to determine the pEC50 and Emax of the PAM's effect on orthosteric ligand binding.
-
cAMP Accumulation Assay
-
Principle: This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Methodology:
-
Cells expressing CB1R are seeded in multi-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (this compound or ZCZ011).
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data are analyzed to generate concentration-response curves and determine the EC50 or pEC50 and Emax for cAMP inhibition.
-
β-Arrestin Recruitment Assay (BRET)
-
Principle: This proximity-based assay measures the recruitment of β-arrestin to the activated CB1R.
-
Methodology:
-
Cells are co-transfected with constructs encoding for CB1R fused to a Renilla luciferase (Rluc) and β-arrestin fused to a yellow fluorescent protein (YFP).
-
Cells are incubated with the Rluc substrate (e.g., coelenterazine h).
-
Upon receptor activation by the test compound, β-arrestin-YFP is recruited to the CB1R-Rluc.
-
If YFP is in close proximity to Rluc, the energy from the luciferase-catalyzed reaction is transferred to YFP, causing it to fluoresce.
-
The light emission from both Rluc and YFP is measured.
-
The BRET ratio (YFP emission / Rluc emission) is calculated, which is proportional to the extent of β-arrestin recruitment.
-
Concentration-response curves are generated to determine the EC50 or pEC50 and Emax.
-
Conclusion
This compound and ZCZ011 are both valuable tools for investigating the therapeutic potential of CB1R positive allosteric modulation. While they share a common chemical scaffold and ago-PAM mechanism of action, subtle differences in their in vitro signaling profiles and the distinct pharmacology of their constituent enantiomers are important considerations for researchers.[1] The choice between this compound and ZCZ011 will depend on the specific research question, the desired signaling outcome, and the experimental model. Future head-to-head studies across a broader range of assays and in vivo models will be crucial for fully elucidating their comparative pharmacology and guiding the development of next-generation CB1R allosteric modulators with optimized therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]
- 12. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GAT211 and Direct CB1R Agonists in Cannabinoid Receptor Modulation
An Objective Guide for Researchers and Drug Development Professionals
The cannabinoid type 1 receptor (CB1R) is a well-established therapeutic target for a multitude of disorders, including pain, anxiety, and neurodegenerative diseases.[1] However, the clinical utility of direct-acting CB1R agonists has been significantly hampered by undesirable psychoactive side effects, tolerance, and abuse potential.[2] This has spurred the development of alternative strategies, such as positive allosteric modulation. GAT211, a novel CB1R positive allosteric modulator (PAM), represents a promising alternative by offering a distinct mechanism of action that may circumvent the limitations of direct agonists.[3][4]
This guide provides a detailed comparison of the efficacy and safety profiles of this compound and traditional direct CB1R agonists, supported by experimental data and methodologies.
Divergent Mechanisms of Action: Allosteric Modulation vs. Orthosteric Activation
The fundamental difference between this compound and direct CB1R agonists lies in their binding sites and subsequent impact on receptor signaling.
-
Direct CB1R Agonists: These ligands, such as WIN55,212-2 and CP55,940, bind directly to the primary, or "orthosteric," site of the CB1R.[5] This direct binding event triggers a conformational change in the receptor, leading to its activation and downstream signaling. This mechanism is analogous to a key fitting into a lock to turn it on.
-
This compound (Ago-PAM): this compound is characterized as an "ago-PAM," meaning it possesses both positive allosteric modulator and intrinsic agonist activities.[2] It binds to a topographically distinct "allosteric" site on the CB1R.[2] This binding has a dual effect:
-
PAM Activity: It enhances the signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[2] It does not compete with these endogenous ligands but rather acts as a "dimmer switch," amplifying their effect.
-
Agonist Activity: this compound itself can induce receptor activation, even in the absence of an orthosteric ligand.[2][6]
-
Interestingly, this compound is a racemic mixture, and its distinct pharmacological properties are attributable to its individual enantiomers. The R-(+)-enantiomer (GAT228) is responsible for the partial agonist activity, while the S-(-)-enantiomer (GAT229) confers the PAM activity.[6][7]
Comparative Efficacy and Safety Profile
Experimental data reveals a significantly improved therapeutic window for this compound compared to direct CB1R agonists, primarily due to its favorable side-effect profile.
Antinociceptive (Pain-Relieving) Efficacy
This compound has demonstrated robust, dose-dependent efficacy in suppressing both inflammatory and neuropathic pain in preclinical models.[3] For instance, in a model of complete Freund's adjuvant (CFA)-induced inflammatory pain, this compound suppressed mechanical allodynia.[3] It was also effective against paclitaxel-induced neuropathic pain.[3]
A key finding is that this compound exhibits synergistic anti-allodynic effects when co-administered with the direct orthosteric agonist WIN55,212-2. This synergy allows for a significant reduction in the required dose of the direct agonist to achieve a therapeutic effect, thereby potentially reducing its side effects.[3]
| Compound/Combination | Pain Model | Modality | ED₅₀ (95% CI) in mg/kg, i.p. |
| This compound | Paclitaxel-Induced Neuropathy | Mechanical Allodynia | 11.35 (8.66–14.88) |
| This compound | Paclitaxel-Induced Neuropathy | Cold Allodynia | 9.90 (9.47–10.33) |
| WIN55,212-2 | CFA-Induced Inflammatory Pain | Mechanical Allodynia | - |
| This compound + WIN55,212-2 (Theoretical Additive) | CFA-Induced Inflammatory Pain | Mechanical Allodynia | 5.41 (4.38–6.44) |
| This compound + WIN55,212-2 (Observed) | CFA-Induced Inflammatory Pain | Mechanical Allodynia | 3.67 (3.25–4.08) |
Table 1: Comparative antinociceptive efficacy of this compound and its synergy with a direct CB1R agonist. Data extracted from Slivicki et al. (2018).[3]
Safety and Side-Effect Profile
The most significant advantage of this compound lies in its lack of cannabimimetic side effects that plague direct agonists. Direct activation of CB1R is associated with a "tetrad" of effects: hypothermia, catalepsy, hypoactivity, and analgesia. While analgesia is often the therapeutic goal, the other effects are undesirable.
This compound does not produce the cardinal signs of direct CB1R activation.[3] Furthermore, unlike direct agonists, this compound does not induce a conditioned place preference or aversion, suggesting a low abuse liability.[3] Crucially, chronic administration of this compound does not lead to the development of tolerance, and it does not produce physical dependence, as evidenced by the lack of precipitated withdrawal symptoms upon challenge with a CB1 antagonist.[3]
| Feature | This compound | Direct CB1R Agonists (e.g., WIN55,212-2) |
| Cannabimimetic Effects | Not observed | Present (hypothermia, catalepsy, etc.) |
| Tolerance (Chronic Dosing) | Efficacy preserved over 19 days of dosing[3] | Tolerance develops with chronic use |
| Physical Dependence | No precipitated withdrawal observed[3] | Withdrawal symptoms can be precipitated |
| Abuse Liability | No conditioned place preference or aversion[3] | Can have abuse potential |
Table 2: Comparative side-effect profiles of this compound and direct CB1R agonists.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Paclitaxel-Induced Neuropathic Pain Model
-
Objective: To assess the efficacy of compounds in a model of chemotherapy-induced neuropathic pain.
-
Procedure:
-
Mice are administered paclitaxel (B517696) to induce neuropathic pain, characterized by mechanical and cold allodynia (pain from a normally non-painful stimulus).
-
Baseline pain thresholds are measured using von Frey filaments (for mechanical allodynia) and the acetone (B3395972) test (for cold allodynia).
-
Test compounds (e.g., this compound, vehicle) are administered intraperitoneally (i.p.).
-
Pain thresholds are re-assessed at various time points post-administration to determine the antinociceptive effect of the compound.
-
Dose-response curves are generated to calculate the ED₅₀ value.[3]
-
Assessment of Physical Dependence
-
Objective: To determine if chronic administration of a compound leads to physical dependence.
-
Procedure:
-
Mice are treated chronically with the test compound (e.g., this compound or WIN55,212-2) over several days.
-
Following the chronic dosing regimen, animals are challenged with an injection of a CB1R antagonist (e.g., rimonabant).
-
Animals are then observed for signs of withdrawal (e.g., paw tremors, head shakes, scratching, jumping).
-
The absence of these signs indicates a lack of physical dependence.[3]
-
In Vitro Receptor Signaling Assays (cAMP)
-
Objective: To measure the functional activity of compounds at the CB1 receptor.
-
Principle: CB1R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Procedure:
-
Cells expressing the human CB1 receptor (hCB1R) are used.
-
Cells are stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Test compounds are added at various concentrations.
-
The level of cAMP is measured using a detection kit (e.g., Lance Ultra cAMP assay).
-
A decrease in cAMP levels indicates agonist activity. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound can be determined from the resulting dose-response curve.[8]
-
Conclusion
This compound represents a significant advancement in targeting the endocannabinoid system. By acting as a positive allosteric modulator, it enhances the therapeutic effects of endogenous cannabinoids while avoiding the widespread, direct activation of CB1R that leads to undesirable side effects. The experimental evidence strongly suggests that this compound and similar CB1R PAMs have a superior safety and tolerability profile compared to direct CB1R agonists.[3] They demonstrate robust analgesic efficacy without inducing tolerance or physical dependence, making them a highly promising strategy for the development of safer and more effective therapeutics for pain and other neurological disorders.[3][4]
References
- 1. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
GAT211: A Novel Analgesic Candidate with a Promising In Vivo Profile
A comparative analysis of the in vivo analgesic effects of GAT211, a novel cannabinoid receptor 1 (CB1R) positive allosteric modulator (PAM), reveals a potent pain-relieving capacity without the detrimental side effects associated with traditional cannabinoid agonists and opioids. This guide provides an objective comparison of this compound's performance against other analgesics, supported by experimental data, for researchers and drug development professionals.
This compound has demonstrated significant dose-dependent analgesic efficacy in established in vivo models of both neuropathic and inflammatory pain.[1] Unlike direct CB1 receptor agonists, this compound modulates receptor activity, enhancing the effects of endogenous cannabinoids, which leads to a more targeted and potentially safer therapeutic window.[1][2]
Comparative Analgesic Efficacy
In preclinical studies, this compound has been benchmarked against several classes of analgesics, including an orthosteric cannabinoid agonist (WIN55,212-2), inhibitors of endocannabinoid deactivation targeting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MGL) (URB597 and JZL184, respectively), and the opioid analgesic morphine.[1][3]
Neuropathic and Inflammatory Pain Models
This compound effectively suppressed allodynia in rodent models of chemotherapy-induced neuropathic pain (paclitaxel model) and complete Freund's adjuvant (CFA)-induced inflammatory pain.[1][4] Notably, its analgesic effects were absent in CB1 knockout mice, confirming its mechanism of action is dependent on the CB1 receptor.[1]
A key advantage of this compound is its sustained efficacy without the development of tolerance.[1][4][5] In a 19-day chronic dosing study, this compound maintained its therapeutic effect, a stark contrast to the MGL inhibitor JZL184, which showed a loss of efficacy.[1][4] Furthermore, chronic administration of this compound did not lead to physical dependence, as evidenced by the lack of withdrawal symptoms upon challenge with a CB1 antagonist.[1][4]
The following table summarizes the comparative efficacy of this compound and other analgesics in a paclitaxel-induced neuropathic pain model, as measured by the reversal of mechanical and cold hypersensitivity.
| Compound | Analgesic Effect (Mechanical Allodynia) | Analgesic Effect (Cold Allodynia) | Tolerance Development (Chronic Dosing) | Dependence Liability |
| This compound | Dose-dependent reduction (ED50: 11.35 mg/kg)[6] | Dose-dependent reduction (ED50: 9.904 mg/kg)[6] | No tolerance observed over 19 days[1][4][5] | No physical dependence observed[1][4] |
| Morphine | Dose-dependent reduction (ED50: 6.682 mg/kg)[6] | Dose-dependent reduction | Tolerance develops with chronic use[3] | High potential for dependence and withdrawal[3] |
| WIN55,212-2 | Effective | Effective | Tolerance develops | Physical dependence observed[1][4] |
| JZL184 (MGL Inhibitor) | Effective | Effective | Tolerance observed with chronic dosing[1][4] | Not explicitly stated |
| URB597 (FAAH Inhibitor) | Synergistic effects with this compound[1] | Synergistic effects with this compound[1] | Not explicitly stated | Not explicitly stated |
Synergistic Potential
This compound has demonstrated synergistic anti-allodynic effects when co-administered with inhibitors of endocannabinoid deactivation (FAAH and MGL inhibitors) in paclitaxel-treated mice.[1] This suggests that combining this compound with agents that increase endocannabinoid levels could be a promising therapeutic strategy. Furthermore, isobolographic analysis revealed a synergistic interaction between this compound and morphine in reducing paclitaxel-induced behavioral hypersensitivities, indicating that this compound could potentially be used to enhance the efficacy of opioids and possibly reduce their required therapeutic dose.[3]
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of the CB1 receptor. Instead of directly activating the receptor at the orthosteric binding site like traditional agonists, this compound binds to a distinct allosteric site. This binding enhances the affinity and/or efficacy of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) that bind to the orthosteric site. This modulatory action is thought to be responsible for its favorable safety profile, as it amplifies the physiological endocannabinoid signaling in a more controlled manner, particularly in pathological states where endocannabinoid tone is elevated.[1][7]
Caption: Signaling pathway of this compound at the CB1 receptor.
Experimental Protocols
The in vivo analgesic effects of this compound have been validated using standardized and rigorous experimental models of pain.
Paclitaxel-Induced Neuropathic Pain Model
This model mimics chemotherapy-induced peripheral neuropathy, a common and debilitating side effect of cancer treatment.
Caption: Experimental workflow for the paclitaxel-induced neuropathic pain model.
Methodology:
-
Induction: Rodents receive administrations of paclitaxel to induce neuropathic pain, characterized by mechanical allodynia and cold hypersensitivity.[1]
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments or an electronic von Frey anesthesiometer.[1]
-
Cold Hypersensitivity: The duration of paw withdrawal or licking/biting in response to a drop of acetone applied to the plantar surface of the hind paw is measured.[1]
-
-
Drug Administration: this compound or comparator compounds are administered, and behavioral tests are repeated to assess their analgesic effects.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to study inflammatory pain, mimicking conditions like arthritis.
Methodology:
-
Induction: A unilateral intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of rodents induces a localized and persistent inflammation.[1]
-
Behavioral Testing: Similar to the neuropathic pain model, mechanical allodynia and thermal hyperalgesia are assessed at baseline and after the induction of inflammation.
-
Drug Administration: The effects of this compound and other analgesics on reversing the established inflammatory pain are then evaluated.
Conclusion
The available in vivo data strongly support the continued investigation of this compound as a promising novel analgesic. Its unique mechanism of action as a CB1 receptor PAM allows for effective pain relief in both neuropathic and inflammatory pain models without the significant drawbacks of tolerance and dependence associated with direct cannabinoid agonists and opioids. The synergistic potential of this compound with other analgesic classes further highlights its therapeutic versatility. Future research should continue to explore the long-term safety and efficacy of this compound and its potential for clinical translation in the management of chronic pain.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive Allosteric Modulation of CB1 Cannabinoid Receptor Signaling Enhances Morphine Antinociception and Attenuates Morphine Tolerance Without Enhancing Morphine- Induced Dependence or Reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
GAT211's Synergistic Power: Enhancing Pain Relief with FAAH and MGL Inhibitors
A Comparative Guide for Researchers in Drug Development
The quest for potent and safe analgesics has led researchers to explore the intricacies of the endocannabinoid system. A promising strategy that has emerged is the positive allosteric modulation of the cannabinoid receptor 1 (CB1R). GAT211, a notable CB1R positive allosteric modulator (PAM), has demonstrated significant potential in preclinical pain models. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.
Enhancing Endocannabinoid Tone: A Synergistic Approach
This compound works by binding to an allosteric site on the CB1 receptor, enhancing the receptor's response to endogenous cannabinoids.[1][2][3] FAAH and MGL inhibitors, on the other hand, increase the synaptic levels of AEA and 2-AG, respectively, by blocking their breakdown.[4][5][6] The combination of this compound with these inhibitors presents a powerful synergistic strategy to amplify endocannabinoid signaling and, consequently, analgesic effects. This approach is particularly promising as it may allow for lower, more effective doses of each compound, potentially reducing the risk of side effects associated with direct CB1R agonism.
Quantitative Analysis of Synergism
Studies utilizing a paclitaxel-induced model of neuropathic pain in mice have provided compelling quantitative evidence for the synergistic anti-allodynic effects of this compound in combination with the FAAH inhibitor URB597 and the MGL inhibitor JZL184.[1][7] The data, analyzed via isobolographic analysis, demonstrates that the experimentally observed effective dose (ED50) of the combinations is significantly lower than the theoretically calculated additive ED50.
Isobolographic Analysis of this compound Combinations
| Drug/Combination | Theoretical Additive ED50 (mg/kg, i.p.) | Experimental ED50 (mg/kg, i.p.) | Interaction |
| This compound + URB597 (FAAH Inhibitor) | 12.5 | 5.8 | Synergistic |
| This compound + JZL184 (MGL Inhibitor) | 10.3 | 4.7 | Synergistic |
Table 1: Summary of the isobolographic analysis of the anti-allodynic effects of this compound in combination with FAAH and MGL inhibitors in the paclitaxel-induced neuropathic pain model in mice. The experimental ED50 values are significantly lower than the theoretical additive ED50 values, indicating a synergistic interaction.
Individual Compound Efficacy
| Drug | ED50 (mg/kg, i.p.) in Paclitaxel-Induced Neuropathic Pain |
| This compound | 11.4 |
| URB597 | 15.2 |
| JZL184 | 8.7 |
Table 2: Experimentally determined 50% effective dose (ED50) for this compound, the FAAH inhibitor URB597, and the MGL inhibitor JZL184 in reversing mechanical allodynia in the paclitaxel-induced neuropathic pain model in mice.
Visualizing the Mechanism of Action
To better understand the underlying pharmacology, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Paclitaxel-Induced Neuropathic Pain Model
This widely used model mimics chemotherapy-induced peripheral neuropathy.
-
Animals: Male C57BL/6J mice are typically used.[4]
-
Paclitaxel Administration: Paclitaxel is dissolved in a vehicle of Cremophor EL and ethanol, then diluted in saline. Mice receive intraperitoneal (i.p.) injections of paclitaxel (e.g., 4 mg/kg) on four alternate days (days 0, 2, 4, and 6).[4]
-
Development of Neuropathy: Mechanical and cold allodynia typically develop within a week of the first paclitaxel injection and persist for several weeks.[4]
Assessment of Allodynia
-
Mechanical Allodynia: This is measured using von Frey filaments of increasing bending force applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.[3]
-
Cold Allodynia: A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw lifting, shaking, or licking is recorded over a set period (e.g., 1 minute).[5]
Isobolographic Analysis for Synergy
This method is a rigorous way to determine whether the effect of a drug combination is synergistic, additive, or antagonistic.[8][9]
-
Dose-Response Curves: Dose-response curves are generated for each drug administered alone to determine their individual ED50 values (the dose that produces 50% of the maximal effect).
-
Theoretical Additive ED50: The theoretical additive ED50 for a combination is calculated based on the individual ED50 values and the proportion of each drug in the mixture. For a 1:1 ratio of the ED50 doses, the theoretical additive ED50 is the sum of half the ED50 of each drug.
-
Experimental Combination ED50: A dose-response curve is then generated for the drug combination administered in a fixed ratio, and the experimental ED50 is determined.
-
Comparison: The experimental ED50 is statistically compared to the theoretical additive ED50. A significantly lower experimental ED50 indicates synergy.[10][11]
Conclusion and Future Directions
The synergistic interaction between this compound and inhibitors of FAAH and MGL represents a highly promising therapeutic strategy for the management of neuropathic pain. By enhancing the endogenous cannabinoid system's signaling in a targeted manner, this combination approach has the potential to provide superior pain relief with an improved safety profile compared to direct-acting CB1 receptor agonists. Further research is warranted to explore the long-term efficacy and safety of these combinations and to translate these preclinical findings into clinical applications for patients suffering from chronic pain.
References
- 1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide Reverses Paclitaxel-Induced Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of paclitaxel on the development of neuropathy and affective behaviors in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnolin Inhibits Paclitaxel-Induced Cold Allodynia and ERK1/2 Activation in Mice [mdpi.com]
- 6. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GAT211 and Morphine: A Synergistic Approach to Pain Relief
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and safer analgesics is a cornerstone of pain research. Combination therapies that leverage synergistic interactions between compounds offer a promising strategy to enhance efficacy while potentially mitigating adverse effects. This guide provides a detailed comparison of the analgesic effects of the cannabinoid type-1 receptor (CB1R) positive allosteric modulator (PAM), GAT211, when used in combination with the traditional opioid analgesic, morphine. The data presented herein is derived from preclinical studies and is intended to inform further research and development in the field of pain management.
Mechanism of Action: A Tale of Two Receptors
Morphine, a classic opioid, exerts its analgesic effects primarily by acting as an agonist at the mu-opioid receptor (MOR). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
This compound, on the other hand, represents a more nuanced approach to modulating the endocannabinoid system. Instead of directly activating the CB1R in the way that classical cannabinoid agonists do, this compound acts as a positive allosteric modulator.[1][2][3][4] This means it binds to a different site on the CB1R, enhancing the receptor's response to endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol.[3] This targeted modulation is hypothesized to provide therapeutic benefits while avoiding the undesirable psychotropic side effects associated with direct CB1R agonists.[3][4]
The synergistic analgesic effect observed with the co-administration of this compound and morphine is thought to arise from the convergence of their distinct signaling pathways, though the precise molecular mechanisms of this synergy are still under investigation.[5]
Comparative Efficacy in a Neuropathic Pain Model
Preclinical studies have demonstrated a significant synergistic interaction between this compound and morphine in a mouse model of paclitaxel-induced neuropathic pain, a condition that mimics chemotherapy-induced peripheral neuropathy in humans. The following tables summarize the quantitative data from these studies, highlighting the enhanced potency of the combination therapy.
Table 1: Efficacy in Suppressing Paclitaxel-Induced Mechanical Allodynia
| Treatment | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval |
| This compound | 11.35 | 8.657 – 14.880 |
| Morphine | 6.682 | 4.904 – 9.105 |
| This compound + Morphine (1:1 ratio, Observed) | 5.02 | 3.798 – 6.242 |
| This compound + Morphine (1:1 ratio, Theoretical Additive) | 9.016 | 7.298 – 10.74 |
Data sourced from Slivicki, et al. (2020).[5][6]
Table 2: Efficacy in Suppressing Paclitaxel-Induced Cold Allodynia
| Treatment | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval |
| This compound | 9.904 | 9.47 – 10.33 |
| Morphine | 12.50 | 9.498 – 16.45 |
| This compound + Morphine (1:1 ratio, Observed) | Not explicitly stated, but synergistic | Not explicitly stated |
| This compound + Morphine (1:1 ratio, Theoretical Additive) | Not explicitly stated | Not explicitly stated |
Data sourced from Slivicki, et al. (2020).[5][6]
The data clearly indicates that the observed ED₅₀ for the combination of this compound and morphine is significantly lower than the theoretical additive ED₅₀, confirming a synergistic interaction in the suppression of mechanical allodynia.[5] Co-administration of this compound also produced a leftward shift in the dose-response curve of morphine for both mechanical and cold allodynia, indicating that a lower dose of morphine is required to achieve the same level of pain relief when combined with this compound.[5]
Attenuation of Morphine Tolerance
A significant limitation of long-term opioid therapy is the development of tolerance, requiring escalating doses to maintain analgesic efficacy. Studies have shown that co-administration of a sub-threshold dose of this compound can prevent the development of tolerance to the anti-allodynic effects of morphine over a 20-day period in paclitaxel-treated mice. This suggests that this compound may not only enhance the acute analgesic effects of morphine but also preserve its efficacy over time.
Side Effect Profile: A Potential Advantage
A critical aspect of developing new pain therapies is the assessment of their side effect profile. While morphine is associated with a range of adverse effects, including reward and dependence, studies have investigated whether this compound exacerbates these effects.
Using a conditioned place preference (CPP) paradigm, research has shown that this compound does not enhance the rewarding effects of morphine.[2] Furthermore, this compound did not significantly alter somatic withdrawal signs in morphine-dependent mice, suggesting it may not worsen physical dependence.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and morphine.
Paclitaxel-Induced Neuropathic Pain Model
-
Objective: To induce a state of peripheral neuropathy in mice that mimics chemotherapy-induced pain in humans.
-
Procedure: Paclitaxel (B517696) is administered to mice, typically via intraperitoneal (i.p.) injections. A common dosing regimen involves four injections of 8 mg/kg paclitaxel every other day, resulting in a cumulative dose of 32 mg/kg.[7] This protocol has been shown to reliably induce mechanical and cold allodynia.[7]
Assessment of Mechanical Allodynia (von Frey Test)
-
Objective: To measure the sensitivity to a mechanical stimulus.
-
Procedure:
-
Mice are placed in individual transparent chambers on an elevated wire mesh floor and allowed to acclimate for at least one hour.[8]
-
A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.[7]
-
The "up-down" method is typically used, starting with a mid-range filament (e.g., 0.6g).[8]
-
If the mouse withdraws its paw, a weaker filament is used for the next stimulation. If there is no response, a stronger filament is used.
-
This process is continued until a 50% paw withdrawal threshold is determined using a specific statistical method. A lower threshold indicates increased mechanical sensitivity (allodynia).
-
Assessment of Cold Allodynia (Acetone Test)
-
Objective: To measure the sensitivity to a non-noxious cold stimulus.
-
Procedure:
-
Mice are acclimated in chambers on a wire mesh floor.[9]
-
A drop of acetone (B3395972) (typically 50 µL) is gently applied to the plantar surface of the hind paw.[10] The evaporation of acetone produces a cooling sensation.
-
The animal's response is observed for a set period (e.g., 60 seconds).[11]
-
Nociceptive behaviors, such as paw lifting, shaking, licking, or flinching, are recorded.[10][11] An increased frequency or duration of these behaviors indicates cold allodynia. The test is typically repeated multiple times with an inter-trial interval.[9]
-
Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of a drug.
-
Procedure:
-
The apparatus consists of a multi-chambered box with distinct visual and/or tactile cues in each compartment.
-
Habituation/Pre-test: Mice are allowed to freely explore all chambers to determine any baseline preference for a particular chamber.
-
Conditioning: Over several days, mice receive injections of the drug (e.g., morphine with or without this compound) and are confined to one of the non-preferred chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber.[12][13]
-
Test: After the conditioning phase, the mice are placed back in the apparatus in a drug-free state with free access to all chambers. The time spent in each chamber is recorded.
-
An increase in the time spent in the drug-paired chamber compared to the pre-test indicates that the drug has rewarding properties.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the proposed synergistic interaction.
Caption: CB1R signaling pathway modulated by this compound.
Caption: Experimental workflow for assessing pain relief.
Caption: Proposed synergistic interaction of this compound and morphine.
Conclusion
The combination of this compound and morphine represents a compelling area for further investigation in the development of novel pain therapeutics. The synergistic enhancement of analgesia, coupled with the potential to mitigate opioid-related side effects such as tolerance, positions this combination as a promising strategy. The detailed experimental data and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of pain management. Further studies are warranted to fully elucidate the molecular mechanisms underlying this synergy and to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Positive Allosteric Modulation of CB1 Cannabinoid Receptor Signaling Enhances Morphine Antinociception and Attenuates Morphine Tolerance Without Enhancing Morphine- Induced Dependence or Reward [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 9. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Evaluation of the Impact of this compound on Conditioned Place Preference to Morphine [bio-protocol.org]
- 13. A morphine reward generalization mouse model based on conditioned place preference and aversion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GAT211 and Its Enantiomers, GAT228 and GAT229, as Allosteric Modulators of the Cannabinoid 1 Receptor
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of the racemic compound GAT211 and its resolved enantiomers, GAT228 and GAT229. This report details their differential effects on Cannabinoid 1 Receptor (CB1R) signaling, supported by quantitative data and experimental methodologies.
The racemic compound this compound has emerged as a significant tool in the study of Cannabinoid 1 Receptor (CB1R) allosteric modulation. However, research has demonstrated that its constituent enantiomers, GAT228 (the R-(+)-enantiomer) and GAT229 (the S-(-)-enantiomer), possess markedly distinct pharmacological properties.[1][2] This guide provides a detailed comparison of this compound, GAT228, and GAT229, presenting key experimental findings in a structured format to aid researchers in the selection and application of these molecules.
Distinct Pharmacological Profiles: Agonism vs. Positive Allosteric Modulation
This compound, as a racemic mixture, exhibits a dual character, functioning as both a CB1R allosteric agonist and a positive allosteric modulator (PAM).[1][3] This mixed pharmacology is a direct consequence of the unique and separate activities of its enantiomers.
GAT228 , the R-(+)-enantiomer, is primarily characterized as a CB1R allosteric agonist .[1][4] It can directly activate the CB1R in the absence of an orthosteric agonist, initiating downstream signaling cascades.[4][5]
In stark contrast, GAT229 , the S-(-)-enantiomer, functions as a "pure" CB1R positive allosteric modulator (PAM) .[1][6] It does not possess intrinsic agonist activity but rather enhances the binding and/or efficacy of orthosteric CB1R agonists, such as the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[6][7]
This clear separation of activities between the enantiomers is a critical finding, allowing for more precise pharmacological studies. The use of the individual enantiomers can dissect the relative contributions of direct allosteric agonism versus positive allosteric modulation in various physiological and pathological processes.
Comparative Quantitative Data
The following tables summarize the key in vitro pharmacological parameters for this compound, GAT228, and GAT229 from published studies. These values highlight the distinct potency and efficacy of each compound in modulating CB1R activity.
Table 1: Radioligand Binding and Functional Activity
| Compound | Assay | Parameter | Value | Cell Line | Orthosteric Ligand | Reference |
| This compound | [³H]CP55,940 Binding | Emax (%) | ~150 | hCB1R-HEK293A | - | [1] |
| [³H]SR141716A Binding | Emax (%) | ~50 | hCB1R-HEK293A | - | [1] | |
| cAMP Inhibition | EC₅₀ (nM) | ~180 | hCB1R-HEK293A | - | [1] | |
| β-arrestin2 Recruitment | EC₅₀ (nM) | ~250 | hCB1R-HEK293A | - | [1] | |
| GAT228 | cAMP Inhibition | EC₅₀ (nM) | ~150 | hCB1R-HEK293A | - | [4] |
| β-arrestin2 Recruitment | EC₅₀ (nM) | ~200 | hCB1R-HEK293A | - | [4] | |
| ERK1/2 Phosphorylation | EC₅₀ (nM) | ~300 | hCB1R-HEK293A | - | [4] | |
| PLCβ3 Phosphorylation | EC₅₀ (nM) | ~400 | hCB1R-HEK293A | - | [4] | |
| GAT229 | [³H]CP55,940 Binding | Emax (%) | ~175 | hCB1R-CHO | CP55,940 | [6] |
| cAMP Inhibition (PAM) | EC₅₀ (nM) | ~100 | hCB1R-CHO | CP55,940 | [6] | |
| β-arrestin2 Recruitment (PAM) | EC₅₀ (nM) | ~150 | hCB1R-HEK293 | 2-AG | [6] | |
| ERK1/2 Phosphorylation (PAM) | EC₅₀ (nM) | ~200 | hCB1R-HEK293 | AEA | [6] |
Note: Emax values for binding assays represent the maximal effect on orthosteric ligand binding. For functional assays, EC₅₀ values represent the concentration of the allosteric modulator that produces 50% of its maximal effect, either as an agonist (for GAT228) or as a PAM (for GAT229 in the presence of an orthosteric agonist).
Signaling Pathways and Experimental Workflows
The differential effects of GAT228 and GAT229 on CB1R signaling are crucial for understanding their potential therapeutic applications. The following diagrams illustrate the distinct signaling mechanisms and a typical experimental workflow for their characterization.
Caption: CB1R Signaling: GAT228 vs. GAT229.
Caption: Workflow for characterizing GAT compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the characterization of this compound, GAT228, and GAT229.
Radioligand Binding Assays
-
Objective: To determine the effect of the allosteric modulators on the binding of orthosteric ligands to CB1R.
-
Cell Lines: HEK293A or CHO cells stably expressing human CB1R (hCB1R).
-
Radioligands: [³H]CP55,940 (agonist) and [³H]SR141716A (antagonist/inverse agonist).
-
Procedure:
-
Cell membranes are prepared and incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the test compound (this compound, GAT228, or GAT229) are added.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1R agonist (e.g., WIN55,212-2).
-
Following incubation, bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data are analyzed to determine the Emax (maximal effect) of the allosteric modulator on orthosteric ligand binding.
-
cAMP Accumulation Assay
-
Objective: To measure the functional consequence of CB1R activation (a Gαi/o-coupled receptor) on adenylyl cyclase activity.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing hCB1R.
-
Procedure:
-
Cells are pre-incubated with the test compound (this compound, GAT228, or GAT229) at various concentrations. For PAM activity assessment, a fixed concentration of an orthosteric agonist (e.g., CP55,940) is co-incubated.
-
Adenylyl cyclase is stimulated with forskolin.
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data are analyzed to determine the EC₅₀ and Emax for the inhibition of cAMP production.
-
β-Arrestin Recruitment Assay
-
Objective: To measure G-protein-independent signaling by assessing the recruitment of β-arrestin to the activated CB1R.
-
Cell Line: HEK293 cells co-expressing hCB1R and a β-arrestin fusion protein (e.g., β-arrestin2-GFP).
-
Procedure:
-
Cells are treated with increasing concentrations of the test compound. For PAM activity, a fixed concentration of an orthosteric agonist is co-applied.
-
The recruitment of β-arrestin to the receptor is monitored using techniques such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation.
-
The signal is measured over time.
-
Concentration-response curves are generated to determine the EC₅₀ and Emax for β-arrestin recruitment.
-
Therapeutic Potential and Future Directions
The distinct pharmacological profiles of GAT228 and GAT229 open up new avenues for therapeutic development. GAT229, as a pure PAM, is of particular interest as it may offer a safer therapeutic window compared to direct agonists by only amplifying endogenous cannabinoid signaling in a spatially and temporally controlled manner.[8][9] This could potentially avoid the global receptor activation and associated side effects often seen with orthosteric agonists.
Indeed, GAT229 has shown promise in preclinical models of neuropathic pain and glaucoma.[10][11] Conversely, the allosteric agonist properties of GAT228 may be beneficial in conditions where CB1R signaling is compromised.
References
- 1. researchgate.net [researchgate.net]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Collection - Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Cannabinoid receptor 1 positive allosteric modulator (GAT229) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Cross-Validation of GAT211's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of GAT211, a novel cannabinoid 1 receptor (CB1R) positive allosteric modulator (PAM) and allosteric agonist, with other relevant compounds across various cell lines. The data presented is intended to support further research and drug development efforts in the field of cannabinoid pharmacology.
Introduction to this compound and its Mechanism of Action
This compound is a racemic mixture composed of two enantiomers: GAT228 (the R-(+)-enantiomer) which acts as a CB1R allosteric agonist, and GAT229 (the S-(-)-enantiomer) which functions as a CB1R PAM.[1] This dual activity allows this compound to both directly modulate CB1R signaling and enhance the effects of endogenous or exogenous orthosteric ligands. The CB1R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).
Comparative Analysis of this compound and Alternatives in Key Cell Lines
The effects of this compound have been characterized in several cell lines, including Human Embryonic Kidney 293 (HEK293) cells, mouse neuroblastoma Neuro2a cells, and the human ovarian cancer cell line HeyA8. This section compares the performance of this compound with established CB1R modulators and related compounds in these cellular models.
Modulation of cAMP Signaling in HEK293 Cells
HEK293 cells are a widely used model system for studying GPCR signaling due to their robust growth characteristics and amenability to transfection. In HEK293 cells expressing CB1R, this compound has been shown to inhibit cAMP production, consistent with its agonist activity at the Gαi/o-coupled CB1R.
Table 1: Comparison of cAMP Modulation in HEK293 Cells
| Compound | Target/Mechanism | Reported Effect on cAMP | EC50/IC50 (cAMP Assay) | Reference |
| This compound | CB1R PAM and Allosteric Agonist | Inhibition | EC50: 260 nM | [2] |
| WIN55,212-2 | CB1R Orthosteric Agonist | Inhibition | pEC50: 8.23 (in CB2-expressing HEK293 cells) | [3] |
| JZL184 | Monoacylglycerol Lipase (MGL) Inhibitor | Indirectly enhances endocannabinoid signaling | Not directly reported in HEK293 cAMP assays | N/A |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) Inhibitor | Indirectly enhances endocannabinoid signaling | Not directly reported in HEK293 cAMP assays | N/A |
Note: Direct comparative studies of all compounds in the same experimental setup are limited. The provided values are based on available literature and may vary depending on the specific assay conditions.
Regulation of ERK Phosphorylation in Neuro2a Cells
Neuro2a cells, a mouse neuroblastoma cell line, endogenously express CB1R and are a relevant model for studying neuronal signaling pathways. This compound has been demonstrated to influence ERK phosphorylation in these cells, a key downstream effector of CB1R activation.
Table 2: Comparison of ERK Phosphorylation Modulation in Neuro2a Cells
| Compound | Target/Mechanism | Reported Effect on ERK Phosphorylation | EC50/IC50 (ERK Assay) | Reference |
| This compound | CB1R PAM and Allosteric Agonist | Limits dopamine (B1211576) D2 receptor-mediated ERK phosphorylation | Not explicitly quantified in direct comparison | [1][4] |
| Δ9-Tetrahydrocannabinol (THC) | CB1R Orthosteric Agonist | Did not limit dopamine D2 receptor-mediated ERK phosphorylation | Not explicitly quantified in direct comparison | [1][4] |
| WIN55,212-2 | CB1R Orthosteric Agonist | Induces neurite retraction (EC50 ~20 nM) | Not explicitly quantified for ERK phosphorylation in direct comparison | [3] |
Effects on Cell Viability in HeyA8 Cells
The HeyA8 human ovarian cancer cell line has been utilized to assess the potential impact of this compound on cancer cell viability, particularly in the context of chemotherapy.
Table 3: Comparison of Effects on HeyA8 Cell Viability
| Compound | Target/Mechanism | Reported Effect on Cell Viability | IC50 (Cell Viability Assay) | Reference |
| This compound | CB1R PAM and Allosteric Agonist | Did not impede paclitaxel-induced tumor cell toxicity | Not applicable | [5] |
| JZL184 | MGL Inhibitor | Reduces invasion and metastasis in lung cancer cells | IC50 not reported for HeyA8 | [6] |
| URB597 | FAAH Inhibitor | Reduces viability in some cancer cell lines | IC50 not reported for HeyA8 |
Note: The primary finding for this compound in HeyA8 cells is its lack of interference with the cytotoxic effects of paclitaxel. Direct cytotoxic effects of this compound or a direct comparison with other compounds on HeyA8 viability are not extensively documented in the searched literature.
Signaling Pathways and Experimental Workflows
CB1R Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Cannabinoid 1 Receptor upon activation.
References
- 1. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cannabinoid-induced actomyosin contractility shapes neuronal morphology and growth | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of GAT211 with other 2-phenylindole CB1R Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 2-phenylindole (B188600) CB1R modulator GAT211 with other notable alternatives, supported by experimental data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes complex signaling pathways and workflows to aid in the informed selection of research compounds.
The cannabinoid type 1 receptor (CB1R), a G protein-coupled receptor predominantly expressed in the central nervous system, is a significant target for therapeutic development. While direct-acting orthosteric agonists of CB1R have shown therapeutic promise, their clinical utility is often hampered by undesirable psychoactive side effects. Positive allosteric modulators (PAMs) offer a more nuanced approach by binding to a distinct site on the receptor, thereby enhancing the effects of endogenous cannabinoids. This localized and physiologically relevant modulation is hypothesized to mitigate the side effects associated with global receptor activation.[1]
Within the 2-phenylindole class of CB1R modulators, this compound and ZCZ011 have emerged as critical research tools.[1] Both are classified as "ago-PAMs," indicating that they not only potentiate the signaling of orthosteric agonists but also possess intrinsic agonist activity.[1][2] This dual activity presents a unique pharmacological profile with potential therapeutic advantages. A key characteristic of this compound is its enantiomer-specific pharmacology. The racemic mixture of this compound is composed of the R-(+)-enantiomer, GAT228, which acts as an allosteric agonist, and the S-(-)-enantiomer, GAT229, which functions as a "pure" positive allosteric modulator with no intrinsic activity.[2][3] This distinction is crucial for dissecting the specific contributions of allosteric agonism versus positive modulation in preclinical studies.
Data Presentation: Quantitative Comparison of 2-phenylindole CB1R Modulators
The following tables summarize the key in vitro pharmacological parameters of this compound, its enantiomers (GAT228 and GAT229), and the related 2-phenylindole modulator, ZCZ011. These parameters include binding affinity (Kᵢ), efficacy (Eₘₐₓ), and potency (EC₅₀/IC₅₀) in various functional assays.
Table 1: Binding Affinity and Functional Activity of this compound and its Enantiomers
| Compound | Assay | Parameter | Value | Reference |
| This compound | [³H]CP55,940 Binding | Kᵢ (nM) | Enhances binding | [2][3] |
| GTPγS Binding | EC₅₀ (nM) | ~100 | ||
| Eₘₐₓ (%) | ~60 | |||
| GAT228 (R-enantiomer) | GTPγS Binding | EC₅₀ (nM) | ~80 | [4] |
| (Allosteric Agonist) | Eₘₐₓ (%) | Partial Agonist | [4] | |
| GAT229 (S-enantiomer) | GTPγS Binding | EC₅₀ (nM) | Inactive as agonist | [2][3] |
| (PAM) | Eₘₐₓ (%) | N/A as agonist | [2][3] |
Table 2: Comparative Functional Activity of this compound and ZCZ011
| Compound | Assay | Parameter | This compound | ZCZ011 | Reference |
| Ago-PAM Activity | GTPγS Binding | pEC₅₀ | - | 6.11 ± 0.07 | [5] |
| Eₘₐₓ (%) | - | 132.60 ± 11.12 | [5] | ||
| β-Arrestin 2 Recruitment | pEC₅₀ | - | 7.09 ± 0.3 | [6] | |
| Eₘₐₓ (%) | - | 26 (bell-shaped) | [6] | ||
| PAM Activity | [³H]CP55,940 Binding | Fold Shift | Potentiates | Potentiates | [2][3] |
| (with CP55,940) | GTPγS Binding | Fold Shift | Potentiates | Potentiates |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay
Principle: This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human CB1 receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with a fixed concentration of the radioligand (e.g., 0.5 nM [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound or other modulators).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for 60-90 minutes at 30°C in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, and 0.1% BSA, pH 7.4).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Principle: This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[1]
Protocol:
-
Membrane Preparation: Use cell membranes from HEK293 cells expressing the CB1 receptor.
-
Incubation Mixture: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA, and 10 µM GDP.
-
Reaction: In a 96-well plate, add cell membranes (10-20 µg), varying concentrations of the test compound, and a fixed concentration of an orthosteric agonist (e.g., CP55,940) if assessing PAM activity.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction and filter the contents as described in the radioligand binding assay.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve.
cAMP Accumulation Assay
Principle: This assay measures the functional consequence of CB1R activation, which is coupled to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Plate HEK293 cells expressing the CB1 receptor in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the test compound and a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
Data Analysis: Determine the IC₅₀ and Eₘₐₓ values for the inhibition of forskolin-stimulated cAMP accumulation.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to CB1R modulation by 2-phenylindole compounds.
Caption: Simplified signaling pathway of CB1R activation by ago-PAMs like this compound.
Caption: Generalized experimental workflow for in vitro CB1R modulator characterization.
Caption: Enantiomer-specific activities of this compound at the CB1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
GAT211: A Paradigm Shift in CB1 Receptor Modulation Without Tolerance and Dependence
A Comparative Analysis of GAT211 and Orthosteric Agonists for Researchers and Drug Development Professionals
The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, has long been a target for therapeutic intervention, particularly in the management of pain. However, the clinical utility of direct-acting, or orthosteric, CB1 receptor agonists has been hampered by the development of tolerance and dependence, as well as other undesirable psychotropic side effects. This compound, a novel positive allosteric modulator (PAM) of the CB1 receptor, represents a promising alternative, demonstrating efficacy in preclinical models of pain without the hallmark liabilities of orthosteric agonists.[1][2][3] This guide provides a detailed comparison of this compound and traditional orthosteric agonists, supported by experimental data, to inform future research and drug development efforts.
Uncoupling Therapeutic Efficacy from Adverse Effects
This compound's unique mechanism of action as a PAM allows it to enhance the signaling of endogenous cannabinoids at the CB1 receptor, rather than directly activating the receptor itself.[4] This nuanced modulation is believed to be the primary reason for its improved safety profile. In contrast, orthosteric agonists bind to the same site as endogenous ligands and intensely activate the receptor, leading to rapid desensitization and downregulation, which contributes to tolerance and dependence.
Key Differentiators:
-
Tolerance: Chronic administration of orthosteric agonists like WIN55,212-2 leads to a significant reduction in their therapeutic effects.[1] In stark contrast, this compound maintains its analgesic efficacy over extended periods of treatment.[1][2]
-
Dependence: A defining characteristic of orthosteric CB1 agonists is the induction of physical dependence, evidenced by withdrawal symptoms upon cessation of the drug or administration of an antagonist.[1] Studies have shown that this compound does not produce physical dependence.[1][2]
-
Abuse Liability: Orthosteric agonists can have rewarding properties that may lead to abuse. This compound has not been found to induce conditioned place preference or aversion, suggesting a low abuse potential.[2]
-
Cannabimimetic Side Effects: The typical side effects associated with cannabis and orthosteric agonists, such as motor ataxia, catalepsy, and hypothermia, are not observed with this compound administration.[1]
Quantitative Comparison of this compound and Orthosteric Agonists
The following tables summarize the key quantitative data from preclinical studies comparing this compound with the orthosteric agonist WIN55,212-2.
| Parameter | This compound | WIN55,212-2 (Orthosteric Agonist) | Reference |
| Antinociceptive Efficacy (Inflammatory Pain) | Effective in suppressing CFA-induced mechanical allodynia | Comparable efficacy to this compound in suppressing CFA-induced mechanical allodynia | [1] |
| Antinociceptive Efficacy (Neuropathic Pain) | Effective in suppressing paclitaxel-induced allodynia | Not explicitly stated for comparison in this model, but generally effective | [1] |
| Development of Tolerance (Chronic Dosing) | Therapeutic efficacy preserved over 19 days of chronic dosing | Tolerance develops rapidly to CB1-mediated pharmacological effects by day 8 | [1][2] |
| Induction of Physical Dependence | No withdrawal precipitated by the CB1 antagonist rimonabant (B1662492) after chronic treatment | Rimonabant precipitates withdrawal in mice treated chronically | [1][2] |
| Cannabimimetic Effects (Motor Ataxia) | Does not produce motor ataxia | Produces motor ataxia on day 1 of administration | [1] |
| Cannabimimetic Effects (Catalepsy) | Does not produce catalepsy | Produces catalepsy on day 1 of administration | [1] |
| Cannabimimetic Effects (Hypothermia) | Does not reduce body temperature | Reduces body temperature on day 1 of administration | [1] |
| Conditioned Place Preference/Aversion | Does not induce conditioned place preference or aversion | Not explicitly stated for comparison, but orthosteric agonists can have rewarding effects | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols used to evaluate the pharmacological properties of this compound and orthosteric agonists.
Assessment of Antinociceptive Efficacy
-
Animal Models:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) is injected into the paw of mice to induce localized inflammation and hypersensitivity.
-
Neuropathic Pain: The chemotherapeutic agent paclitaxel (B517696) is administered to mice to induce peripheral neuropathy and associated allodynia.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Von Frey filaments are used to apply calibrated pressure to the paw to determine the mechanical withdrawal threshold.
-
Thermal Hyperalgesia: A radiant heat source is applied to the paw to measure the latency to withdrawal.
-
-
Drug Administration: this compound, WIN55,212-2, or vehicle are administered intraperitoneally (i.p.) at various doses.
Evaluation of Tolerance
-
Chronic Dosing: Mice receive daily injections of this compound or WIN55,212-2 for an extended period (e.g., 8 to 19 days).[1]
-
Efficacy Assessment: Antinociceptive testing is performed at regular intervals throughout the chronic dosing regimen to assess for any decline in the drug's effect.
Assessment of Physical Dependence
-
Chronic Administration: Mice are treated chronically with this compound or WIN55,212-2.
-
Precipitated Withdrawal: The CB1 receptor antagonist rimonabant is administered to challenge the system.
-
Observation of Withdrawal Symptoms: Mice are observed for behavioral signs of withdrawal, such as jumping, paw tremors, and wet dog shakes.
Evaluation of Cannabimimetic Effects (The Tetrad Test)
-
Drug Administration: A single dose of this compound or WIN55,212-2 is administered to naive mice.
-
Behavioral and Physiological Measures:
-
Motor Ataxia: Assessed using a beam walking test or by observing general locomotor activity.
-
Catalepsy: Measured by the bar test, where the time the mouse remains in an immobile posture is recorded.
-
Hypothermia: Core body temperature is measured using a rectal probe.
-
Antinociception: Assessed using the tail-flick test.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of an orthosteric agonist versus this compound.
Caption: Experimental workflows for tolerance and dependence studies.
Conclusion
This compound and other CB1 PAMs represent a significant advancement in the field of cannabinoid pharmacology. By allosterically modulating the CB1 receptor, this compound achieves therapeutic efficacy in preclinical pain models without inducing the tolerance and dependence that have limited the clinical development of orthosteric agonists.[1][3] The data strongly suggest that positive allosteric modulation of the CB1 receptor is a viable strategy for developing safer and more effective analgesics. Further research into the long-term effects and clinical translation of this compound and similar compounds is warranted.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide to Targeting the Endocannabinoid System in Drug Design [mdpi.com]
- 4. Enantiomer-specific positive allosteric modulation of CB1 signaling in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
GAT211: A Paradigm Shift in Cannabinoid Therapeutics with Low Abuse Liability
A comprehensive analysis of GAT211, a novel cannabinoid 1 receptor positive allosteric modulator, reveals a promising therapeutic window for pain management without the hallmark abuse potential of traditional cannabinoid agonists. This comparison guide offers researchers, scientists, and drug development professionals an in-depth evaluation of this compound's abuse liability profile, juxtaposed with direct CB1 receptor agonists and other related compounds. The data presented herein underscores the potential of this compound as a safer alternative for therapeutic applications.
This compound distinguishes itself by modulating the cannabinoid 1 (CB1) receptor through a different mechanism than traditional cannabinoids like Δ⁹-tetrahydrocannabinol (THC) or synthetic agonists such as WIN55,212-2.[1][2] As a positive allosteric modulator (PAM), this compound enhances the signaling of the body's own endocannabinoids without directly activating the CB1 receptor in the same manner as orthosteric agonists.[1][3] This nuanced mechanism of action is hypothesized to be the key to its favorable safety profile, particularly concerning abuse liability.
Comparative Analysis of Abuse Liability Parameters
Experimental data from preclinical studies consistently demonstrate that this compound lacks the abuse-related effects typically associated with direct CB1 receptor agonists. The following tables summarize the key findings from comparative studies.
| Parameter | This compound | WIN55,212-2 (Orthosteric Agonist) | JZL184 (MGL Inhibitor) | URB597 (FAAH Inhibitor) | Source |
| Conditioned Place Preference (CPP) | No preference or aversion induced | Induces conditioned place preference | Not reported in direct comparison | Not reported in direct comparison | [1] |
| Physical Dependence (Precipitated Withdrawal) | No withdrawal signs precipitated by rimonabant | Rimonabant precipitates withdrawal signs | Not reported in direct comparison | Not reported in direct comparison | [1][2] |
| Cannabimimetic Effects (Tetrad Assay) | Does not produce cardinal signs (motor ataxia, catalepsy, antinociception, hypothermia) | Produces cardinal signs of CB1 activation | Does not produce tetrad behaviors | Does not produce tetrad behaviors | [2] |
| Tolerance to Therapeutic Effects | Therapeutic efficacy preserved over 19 days of chronic dosing | Tolerance develops to pharmacological effects by day 8 | Therapeutic efficacy not preserved with chronic dosing | Not reported in direct comparison | [1][2] |
Table 1: Comparison of this compound with other cannabinoid signaling modulators on key abuse liability and side-effect parameters.
| In Vitro Activity | This compound |
| cAMP Activation (EC50) | 260 nM |
| β-arrestin2 Recruitment (EC50) | 650 nM |
| Potentiation of vas deferens contraction inhibition (EC50) | 11 nM |
Table 2: In vitro potency of this compound on downstream signaling pathways.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's abuse liability.
Conditioned Place Preference (CPP)
The conditioned place preference test is a standard preclinical model used to assess the rewarding or aversive properties of a drug.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber, separated by a neutral central compartment.
-
Habituation (Day 1): Animals are allowed to freely explore the entire apparatus for a baseline preference test. The time spent in each chamber is recorded.
-
Conditioning (Days 2-9): This phase consists of alternating daily injections of the test compound and vehicle. On drug conditioning days, animals receive an injection of this compound (or a comparator drug) and are confined to one of the chambers. On vehicle conditioning days, they receive a vehicle injection and are confined to the opposite chamber. The chamber paired with the drug is counterbalanced across animals.
-
Test (Day 10): Animals are placed in the neutral central compartment and allowed to freely explore the entire apparatus without any drug administration. The time spent in each chamber is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect (conditioned place preference). A significant decrease indicates an aversive effect (conditioned place aversion).
Precipitated Withdrawal
This experiment assesses the development of physical dependence on a drug.
-
Chronic Administration: Animals are treated with daily injections of this compound or a comparator drug (e.g., WIN55,212-2) for an extended period (e.g., several days).
-
Antagonist Challenge: Following the chronic administration period, animals are challenged with an injection of a CB1 receptor antagonist, such as rimonabant.
-
Observation: Immediately after the antagonist injection, animals are observed for a predefined period for somatic signs of withdrawal. These signs can include paw tremors, head shakes, scratching, and increased grooming.
-
Scoring: The frequency and severity of withdrawal signs are scored by a trained observer who is blind to the treatment conditions. The presence of significant withdrawal signs upon antagonist challenge indicates physical dependence.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling mechanism of this compound and the workflow of a key behavioral assay.
Caption: Mechanism of CB1 receptor activation.
Caption: Conditioned Place Preference experimental workflow.
References
- 1. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
GAT211 vs. Paclitaxel: A Comparative Analysis of Tumor Cell Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro tumor cell toxicity of GAT211, a positive allosteric modulator of the cannabinoid 1 (CB1) receptor, and paclitaxel (B517696), a widely used chemotherapeutic agent. The following sections present a comprehensive overview of their mechanisms of action, comparative cytotoxicity data, and detailed experimental protocols to support further research and development.
Executive Summary
Paclitaxel is a potent cytotoxic agent that induces mitotic arrest and apoptosis in a wide range of cancer cell lines. Its efficacy is well-documented, with half-maximal inhibitory concentrations (IC50) typically in the nanomolar range. In contrast, the available evidence suggests that this compound, when used as a single agent, does not exhibit significant cytotoxicity against cancer cells at concentrations up to 20 µM. A key study demonstrated that this compound does not interfere with the cytotoxic effects of paclitaxel, indicating its potential for use in combination therapies to manage chemotherapy-induced side effects without compromising anti-tumor efficacy.
Mechanisms of Action
This compound: Modulating the Endocannabinoid System
This compound is a positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor.[1] Unlike direct agonists, this compound enhances the binding and/or signaling of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate various intracellular signaling pathways, including those involved in cell survival and proliferation. However, studies to date have not demonstrated a direct cytotoxic effect of this compound on cancer cells.
Paclitaxel: Disrupting the Microtubule Cytoskeleton
Paclitaxel is a well-established anti-cancer drug that targets the microtubule network within cells. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis or programmed cell death.[2]
Comparative Cytotoxicity Data
The following tables summarize the available data on the cytotoxicity of this compound and the extensive data for paclitaxel across various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Cancer Type | Assay | Concentration | Effect on Cell Viability | Reference |
| This compound | HeyA8 | Ovarian | MTT | 20 µM | No significant alteration | [3] |
Table 2: Cytotoxicity of Paclitaxel
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay | Reference |
| HeyA8 | Ovarian | ~1-10 | Not Specified | MTT | [3] |
| OVCAR-3 | Ovarian | 17.8 | Not Specified | Not Specified | [4] |
| PA-1 | Ovarian | 1.69 | Not Specified | Not Specified | [4] |
| SK-OV-3 | Ovarian | Not Specified | 48h | MTT | [5] |
| MCF-7 | Breast | ~5-10 | 72h | MTT | [4] |
| MDA-MB-231 | Breast | ~2-5 | 72h | MTT | [4] |
| T47D | Breast | ~1-5 | 72h | MTT | [4] |
| A549 | Lung | 7.5 | 24h | Clonogenic | [6][7] |
| H460 | Lung | 3.5 | 24h | Clonogenic | [6][7] |
| U-87 MG | Glioma | ~5 | 96h | Clonogenic | [8] |
| SF-126 | Glioma | ~10 | 96h | Clonogenic | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, exposure time, and cell density.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeyA8)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and paclitaxel in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines
-
This compound and Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or paclitaxel for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound and Paclitaxel
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or paclitaxel for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's mechanism of action via positive allosteric modulation of the CB1 receptor.
Caption: Paclitaxel's mechanism leading to apoptosis through microtubule stabilization.
Caption: A generalized workflow for assessing the cytotoxic effects of this compound and paclitaxel.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of GAT211 Findings: A Comparative Guide for Researchers
An in-depth analysis of experimental data from multiple laboratories confirms the consistent pharmacological profile of GAT211 as a positive allosteric modulator and agonist of the cannabinoid 1 (CB1) receptor. This guide provides a comprehensive comparison of findings, experimental protocols, and the underlying signaling pathways to aid researchers and drug development professionals in evaluating the reproducibility and therapeutic potential of this novel compound.
This compound has emerged as a promising therapeutic candidate with a unique mechanism of action targeting the endocannabinoid system. Unlike direct CB1 receptor agonists, which can be associated with undesirable psychoactive side effects, this compound offers a more nuanced approach by modulating the receptor's activity in a way that is dependent on the presence of endogenous cannabinoids.[1][2] This guide synthesizes data from various preclinical studies to provide a clear and objective comparison of this compound's performance across different experimental settings.
Comparative Analysis of In Vivo Efficacy
Across multiple independent studies, this compound has demonstrated consistent efficacy in rodent models of neuropathic and inflammatory pain.[1][3] For instance, research has shown that this compound can suppress allodynia induced by chemotherapeutic agents like paclitaxel (B517696) and inflammatory agents such as complete Freund's adjuvant (CFA).[1][3] Notably, these analgesic effects are absent in CB1 knockout mice, confirming the compound's on-target activity.[1] Furthermore, chronic administration of this compound has not been found to induce tolerance, a significant advantage over traditional cannabinoid agonists.[1][4]
Beyond pain, the therapeutic potential of this compound has been explored in other areas. Studies have indicated its ability to reduce intraocular pressure in a murine model of glaucoma, highlighting its potential for treating this sight-threatening condition.[5][6][7] Additionally, preclinical investigations suggest that this compound may possess antipsychotic properties, as it has been shown to mitigate hyperlocomotion induced by NMDA receptor antagonists, a common model for psychosis.[8][9]
A critical aspect of this compound's pharmacology is its stereochemistry. The racemic mixture of this compound consists of two enantiomers with distinct activities: GAT228 (the R-enantiomer) acts as an allosteric agonist, while GAT229 (the S-enantiomer) is considered a "pure" positive allosteric modulator with no intrinsic efficacy.[4][10][11] This differential activity has been consistently reported across various in vitro and in vivo assays.[4][10][11]
Data Summary
The following tables summarize key quantitative data from various studies, providing a side-by-side comparison of this compound's efficacy in different preclinical models.
Table 1: Efficacy of this compound in Pain Models
| Model | Species | This compound Dose Range (mg/kg, i.p.) | Outcome Measure | Key Finding |
| CFA-induced Inflammatory Pain | Mouse | 1 - 30 | Mechanical Allodynia | Dose-dependent reduction in hypersensitivity with an ED50 of 9.75 mg/kg.[1] |
| Paclitaxel-induced Neuropathic Pain | Mouse | 5 - 20 | Mechanical & Cold Allodynia | Significant suppression of both mechanical and cold allodynia.[1] |
| Chronic Constriction Injury | Rat | Not specified | Not specified | Efficacy in rodent models of neuropathic pain has been demonstrated.[2] |
Table 2: Efficacy of this compound in Other Preclinical Models
| Model | Species | This compound Dose Range (mg/kg, i.p.) | Outcome Measure | Key Finding |
| Ocular Normotensive Glaucoma | Mouse | Topical application | Intraocular Pressure (IOP) | Significant reduction in IOP.[5] |
| MK-801-induced Hyperlocomotion | Rat | 0.3 - 3.0 | Locomotor Activity | Dose-dependent reduction in hyperlocomotion.[8][9] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used in the cited studies.
Pain Models
-
CFA-Induced Inflammatory Pain: Male C57BL/6J mice are injected with Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw to induce inflammation and hypersensitivity. Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold before and after this compound administration.[1]
-
Paclitaxel-Induced Neuropathic Pain: Neuropathic pain is induced in mice through repeated intraperitoneal injections of paclitaxel. Mechanical and cold allodynia are measured using von Frey filaments and the acetone (B3395972) test, respectively, to evaluate the analgesic effects of this compound.[1]
Glaucoma Model
-
Ocular Normotensive Murine Model: The effect of topically administered this compound on intraocular pressure (IOP) is measured in normotensive mice. IOP is recorded at multiple time points post-administration using a tonometer.[5]
Psychosis Model
-
MK-801-Induced Hyperlocomotion: Male Long Evans rats are administered the NMDA receptor antagonist MK-801 to induce hyperlocomotor activity, a behavioral correlate of psychosis. Locomotor activity is measured in an open field test following treatment with this compound.[8][9]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the modulation of the CB1 receptor signaling cascade. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for characterizing this compound's effects.
Caption: Simplified signaling pathway of CB1 receptor activation by this compound.
Caption: General experimental workflow for in vivo testing of this compound.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Biased Allosteric Modulator for Cannabinoid 1 Receptor: Preclinical Anti-Glaucoma Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
GAT211: A Comparative Analysis of a Novel CB1R Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potency and efficacy of GAT211, benchmarked against established standards in cannabinoid receptor modulation.
This compound is a novel compound that acts as an agonist-positive allosteric modulator (ago-PAM) of the cannabinoid 1 receptor (CB1R).[1] This dual functionality allows it to both directly activate the CB1R and enhance the signaling of endogenous cannabinoids, offering a promising therapeutic profile for various pathological conditions, including neuropathic and inflammatory pain, glaucoma, and Huntington's disease, potentially with fewer side effects than traditional orthosteric agonists.[1][2] This guide provides a detailed comparison of this compound's performance against known standards, supported by experimental data, to inform preclinical research and drug development efforts.
Mechanism of Action: A Dual Approach to CB1R Modulation
This compound is a racemic mixture of two enantiomers: GAT228, which acts as an allosteric agonist, and GAT229, which functions as a positive allosteric modulator (PAM).[1] Unlike orthosteric agonists that bind directly to the same site as endogenous ligands like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound binds to a distinct, allosteric site on the CB1R.[3][4] This interaction leads to a conformational change in the receptor that results in two key effects:
-
Direct Agonism: this compound can independently activate the CB1R signaling cascade in the absence of an orthosteric agonist.[3][5]
-
Positive Allosteric Modulation: this compound can potentiate the effects of orthosteric agonists by increasing their binding affinity and/or signaling efficacy.[2][4]
This dual mechanism, termed "ago-PAM," distinguishes this compound from purely orthosteric agonists and pure PAMs, potentially offering a more nuanced and physiologically relevant modulation of the endocannabinoid system.[3]
Comparative Potency and Efficacy
The following tables summarize the in vitro and in vivo potency and efficacy of this compound in comparison to the well-characterized CB1R ago-PAM ZCZ011 and the conventional orthosteric agonist WIN55,212-2.
Table 1: In Vitro Potency of this compound and Comparator Compounds
| Compound | Assay | Target | Potency (EC50/IC50) | Efficacy (Emax) |
| This compound | cAMP Inhibition | Human CB1R | 260 nM[6] | - |
| β-arrestin2 Recruitment | Human CB1R | 650 nM[6] | - | |
| Vas Deferens Contraction | Mouse | 11 nM[6] | 70%[6] | |
| ZCZ011 | - | Human CB1R | Data not available in cited sources | - |
| WIN55,212-2 | - | Human CB1R | Data not available in cited sources for direct comparison | - |
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Compound | Model | Endpoint | Efficacy (ED50) |
| This compound | Paclitaxel-induced neuropathic pain (mice) | Mechanical Allodynia | 11.35 mg/kg[2][7] |
| Paclitaxel-induced neuropathic pain (mice) | Cold Allodynia | 9.90 mg/kg[2][7] | |
| Morphine | Paclitaxel-induced neuropathic pain (mice) | Mechanical Allodynia | 6.682 mg/kg[7] |
| Paclitaxel-induced neuropathic pain (mice) | Cold Allodynia | 9.904 mg/kg[7] |
Studies have shown that this compound effectively suppresses neuropathic and inflammatory pain in preclinical models without inducing the tolerance, physical dependence, or rewarding effects typically associated with direct CB1R agonists.[2] Furthermore, this compound demonstrates synergistic antinociceptive effects when co-administered with inhibitors of endocannabinoid degradation or with orthosteric CB1R agonists like WIN55,212-2.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of CB1R modulation by ago-PAMs and a typical experimental workflow for their characterization.
Detailed Experimental Protocols
1. cAMP Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, following the activation of Gαi/o-coupled receptors like CB1R.
-
Protocol Outline:
-
Cells expressing human CB1R (e.g., CHO-K1 or HEK293 cells) are seeded in appropriate multi-well plates.[8]
-
Cells are incubated with the test compound (this compound or comparators) at various concentrations. To assess PAM activity, cells are co-incubated with a sub-maximal concentration of an orthosteric agonist (e.g., CP55,940).[8]
-
Adenylyl cyclase is stimulated using forskolin.
-
Following incubation, cell lysates are prepared, and the concentration of cAMP is determined using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data are normalized to the forskolin-only control, and dose-response curves are generated to determine EC50 values.
-
2. β-arrestin Recruitment Assay
-
Principle: This assay quantifies the recruitment of β-arrestin proteins to the activated CB1R, a key step in receptor desensitization and an indicator of G protein-independent signaling. Bioluminescence Resonance Energy Transfer (BRET) is a common method.[3]
-
Protocol Outline:
-
Cells are co-transfected with constructs for CB1R fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Transfected cells are plated and subsequently treated with the test compounds.
-
The BRET substrate (e.g., coelenterazine) is added.
-
The light emissions from both the donor and acceptor are measured at their respective wavelengths.
-
The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates the proximity of the donor and acceptor, signifying β-arrestin recruitment.
-
Dose-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of the compounds.
-
3. In Vivo Neuropathic Pain Model (Paclitaxel-induced)
-
Principle: This model mimics chemotherapy-induced neuropathic pain in rodents, characterized by mechanical and cold allodynia (pain response to a non-painful stimulus).
-
Protocol Outline:
-
Baseline sensory thresholds (e.g., paw withdrawal threshold to von Frey filaments for mechanical allodynia, or response latency on a cold plate for cold allodynia) are established in mice or rats.
-
Neuropathy is induced by the administration of the chemotherapeutic agent paclitaxel.[2]
-
After a period for neuropathy development, sensory thresholds are re-assessed to confirm allodynia.
-
Animals are treated with this compound, a comparator compound, or vehicle via an appropriate route (e.g., intraperitoneal injection).[2]
-
Sensory thresholds are measured at various time points post-treatment to assess the antinociceptive effects of the compound.
-
Dose-response curves are constructed to calculate the ED50 value, representing the dose required to produce 50% of the maximum possible effect.[2]
-
Conclusion
This compound represents a significant advancement in the field of cannabinoid pharmacology. Its unique ago-PAM profile at the CB1R offers the potential for effective therapeutic intervention across a range of disorders while mitigating the undesirable side effects associated with direct orthosteric agonists. The data presented here demonstrate its potent in vitro activity and in vivo efficacy, particularly in preclinical models of pain. Further research, including direct, side-by-side comparisons with other allosteric modulators across a broader range of assays, will be crucial in fully elucidating its therapeutic potential and advancing the development of next-generation CB1R-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
GAT211: Target Engagement Confirmation in CB1 Knockout Mice and Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GAT211's Performance in Confirming CB1 Target Engagement.
This guide provides a comprehensive analysis of this compound, a novel positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor. A critical aspect of its preclinical evaluation is the definitive confirmation of its target engagement, which has been robustly demonstrated through studies utilizing CB1 knockout (KO) mice. This document summarizes the key experimental data, compares this compound's performance with other CB1 receptor modulators, and provides detailed experimental protocols to aid in the design and interpretation of related research.
Confirmation of CB1 Target Engagement in Knockout Mice
The central principle for confirming that a compound's effects are mediated by a specific receptor is to demonstrate the absence of these effects in animals lacking that receptor. This compound's reliance on the CB1 receptor has been unequivocally established through this approach. Studies have consistently shown that the analgesic and other behavioral effects of this compound observed in wild-type (WT) mice are completely abolished in mice genetically engineered to lack the CB1 receptor (CB1 KO mice).[1][2] This provides conclusive evidence that this compound's mechanism of action is dependent on its interaction with the CB1 receptor.
Comparative Performance of this compound and Other CB1 Modulators
This compound's unique profile as a PAM distinguishes it from traditional orthosteric agonists. While both classes of compounds modulate CB1 receptor activity, their mechanisms and resulting physiological effects differ significantly. The following tables summarize the comparative performance of this compound against an orthosteric agonist (WIN55,212-2) and another class of endocannabinoid system modulators, monoacylglycerol lipase (B570770) (MGL) inhibitors (JZL184), which increase endocannabinoid levels.
Table 1: Antinociceptive Effects in Neuropathic and Inflammatory Pain Models
| Compound | Class | Pain Model | Efficacy in WT Mice | Efficacy in CB1 KO Mice | Key Findings |
| This compound | CB1 Positive Allosteric Modulator | Paclitaxel-induced neuropathic pain, Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Suppressed allodynia | No effect | Effects are strictly CB1-dependent.[1][2] |
| WIN55,212-2 | Orthosteric CB1 Agonist | Various pain models | Suppressed allodynia | No effect | Demonstrates CB1-dependent analgesia but with a different side effect profile.[1] |
| JZL184 | MGL Inhibitor | Paclitaxel-induced neuropathic pain | Suppressed allodynia | Not explicitly stated, but effects are mediated by increased 2-AG acting on CB1 | Efficacy was not preserved with chronic dosing, unlike this compound.[1][2] |
Table 2: Cannabimimetic Side Effect Profile (Tetrad Assay)
The "tetrad assay" is a standard in vivo paradigm to assess the central effects of cannabinoid compounds, consisting of four components: hypolocomotion, catalepsy, hypothermia, and antinociception.
| Compound | Class | Hypolocomotion | Catalepsy | Hypothermia | Antinociception | Key Findings |
| This compound | CB1 Positive Allosteric Modulator | Not produced | Not produced | Not produced | Produced in pathological pain states | Does not produce the cardinal signs of direct CB1 receptor activation, suggesting a more favorable side effect profile.[1][2] |
| WIN55,212-2 | Orthosteric CB1 Agonist | Produced | Produced | Produced | Produced | Elicits the full spectrum of cannabimimetic effects.[1] |
Table 3: Tolerance and Dependence
| Compound | Class | Tolerance (Chronic Dosing) | Physical Dependence (Rimonabant-precipitated withdrawal) | Key Findings |
| This compound | CB1 Positive Allosteric Modulator | Therapeutic efficacy preserved over 19 days of chronic dosing.[1][2] | Did not induce withdrawal symptoms.[1][2] | Shows promise for long-term therapeutic use without the development of tolerance or dependence.[1][2] |
| WIN55,212-2 | Orthosteric CB1 Agonist | Tolerance develops with chronic use. | Withdrawal symptoms were precipitated.[1] | Chronic use is limited by tolerance and dependence liability.[1] |
| JZL184 | MGL Inhibitor | Therapeutic efficacy was not preserved with chronic dosing.[1][2] | Not explicitly stated for JZL184 in the context of rimonabant (B1662492) challenge. | Demonstrates the development of tolerance.[1][2] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison. For specific parameters, it is recommended to consult the original research articles.
CB1 Knockout Mouse Model
To confirm target engagement, experiments are conducted in parallel in wild-type mice and CB1 knockout mice. The absence of a pharmacological response to the test compound in the knockout strain, while a response is observed in the wild-type, indicates that the compound's effects are mediated by the CB1 receptor.
Pain Models
-
Neuropathic Pain (e.g., Paclitaxel-induced): Mice are treated with the chemotherapeutic agent paclitaxel (B517696) to induce mechanical and cold allodynia. The test compound (e.g., this compound) is administered, and paw withdrawal thresholds to mechanical stimuli (von Frey filaments) or latency to response to a cold stimulus are measured.
-
Inflammatory Pain (e.g., Complete Freund's Adjuvant-induced): CFA is injected into the paw to induce inflammation and hypersensitivity. Mechanical allodynia is then assessed as described above.
Cannabinoid Tetrad Assay
This assay is used to evaluate the central nervous system effects characteristic of direct CB1 receptor agonists.
-
Locomotor Activity: Assessed in an open field arena, measuring total distance traveled.
-
Catalepsy: The bar test is used, where the mouse's forepaws are placed on a raised bar, and the time it remains immobile is recorded.
-
Body Temperature: Rectal temperature is measured using a thermal probe.
-
Antinociception: The hot plate or tail-flick test is used to measure the latency to a nociceptive response to a thermal stimulus.
Tolerance and Dependence Studies
-
Tolerance: The test compound is administered daily for an extended period (e.g., 19 days). The antinociceptive effect is measured at regular intervals to determine if the response diminishes over time.
-
Physical Dependence: Mice are treated chronically with the test compound. Subsequently, a CB1 antagonist/inverse agonist, such as rimonabant, is administered to precipitate withdrawal symptoms (e.g., jumping, paw tremors, wet dog shakes), which are then quantified.[1]
Visualizing the Mechanism and Experimental Logic
The following diagrams illustrate the signaling pathway of the CB1 receptor and the logical workflow for confirming target engagement using knockout mice.
Caption: CB1 Receptor Signaling Pathway Modulation.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GAT211: A Procedural Guide for Laboratory Professionals
Researchers and scientists handling GAT211, a cannabinoid 1 receptor (CB1R) positive allosteric modulator, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance.[1][2][3] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on its chemical properties and standard laboratory safety practices. This information is intended for research, scientists, and drug development professionals.
Key Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 102704-40-5 | [1][2] |
| Molecular Formula | C₂₂H₁₈N₂O₂ | [2] |
| Molecular Weight | 342.4 g/mol | [2] |
| EC₅₀ for cAMP | 260 nM | [1][3] |
| EC₅₀ for β-arrestin2 | 650 nM | [1][3] |
| pKb | 7.26 | [1] |
| Solubility in DMF | 25 mg/ml | [2] |
| Solubility in DMSO | 10 mg/ml | [2] |
| Solubility in Ethanol | 5 mg/ml | [2] |
Experimental Protocols for Proper Disposal
The following methodologies outline the recommended procedures for the disposal of this compound in various forms. These protocols are based on general guidelines for hazardous chemical waste disposal in a laboratory setting.
1. Disposal of Unused or Expired this compound Powder:
-
Step 1: Container Labeling. Ensure the primary container holding the this compound powder is clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound" and "3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole"), and the approximate quantity.
-
Step 2: Secure Packaging. Place the securely sealed primary container into a larger, compatible, and leak-proof secondary container.
-
Step 3: Waste Stream Segregation. Store the packaged this compound waste in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Step 4: Professional Disposal. Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of solid this compound in the regular trash or via the sewer system.
2. Disposal of this compound Solutions:
-
Step 1: Waste Collection. Collect all liquid waste containing this compound, including solutions in solvents like DMSO, DMF, or ethanol, in a designated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name, solvent(s), and approximate concentration.
-
Step 2: pH Neutralization (if applicable). If the waste solution is highly acidic or basic, neutralize it to a pH between 6 and 8 before collection, provided this can be done safely without causing a reaction.
-
Step 3: Container Management. Do not overfill waste containers; leave at least 10% headspace to allow for expansion. Keep containers tightly sealed when not in use.
-
Step 4: Professional Disposal. Dispose of the liquid hazardous waste through your institution's designated hazardous waste management service.
3. Disposal of Contaminated Labware:
-
Step 1: Gross Decontamination. Remove as much of the this compound residue as possible from contaminated labware (e.g., glassware, spatulas) using a suitable solvent. Collect the solvent rinse as hazardous liquid waste.
-
Step 2: Triple Rinsing. For glassware intended for reuse, perform a triple rinse with an appropriate solvent. The first two rinses must be collected as hazardous waste. The final rinse may be disposed of according to institutional policy, which may allow for drain disposal if the concentration of the hazardous material is sufficiently low.
-
Step 3: Solid Waste. Dispose of single-use plastics, contaminated gloves, and other disposable items that have come into contact with this compound as solid hazardous waste. Place these items in a designated, labeled hazardous waste bag or container.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: The information provided here is a guide based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and procedures and the available safety information for any chemical you are working with. In the absence of a specific SDS for this compound, a conservative approach to waste management is recommended.
References
Personal protective equipment for handling GAT211
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GAT211. It is imperative to review the complete Safety Data Sheet (SDS) provided by the manufacturer before use, as this document should be considered a primary source of detailed safety information.[1] The following procedures are based on general laboratory safety protocols and available information on this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment of the specific experimental procedures is necessary to determine the appropriate level of PPE required.[2] The following table summarizes the recommended PPE for handling this compound, based on general guidance for handling novel research chemicals.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for procedures with a high risk of splashing.[2][3] | Protects against splashes of this compound solutions or airborne particles of the solid compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double gloving may be appropriate for higher-risk procedures.[2][3] | Prevents skin contact with this compound. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with the solid form for extended periods or if there is a risk of aerosol generation. The type of respirator should be determined by a risk assessment.[4] | Prevents inhalation of this compound powder. |
This compound Properties and Handling
| Property | Value | Source |
| CAS Number | 102704-40-5 | [1][5] |
| Molecular Formula | C22H18N2O2 | [1][5] |
| Molecular Weight | 342.4 g/mol | [1][5] |
| Appearance | Crystalline solid | [1] |
| Storage | Store at -20°C | [1] |
| Solubility | DMF: 25 mg/mLDMSO: 10 mg/mLEthanol: 5 mg/mLDMF:PBS (pH 7.2) (1:3): 0.25 mg/mL | [1] |
Handling Precautions:
-
This compound should be considered hazardous until more information is available.[1]
-
Do not ingest, inhale, get in eyes, on skin, or on clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid inhalation.
-
Avoid generating dust when working with the solid compound.
Operational Plan: Step-by-Step Guidance
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Verify: Confirm that the product received is this compound and that the container is properly labeled.
-
Store: Store the container in a designated, secure location at -20°C.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: If working with the solid, weigh the required amount in a chemical fume hood to minimize inhalation risk.
-
Dissolving: Dissolve this compound in the appropriate solvent as per the solubility data. For aqueous solutions, first dissolve in DMF and then dilute with the aqueous buffer.[1]
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Containment: Conduct all procedures involving this compound within a chemical fume hood or other designated containment area.
-
Minimize Exposure: Use the smallest quantity of this compound necessary for the experiment.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
-
Segregation: Collect all this compound waste (solid, liquid, and contaminated consumables like gloves and pipette tips) in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
-
Evacuate: Immediately evacuate the affected area if the spill is large or poses an immediate inhalation hazard.
-
Alert: Notify colleagues and your supervisor.
-
Contain: If the spill is small and you are trained to handle it, contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or granules).
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed hazardous waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent or cleaning solution.
-
Report: Report the incident to your supervisor and EHS office.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflows
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Emergency response procedures for this compound spills and personnel exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
